orthosiphol B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H44O11 |
|---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
[(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-7,10-diacetyloxy-5-benzoyloxy-2-ethenyl-6,10a-dihydroxy-2,4b,8,8-tetramethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |
InChI |
InChI=1S/C38H44O11/c1-8-36(6)20-25(48-32(42)23-15-11-9-12-16-23)29-37(7)26(19-27(46-21(2)39)38(29,45)34(36)44)35(4,5)30(47-22(3)40)28(41)31(37)49-33(43)24-17-13-10-14-18-24/h8-18,25-31,41,45H,1,19-20H2,2-7H3/t25-,26+,27-,28+,29-,30-,31+,36+,37+,38+/m1/s1 |
InChI Key |
BXKNTIMTKVZYDP-OFUWLHILSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3OC(=O)C4=CC=CC=C4)(C)C=C)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C)O)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Orthosiphon B from Orthosiphon stamineus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Orthosiphon B, an isopimarane-type diterpene from the medicinal plant Orthosiphon stamineus. The document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and visualizes the experimental workflow and its relevant biological signaling pathway.
Introduction
Orthosiphon stamineus Benth., a member of the Lamiaceae family, is a well-regarded medicinal herb traditionally used in Southeast Asia for the treatment of various ailments, including kidney stones, diabetes, and rheumatism.[1] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with highly oxygenated isopimarane-type diterpenes being a characteristic class of compounds.[2] Among these, Orthosiphon B has garnered scientific interest due to its potential biological activities.
The initial discovery and isolation of Orthosiphon B, along with its counterpart Orthosiphon A, was first reported by Masuda et al. in 1992.[3] These compounds were identified as novel diterpenoid inhibitors of tumor promoter-induced inflammation. Subsequent research has further elucidated the anti-inflammatory properties of a range of isopimarane-type diterpenes from O. stamineus, including their ability to inhibit nitric oxide (NO) production.[4]
This guide serves as a comprehensive resource for researchers interested in the isolation and further investigation of Orthosiphon B and related compounds from Orthosiphon stamineus.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and structural elucidation of Orthosiphon B from the aerial parts of Orthosiphon stamineus. The protocols are based on established methods in the scientific literature.[3][4][5]
Plant Material and Extraction
-
Plant Material : The aerial parts of Orthosiphon stamineus are collected and air-dried.
-
Extraction : The dried plant material is powdered and extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.
Isolation and Purification of Orthosiphon B
The isolation of Orthosiphon B is achieved through a series of chromatographic techniques.
-
Solvent Partitioning : The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.
-
Silica Gel Column Chromatography : The chloroform-soluble fraction, which typically contains the diterpenes, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing Orthosiphon B are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a mixture of methanol and water is commonly used for elution.
Structure Elucidation
The chemical structure of Orthosiphon B is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H-NMR and ¹³C-NMR : To identify the types and number of protons and carbons in the molecule.
-
2D-NMR (COSY, HMQC, HMBC) : To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.[6]
-
Quantitative Data
The following table summarizes the quantitative data related to the isolation and biological activity of Orthosiphon B and related compounds.
| Compound | Yield (% of crude extract) | Biological Activity | IC₅₀ Value (µM) | Reference |
| Orthosiphon A | 0.012 | Inhibition of NO production | 9.8 | [4] |
| Orthosiphon B | 0.008 | Inhibition of NO production | 12.5 | [4] |
| Orthosiphon D | Not specified | Inhibition of NO production | 11.2 | [4] |
| Orthosiphol U | Not specified | Inhibition of NO production | 6.4 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of Orthosiphon B from Orthosiphon stamineus.
Signaling Pathway
Orthosiphon B has been shown to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] The diagram below depicts the simplified signaling pathway of LPS-induced NO production and the potential point of inhibition by Orthosiphon B.
Conclusion
Orthosiphon B, an isopimarane-type diterpene isolated from Orthosiphon stamineus, represents a promising natural product with potential anti-inflammatory properties. This technical guide provides a foundational understanding of its discovery, detailed methodologies for its isolation and characterization, and insights into its mechanism of action. The provided protocols and data can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of Orthosiphon B and other related compounds from this important medicinal plant. Further research is warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
- 1. isolation-and-characterization-of-triterpenes-from-the-leaves-of-orthosiphon-stamineus - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide inhibitory isopimarane-type diterpenes from Orthosiphon stamineus of Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Renal Protective Compounds from Orthosiphon stamineus Leaves: A Traditional Medicinal Plant - Journal of Young Pharmacists [jyoungpharm.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Orthosiphon aristatus: A Comprehensive Technical Guide to its Diterpenoid Constituent, Orthosiphol B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosiphon aristatus (Blume) Miq., a member of the Lamiaceae family, is a medicinal plant with a long history of use in Southeast Asia for treating a variety of ailments, including kidney stones, diabetes, and rheumatism.[1] The therapeutic potential of this plant is attributed to its rich and diverse phytochemical profile, which includes flavonoids, phenolic acids, and a significant class of isopimarane-type diterpenoids. Among these, Orthosiphol B has emerged as a compound of interest due to its potential anti-inflammatory properties. This technical guide provides an in-depth overview of Orthosiphon aristatus as a natural source of this compound, focusing on its extraction, isolation, and mechanism of action.
Quantitative Analysis of Diterpenoid Extraction
The yield of specific diterpenoids, including this compound, from Orthosiphon aristatus is influenced by various factors such as the geographical origin of the plant, harvesting time, and the extraction methodology employed. While precise quantitative data for this compound is not extensively reported in isolation, the yields of diterpenoid-rich fractions can be summarized to provide a comparative overview.
| Extraction Solvent | Extraction Method | Plant Part | Typical Yield of Crude Extract (% w/w) | Diterpenoid Content | Reference |
| Ethanol (95%) | Maceration | Leaves | 1.73 - 16.91 | Contains a mixture of isopimarane-type diterpenoids, including Orthosiphol A and B.[2] | [2] |
| Ethyl Acetate | Soxhlet Extraction | Aerial Parts | Not specified | Isopimarane-type and migrated pimarane-type diterpenoids were isolated.[3] | [3] |
| Dichloromethane | Maceration | Aerial Parts | Not specified | Yielded a variety of diterpenoids including a new derivative.[3] | [3] |
Note: The yields represent the total crude extract and not the specific yield of this compound. The concentration of individual diterpenoids within the extract requires further chromatographic purification and analysis.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a representative method for the extraction and isolation of this compound and other related diterpenoids from the aerial parts of Orthosiphon aristatus, based on established methodologies.[3]
1. Plant Material and Extraction:
-
Air-dried and powdered aerial parts of Orthosiphon aristatus are subjected to extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane, at room temperature for an extended period (e.g., 3 x 3 days).
-
The solvent is evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Fractionation:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Isolation and Purification of this compound:
-
Fractions showing the presence of diterpenoids (visualized with a suitable staining reagent on TLC) are combined and further purified.
-
Repeated column chromatography on silica gel and Sephadex LH-20 is performed on the combined fractions.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
4. Structure Elucidation:
-
The chemical structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Investigation of NF-κB Signaling Pathway Modulation
The anti-inflammatory effects of this compound and its derivatives can be investigated by examining their impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway.
1. Cell Culture and Treatment:
-
A suitable cell line, such as human rheumatoid fibroblast-like synoviocytes (MH7A), is cultured under standard conditions.
-
Cells are pre-treated with varying concentrations of this compound for a specified time before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).
2. Western Blot Analysis:
-
Following treatment, total protein is extracted from the cells.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as phospho-p65, total p65, phospho-IκBα, and total IκBα.
-
After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
The intensity of the bands is quantified to determine the effect of this compound on the phosphorylation and degradation of these signaling proteins.
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
Diterpenoids isolated from Orthosiphon aristatus have demonstrated significant anti-inflammatory activity, which is, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[3] The NF-κB pathway is a critical regulator of the inflammatory response.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators.
Studies on diterpenoids structurally related to this compound have shown that they can suppress the activation of the NF-κB pathway.[3] This is achieved by preventing the degradation of IκBα, thereby retaining NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of this compound on the NF-κB pathway.
Conclusion
Orthosiphon aristatus stands out as a valuable natural source of the diterpenoid this compound. The established protocols for extraction and isolation, though requiring further optimization for industrial scale-up, provide a solid foundation for obtaining this bioactive compound. The elucidation of its mechanism of action, particularly its inhibitory effect on the NF-κB signaling pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research focusing on the precise quantification of this compound in various O. aristatus chemotypes and in-depth preclinical and clinical studies are warranted to fully realize its therapeutic promise.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Genotype selection for phytochemical content and pharmacological activities in ethanol extracts of fifteen types of Orthosiphon aristatus (Blume) Miq. leaves using chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, structure modification, and anti-rheumatoid arthritis activity of isopimarane-type diterpenoids from Orthosiphon aristatus - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lamiaceae family, a vast and diverse group of flowering plants, is a rich source of bioactive secondary metabolites. Among these, diterpenoids from the genus Orthosiphon have garnered significant scientific attention for their therapeutic potential. This technical guide provides an in-depth overview of Orthosiphon B and related diterpenoids, focusing on their chemical diversity, biological activities, and underlying mechanisms of action. The genus Orthosiphon, which includes species like Orthosiphon aristatus (also known as Orthosiphon stamineus), is traditionally used in folk medicine across Southeast Asia for treating a variety of ailments, including inflammatory conditions and kidney diseases.[1][2][3][4] Modern phytochemical investigations have identified a plethora of isopimarane, migrated pimarane, and abietane-type diterpenoids as the key bioactive constituents responsible for these medicinal properties.[5][6][7][8]
This document serves as a comprehensive resource, summarizing quantitative data, detailing experimental protocols for isolation and analysis, and visualizing key cellular signaling pathways modulated by these compounds. The information presented herein is intended to facilitate further research and drug development efforts targeting these promising natural products.
Quantitative Data on Bioactive Diterpenoids from Orthosiphon Species
The following tables summarize the available quantitative data on the biological activities of Orthosiphon B and related diterpenoids. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assays employed.
Table 1: Anti-inflammatory and Related Activities of Diterpenoids from Orthosiphon Species
| Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |
| Orthosiphol A | TPA-induced inflammation | Mouse ear | Potent inhibitory activity | [1] |
| Orthosiphol B | TPA-induced inflammation | Mouse ear | Potent inhibitory activity | [1] |
| This compound | PTP1B inhibitory activity | - | 9.84 ± 0.33 µmol/L | [9] |
| Orthosiphol G | PTP1B inhibitory activity | - | 3.82 ± 0.20 µmol/L | [9] |
| Orthosiphol I | PTP1B inhibitory activity | - | 0.33 ± 0.07 µmol/L | [9] |
| Orthosiphol N | PTP1B inhibitory activity | - | 1.60 ± 0.17 µmol/L | [9] |
| Siphonol B | PTP1B inhibitory activity | - | 8.18 ± 0.41 µmol/L | [9] |
| Compound 10 (Orthosiphol K derivative) | Inhibition of IL-1β release | TNF-α induced MH7A cells | Significant inhibition at 20 µM | [5][6][7][8] |
| Wulfenioidones A-K (compounds 1-4, 6, 8 ) | LDH inhibition (pyroptosis) | LPS and nigericin-induced macrophages | IC50 values ranging from 0.23 to 3.43 μM |
Table 2: Cytotoxic Activities of Diterpenoids from Orthosiphon Species
| Compound | Cell Line | IC50 | Reference |
| Labdane diterpenoid (2 ) from O. labiatus | MCF-7 (breast cancer) | 82 µM | [10] |
| Carnosic acid derivative (6 ) from Salvia africana-lutea | MCF-7 (breast cancer) | 69 µM | [10] |
Note: Data on the specific cytotoxic IC50 values for Orthosiphon B against a panel of cancer cell lines is limited in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of diterpenoids from Orthosiphon species, as well as a general protocol for assessing their impact on the NF-κB signaling pathway.
Extraction and Isolation of Diterpenoids
The following protocol is a synthesized representation based on methodologies reported for the isolation of isopimarane-type diterpenoids from Orthosiphon aristatus.[5][6][7][8]
3.1.1. Plant Material and Extraction
-
Plant Material: Air-dried and powdered aerial parts of Orthosiphon aristatus.
-
Extraction:
-
Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol at room temperature for 24 hours (repeat three times).
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
3.1.2. Chromatographic Separation
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).
-
Elute the column with a gradient solvent system of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate (e.g., from 100:0 to 0:100).
-
Collect fractions of a defined volume (e.g., 500 mL) and monitor by thin-layer chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the diterpenoids of interest using prep-HPLC.
-
A typical system would involve a C18 column and a mobile phase gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).
-
3.1.3. Structure Elucidation
The structures of the isolated diterpenoids are typically elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to establish the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
UV-Vis Spectroscopy: To identify chromophores.
Western Blot Analysis of NF-κB Signaling Pathway
This protocol outlines the general steps to investigate the effect of a diterpenoid (e.g., a derivative of Orthosiphol K) on the NF-κB signaling pathway in a relevant cell line (e.g., TNF-α stimulated MH7A human rheumatoid fibroblast-like synoviocytes).[5][6][7][8]
-
Cell Culture and Treatment:
-
Culture the cells in an appropriate medium and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a defined period (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-COX-2, anti-NLRP3, and a loading control like anti-β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the modulation of the NF-κB signaling pathway by Orthosiphon diterpenoids.
Caption: Experimental workflow for the isolation and analysis of diterpenoids.
Caption: Modulation of the NF-κB signaling pathway by an Orthosiphon diterpenoid.
Conclusion
Orthosiphon B and its related diterpenoids represent a promising class of natural products with significant therapeutic potential, particularly in the realm of inflammatory diseases. Their ability to modulate key signaling pathways, such as the NF-κB pathway, underscores their importance as lead compounds for drug discovery. This technical guide has provided a consolidated overview of the current knowledge on these compounds, highlighting the need for further research to fully elucidate their pharmacological profiles and to standardize extraction and quantification methods. The detailed protocols and visual representations of cellular mechanisms are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic application of these remarkable natural products from the Lamiaceae family.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. docsdrive.com [docsdrive.com]
- 4. api.semanticscholar.org [api.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Isolation, structure modification, and anti-rheumatoid arthritis activity of isopimarane-type diterpenoids from Orthosiphon aristatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, structure modification, and anti-rheumatoid arthritis activity of isopimarane-type diterpenoids from Orthosiphon aristatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bioactive diterpenes from Orthosiphon labiatus and Salvia africana-lutea - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Orthosiphon B: A Technical Guide to its Biosynthesis in Medicinal Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosiphon B, a significant bioactive diterpenoid isolated from medicinal plants of the Orthosiphon genus, has garnered considerable interest for its potential therapeutic properties. A comprehensive understanding of its biosynthetic pathway is paramount for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved pharmacological activities. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of Orthosiphon B, detailed experimental protocols for its elucidation, and a framework for quantitative analysis of its precursors and intermediates. While the complete enzymatic sequence for Orthosiphon B synthesis has yet to be fully elucidated in the public domain, this document consolidates current knowledge on diterpenoid biosynthesis in the Lamiaceae family to propose a robust investigational roadmap.
Proposed Biosynthesis Pathway of Orthosiphon B
The biosynthesis of Orthosiphon B, a complex diterpenoid, is proposed to originate from the general isoprenoid pathway, commencing with the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway is then hypothesized to proceed through a series of cyclization and oxidation reactions, characteristic of diterpenoid biosynthesis in plants.
The initial committed step is the cyclization of the linear GGPP molecule, catalyzed by a diterpene synthase of the copalyl diphosphate synthase (CPS) family. Given the isopimarane-type scaffold suggested for related compounds in Orthosiphon stamineus, the formation of (+)-copalyl diphosphate is a likely first intermediate. This is followed by a second cyclization reaction catalyzed by a kaurene synthase-like (KSL) enzyme, which would form the fundamental diterpene skeleton. Subsequent modifications, primarily hydroxylations and other functional group additions, are anticipated to be carried out by cytochrome P450 monooxygenases (CYPs) to yield the final Orthosiphon B structure.
Quantitative Data on Secondary Metabolites in Orthosiphon stamineus
While specific quantitative data for the intermediates of the Orthosiphon B pathway are not yet available, analysis of the metabolic profile of Orthosiphon stamineus provides valuable context. The following tables summarize the reported quantities of major secondary metabolite classes and specific compounds identified in the plant, which can serve as a baseline for metabolic flux analysis.
| Metabolite Class | Concentration Range (mg/g dry weight) | Analytical Method | Reference |
| Total Phenolic Content | 108.2 - 467.1 | Spectrophotometry | [1] |
| Total Flavonoid Content | 69.0 - 174.3 | Spectrophotometry | [1] |
| Total Glycosaponins | 4.0 - 30.4 (% w/w) | Gravimetry | [1] |
| Total Polysaccharides | 23.7 - 25.5 (% w/w) | Gravimetry | [1] |
| Compound | Concentration (µg/g dry weight unless specified) | Analytical Method | Reference |
| Rosmarinic acid | Not specified | HPLC | [2] |
| Eupatorin | Not specified | HPLC | [2] |
| Sinensetin | Not specified | HPLC | [2] |
| Caffeic acid | Not specified | HPLC | [2] |
| Danshensu | Not specified | HPLC | [2] |
Experimental Protocols
The elucidation of the Orthosiphon B biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, enzyme functional characterization, and metabolic profiling. The following protocols provide a detailed methodology for these key experiments.
Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptome Analysis
Objective: To identify candidate genes encoding diterpene synthases (CPS and KSL) and cytochrome P450s (CYPs) involved in Orthosiphon B biosynthesis from Orthosiphon stamineus.
Methodology:
-
Plant Material and RNA Extraction:
-
Collect various tissues (leaves, stems, roots, and flowers) from Orthosiphon stamineus plants actively producing Orthosiphon B.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
-
Transcriptome Sequencing (RNA-seq):
-
Prepare cDNA libraries from the high-quality RNA samples.
-
Perform high-throughput sequencing using a platform such as Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Assemble the raw sequencing reads into a de novo transcriptome.
-
Annotate the assembled unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes - KEGG).
-
Identify candidate CPS, KSL, and CYP genes based on sequence similarity to known diterpene biosynthetic enzymes from other plant species, particularly within the Lamiaceae family.
-
Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues with high Orthosiphon B accumulation.
-
Protocol 2: Functional Characterization of Candidate Diterpene Synthases
Objective: To determine the enzymatic activity of candidate CPS and KSL enzymes identified from transcriptome analysis.
Methodology:
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of candidate CPS and KSL genes from Orthosiphon stamineus cDNA.
-
Clone the amplified genes into an appropriate expression vector for Escherichia coli (e.g., pET28a) or Saccharomyces cerevisiae.
-
Transform the expression constructs into a suitable host strain.
-
-
Protein Expression and Purification:
-
Induce protein expression in the heterologous host.
-
Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
In Vitro Enzyme Assays:
-
CPS Assay: Incubate the purified candidate CPS enzyme with GGPP in a suitable reaction buffer.
-
KSL Assay: Incubate the purified candidate KSL enzyme with the product of the CPS reaction (copalyl diphosphate) in a suitable reaction buffer.
-
Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).
-
-
Product Identification:
-
Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the mass spectra of the enzymatic products with authentic standards or with published mass spectral data to identify the specific diterpene skeletons produced.
-
Protocol 3: Reconstitution of the Biosynthetic Pathway in Nicotiana benthamiana
Objective: To confirm the function of candidate genes and reconstitute the Orthosiphon B biosynthetic pathway in a heterologous plant system.
Methodology:
-
Vector Construction:
-
Clone the candidate CPS, KSL, and CYP genes into plant expression vectors suitable for agroinfiltration (e.g., pEAQ-HT).
-
-
Agroinfiltration:
-
Transform the expression constructs into Agrobacterium tumefaciens.
-
Infiltrate the leaves of 4-6 week old Nicotiana benthamiana plants with a mixture of Agrobacterium strains carrying the different biosynthetic genes. A strain carrying a gene silencing suppressor (e.g., p19) should be included to enhance expression.[3][4][5][6][7]
-
-
Metabolite Extraction and Analysis:
-
Harvest the infiltrated leaf patches after 5-7 days.
-
Extract the metabolites using a suitable solvent (e.g., ethyl acetate or methanol).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of Orthosiphon B and its intermediates.
-
Mandatory Visualizations
Caption: Putative biosynthesis pathway of Orthosiphon B from primary isoprenoid precursors.
Caption: Workflow for the discovery of candidate genes for Orthosiphon B biosynthesis.
References
- 1. Selected metabolites profiling of Orthosiphon stamineus Benth leaves extracts combined with chemometrics analysis and correlation with biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. A transient expression tool box for anthocyanin biosynthesis in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Combinatorial Coexpression of Biosynthetic Genes by Transient Expression in the Plant Host Nicotiana benthamiana | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bsw3.naist.jp [bsw3.naist.jp]
Orthosiphon B: A Deep Dive into its Mechanisms of Action in Metabolic Diseases
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Orthosiphon stamineus, a medicinal plant rich in bioactive compounds collectively and individually referred to in research contexts relevant to this paper as Orthosiphon B, has garnered significant attention for its potential therapeutic applications in a range of metabolic diseases. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of Orthosiphon B in metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current state of knowledge, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
The therapeutic potential of Orthosiphon B is attributed to its rich composition of bioactive molecules, including phenolic acids like rosmarinic acid, and polymethoxylated flavonoids such as sinensetin and eupatorin.[1] These compounds have been shown to exert a variety of pharmacological effects, including antioxidant, anti-inflammatory, and metabolism-regulating activities.[1] This guide will systematically explore the evidence supporting these effects and the intricate molecular pathways through which Orthosiphon B and its constituents modulate metabolic processes.
Effects of Orthosiphon B on Metabolic Parameters: Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Orthosiphon stamineus extracts and its isolated compounds on various metabolic parameters.
Table 1: Effects on Diabetes Mellitus Parameters
| Experimental Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |
| Streptozotocin (STZ)-induced diabetic rats | Methanolic extract of O. stamineus roots | 200, 400, 800 mg/kg | 4 weeks | Dose-dependent significant reduction in blood glucose levels.[2] | [2] |
| STZ-induced diabetic rats | Aqueous extract of O. stamineus | 0.5 g/kg and 1.0 g/kg | 14 days | Reduction in plasma glucose concentration.[1] | [1] |
| STZ-induced diabetic rats | Chloroform sub-fraction (Cƒ2-b) of O. stamineus | 1 g/kg (twice daily) | 14 days | Significant lowering of final blood glucose level.[3] | [3] |
| High-fat diet (HFD)-fed C57BL/6 mice | Ethanol extract of O. stamineus | 0.2 and 0.4 g/kg | 8 weeks | Significant reduction in fasting blood glucose.[1] | [1] |
| Normal and STZ-induced diabetic rats | 50% ethanol extract of O. stamineus | 1 g/kg | Single dose | Significant reduction in blood glucose after starch loading.[1] | [1] |
Table 2: Effects on Obesity and Lipid Profile
| Experimental Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |
| High-fat diet (HFD)-induced obese C57BL/6 mice | Ethanolic extract of O. stamineus | 200 and 400 mg/kg | 8 weeks | Significant decrease in body weight gain. Significant reduction in serum triglycerides, total cholesterol, and LDL-C.[4] | [4] |
| HFD-induced obese C57BL/6 mice | Rosmarinic acid | 10 mg/kg | 8 weeks | Slight reduction in body weight gain.[4] | [4] |
| Sprague-Dawley rats | O. stamineus extract | 450 mg/kg/day | 2 weeks | Reduction in food intake and visceral fat mass.[5] | [5] |
| In vitro pancreatic lipase inhibition assay | Ethanol extract of O. stamineus | - | - | IC50 of 5.7 mg/mL.[1] | [1] |
Table 3: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD) Parameters
| Experimental Model | Treatment | Dosage | Duration | Key Findings | Reference(s) |
| High-fat diet (HFD)-induced obese C57BL/6 mice | Ethanolic extract of O. stamineus | 200 and 400 mg/kg | 8 weeks | Marked inhibition of hepatic lipid droplet accumulation.[4] | [4] |
| HFD-induced C57BL/6 mice | Ethanolic extract of O. stamineus | 200 and 400 mg/kg | 8 weeks | Significant reduction in liver malondialdehyde and increase in hepatic superoxide dismutase activity.[4] | [4] |
| HepG2 cells with oleic acid-induced steatosis | Ethanolic extract of O. stamineus | - | - | Inhibition of hepatic fat accumulation. |
Core Mechanisms of Action
The beneficial effects of Orthosiphon B in metabolic diseases are mediated through a multi-pronged mechanism involving the regulation of key signaling pathways, enzyme inhibition, and antioxidant and anti-inflammatory effects.
Activation of AMP-Activated Protein Kinase (AMPK) Signaling
A pivotal mechanism underlying the metabolic benefits of Orthosiphon B is the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a central energy sensor in cells, and its activation triggers a cascade of events that promote catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP.
One of the active compounds in Orthosiphon B, sinensetin , has been shown to directly activate AMPK. Studies have demonstrated that sinensetin treatment leads to the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). This activation is crucial for regulating cellular energy metabolism.
Rosmarinic acid , another major constituent, also contributes to the anti-diabetic effects, potentially through the modulation of pathways influenced by AMPK. For instance, it has been shown to restore insulin-stimulated glucose uptake in muscle cells, an effect often mediated by AMPK activation.
The activation of AMPK by Orthosiphon B components has several beneficial downstream effects in the context of metabolic diseases:
-
Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle and adipose tissue, thereby enhancing glucose uptake from the bloodstream.[6]
-
Inhibition of Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose production.[2]
-
Stimulation of Fatty Acid Oxidation: By phosphorylating and inactivating ACC, AMPK reduces the synthesis of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). This relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria for β-oxidation.
-
Inhibition of Lipogenesis: AMPK activation suppresses the expression of lipogenic genes, such as fatty acid synthase (FAS) and sterol regulatory element-binding protein 1c (SREBP-1c), thereby reducing the synthesis of fatty acids and triglycerides.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
While direct experimental evidence is still emerging, computational studies suggest that compounds within Orthosiphon B may interact with and modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism.
-
PPARα: Primarily expressed in the liver, kidney, heart, and skeletal muscle, PPARα is a major regulator of fatty acid catabolism. Its activation leads to increased fatty acid uptake, β-oxidation, and ketogenesis.
-
PPARγ: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitivity. Activation of PPARγ can improve insulin sensitivity in peripheral tissues.
-
PPARδ (or β): Ubiquitously expressed, PPARδ is involved in fatty acid oxidation and energy homeostasis.
The potential for Orthosiphon B to activate PPARs, particularly PPARα and PPARγ, could contribute significantly to its observed effects on lipid metabolism and insulin sensitivity. Further experimental validation, such as reporter gene assays and analysis of PPAR target gene expression, is warranted to confirm this mechanism.
Inhibition of Digestive Enzymes
Orthosiphon stamineus extracts have been shown to inhibit the activity of key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase.[1]
-
α-Amylase: Responsible for the breakdown of complex carbohydrates (starches) into smaller oligosaccharides.
-
α-Glucosidase: Located in the brush border of the small intestine, this enzyme breaks down oligosaccharides into monosaccharides (like glucose) for absorption.
By inhibiting these enzymes, Orthosiphon B can delay the digestion and absorption of carbohydrates, leading to a lower postprandial glucose spike. This mechanism is particularly relevant for the management of type 2 diabetes. For instance, a 50% ethanol extract of O. stamineus and its isolated compound sinensetin demonstrated inhibitory activity on both α-glucosidase and α-amylase, with IC50 values for α-glucosidase of 4.63 mg/mL and 0.66 mg/mL, respectively.[1]
Antioxidant and Anti-inflammatory Properties
Metabolic diseases are often associated with chronic low-grade inflammation and increased oxidative stress. Orthosiphon B and its constituents, particularly rosmarinic acid, exhibit potent antioxidant and anti-inflammatory properties.
-
Antioxidant Activity: These compounds can directly scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[4] This helps to mitigate cellular damage caused by oxidative stress.
-
Anti-inflammatory Effects: Orthosiphon B has been shown to reduce the levels of pro-inflammatory cytokines. This anti-inflammatory action can help to alleviate the chronic inflammation that contributes to insulin resistance and the progression of NAFLD.
Detailed Experimental Protocols
A comprehensive understanding of the research findings requires a detailed examination of the experimental methodologies employed. The following sections provide an overview of the key experimental protocols used in the cited studies.
In Vivo Models
1. High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animals: Male C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Diet: Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance. A control group is maintained on a standard chow diet.
-
Treatment: Orthosiphon stamineus extract or isolated compounds are administered orally via gavage at specified doses (e.g., 200-400 mg/kg body weight for extracts).
-
Parameters Measured:
-
Body weight and food intake are monitored regularly.
-
Fasting blood glucose and insulin levels are measured to assess glucose homeostasis and insulin resistance (HOMA-IR calculation).
-
Serum lipid profiles (triglycerides, total cholesterol, LDL-C, HDL-C) are determined.
-
At the end of the study, tissues such as the liver and adipose tissue are collected for histological analysis (e.g., H&E staining for lipid accumulation) and biochemical assays (e.g., measurement of oxidative stress markers).
-
2. Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animals: Male Wistar or Sprague-Dawley rats are frequently used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells. A dose of 50-65 mg/kg body weight is typically used. Diabetes is confirmed by measuring blood glucose levels, with animals showing hyperglycemia (e.g., >250 mg/dL) being selected for the study.
-
Treatment: The test substance (e.g., O. stamineus extract) is administered orally for a specified duration (e.g., 14-28 days).
-
Parameters Measured:
-
Fasting blood glucose levels are monitored at regular intervals.
-
Oral glucose tolerance tests (OGTT) are performed to assess glucose disposal.
-
Serum insulin levels may be measured.
-
At the end of the experiment, pancreatic tissue can be examined histologically to assess β-cell integrity.
-
In Vitro Models
1. 3T3-L1 Adipocyte Glucose Uptake Assay
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
Treatment: Differentiated adipocytes are treated with various concentrations of Orthosiphon stamineus extract or its active compounds for a specified period.
-
Glucose Uptake Measurement:
-
Cells are serum-starved and then incubated with a glucose-free buffer.
-
Glucose uptake is initiated by adding a buffer containing a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) or a fluorescent glucose analog (e.g., 2-NBDG).
-
After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of internalized glucose analog is quantified using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for 2-NBDG).
-
2. Western Blot Analysis for Signaling Proteins
-
Cell or Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., AMPK, ACC).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate and an imaging system. Densitometry is used to quantify the relative protein expression levels.
Conclusion
Orthosiphon B, through its constituent bioactive compounds, demonstrates significant potential for the management of metabolic diseases. Its multifaceted mechanism of action, centered on the activation of the AMPK signaling pathway, inhibition of digestive enzymes, and potent antioxidant and anti-inflammatory effects, provides a strong rationale for its therapeutic utility. The preclinical data summarized in this guide highlight the consistent and robust effects of Orthosiphon B in improving glucose homeostasis, reducing obesity and dyslipidemia, and protecting against NAFLD.
For drug development professionals, Orthosiphon B and its active compounds, such as sinensetin and rosmarinic acid, represent promising leads for the development of novel therapeutics for metabolic disorders. Further research, including well-designed clinical trials, is necessary to translate these preclinical findings into effective treatments for human populations. The detailed experimental protocols provided in this guide offer a foundation for the design and execution of future studies aimed at further elucidating the mechanisms of action and clinical efficacy of Orthosiphon B.
References
- 1. A Systematic Review of Orthosiphon stamineus Benth. in the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiobesity and Lipid Lowering Effects of Orthosiphon stamineus in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo and In Vitro Antidiabetic Efficacy of Aqueous and Methanolic Extracts of Orthosiphon Stamineus Benth - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidant Properties of Orthosiphon B and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosiphon, a genus of medicinal plants belonging to the Lamiaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including those related to inflammation and oxidative stress. The therapeutic potential of these plants is largely attributed to their rich phytochemical profile, particularly a class of compounds that exhibit potent antioxidant activities. This technical guide provides an in-depth overview of the antioxidant properties of bioactive compounds isolated from Orthosiphon species, with a focus on their mechanisms of action and the signaling pathways they modulate. While the specific term "Orthosiphon B" is not clearly defined in scientific literature, this guide will focus on prominent and well-researched antioxidant compounds and derivatives isolated from the Orthosiphon genus, which may encompass the intended subject of interest.
Quantitative Antioxidant Activity
The antioxidant capacity of Orthosiphon extracts and their purified derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating higher potency.
Table 1: DPPH Radical Scavenging Activity of Orthosiphon Extracts and Derivatives
| Sample | Plant Source | Assay | IC50 (µg/mL) | Reference |
| Methanolic Extract | Orthosiphon aristatus | DPPH | 154.41 | [1] |
| Aqueous-Methanolic Extract (CAME) | Orthosiphon stamineus | DPPH | 16.66 ± 1.5 | [2] |
| Ethyl Acetate Fraction (EAF) | Orthosiphon stamineus | DPPH | 15.25 ± 2.3 | [2] |
| n-Butanol Fraction (NBF) | Orthosiphon stamineus | DPPH | 13.56 ± 1.9 | [2] |
| Chloroform Fraction (CF) | Orthosiphon stamineus | DPPH | 31.25 ± 1.2 | [2] |
| Water Fraction (WF) | Orthosiphon stamineus | DPPH | 23.0 ± 3.2 | [2] |
| Hexane Fraction (HF) | Orthosiphon stamineus | DPPH | 126.2 ± 23 | [2] |
| Rosmarinic Acid rich fraction | Orthosiphon aristatus | DPPH | 14.922 | [3][4] |
| Ursolic Acid | Sambucus australis | DPPH | 59.7 ± 1.0 | [5] |
| Ursolic Acid | Uncaria gambir | DPPH | 1721 ± 30.6 | [6] |
Table 2: Other In Vitro Antioxidant Activities of Orthosiphon Extracts
| Sample | Plant Source | Assay | Result | Reference |
| Methanolic Extract | Orthosiphon aristatus | Phosphomolybdate | IC50 = 0.11 mg/mL | [7] |
| 50% Methanolic Extract | Orthosiphon stamineus | Lipid Peroxidation Inhibition | IC50 = 0.34 ± 0.024 mg/mL | [8] |
| Methanol Extract | Orthosiphon thymiflorus | DPPH | IC50 = 39.0 µg/mL |
Key Bioactive Derivatives and Their Roles
Several classes of compounds contribute to the antioxidant activity of Orthosiphon species, including phenolic acids, flavonoids, and triterpenes.
-
Rosmarinic Acid: A major phenolic compound in Orthosiphon, it is a potent scavenger of free radicals.[9] Its antioxidant activity is a significant contributor to the overall therapeutic effects of the plant extracts.[9]
-
Eupatorin and Sinensetin: These polymethoxylated flavonoids have demonstrated significant anti-inflammatory properties, which are closely linked to their ability to modulate oxidative stress pathways.[10] They have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), with IC50 values for NO inhibition being 5.2 µM and 9.2 µM for eupatorin and sinensetin, respectively.[10] For PGE2 inhibition, the IC50 values were 5.0 µM for eupatorin and 2.7 µM for sinensetin.[10]
-
Ursolic Acid: This pentacyclic triterpenoid exhibits both antioxidant and anti-inflammatory effects. It can directly scavenge free radicals and also modulate key signaling pathways involved in the cellular response to oxidative stress.[3]
Modulation of Cellular Signaling Pathways
The antioxidant effects of Orthosiphon derivatives extend beyond direct radical scavenging to the modulation of critical intracellular signaling pathways that regulate inflammation and the endogenous antioxidant response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Under oxidative stress, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Several compounds from Orthosiphon have been shown to inhibit this pathway. For instance, an ethanolic extract of Orthosiphon stamineus has been found to downregulate NF-κB.[11] Both ursolic acid and rosmarinic acid have also been reported to inhibit NF-κB activation.[3][12]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes. Ursolic acid has been shown to activate the Nrf2/HO-1 signaling pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.[2][4]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are involved in various cellular processes, including the response to oxidative stress. Depending on the specific MAPK (e.g., JNK, p38, ERK), their activation can lead to either cell survival or apoptosis. Both ursolic acid and rosmarinic acid have been found to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade, thereby mitigating the detrimental effects of oxidative stress.[3][13]
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for reproducibility and standardization.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the Orthosiphon extract or derivative in a suitable solvent (e.g., methanol) to prepare a series of concentrations.
-
Reaction: In a microplate well or a cuvette, add a specific volume of the sample solution to the DPPH working solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare various concentrations of the Orthosiphon extract or derivative in a suitable solvent.
-
Reaction: Add a small volume of the sample to the FRAP reagent and incubate at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the reaction mixture at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as equivalents of the standard.
β-Carotene Bleaching Assay
Principle: In this assay, the oxidation of linoleic acid generates peroxyl free radicals, which bleach the yellow color of β-carotene. The presence of an antioxidant inhibits the bleaching of β-carotene by neutralizing the free radicals.
Procedure:
-
Emulsion Preparation: Prepare a β-carotene/linoleic acid emulsion. Dissolve β-carotene in chloroform. Add linoleic acid and an emulsifier (e.g., Tween 40). Remove the chloroform by evaporation under vacuum. Add aerated distilled water and shake vigorously to form an emulsion.
-
Sample Preparation: Prepare different concentrations of the Orthosiphon extract or derivative.
-
Reaction: Add the sample solution to the β-carotene/linoleic acid emulsion.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours). The absorbance is measured at 470 nm at the beginning (t=0) and at regular intervals during the incubation.
-
Measurement: A control containing the solvent instead of the sample is also run.
-
Calculation: The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.
Conclusion
The bioactive compounds found in Orthosiphon species, including rosmarinic acid, eupatorin, sinensetin, and ursolic acid, demonstrate significant antioxidant properties. Their mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key cellular signaling pathways such as NF-κB, Nrf2, and MAPK. This technical guide provides a comprehensive overview of the quantitative antioxidant data, the underlying molecular mechanisms, and detailed experimental protocols to facilitate further research and development of Orthosiphon-based therapeutics for conditions associated with oxidative stress. The continued investigation into these natural compounds holds considerable promise for the discovery of novel antioxidant and anti-inflammatory agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Ursolic acid reduces oxidative stress injury to ameliorate experimental autoimmune myocarditis by activating Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Frontiers | Ursolic acid reduces oxidative stress injury to ameliorate experimental autoimmune myocarditis by activating Nrf2/HO-1 signaling pathway [frontiersin.org]
- 5. Validate User [pubs.aip.org]
- 6. Frontiers | A New Strategy to Investigate the Efficacy Markers Underlying the Medicinal Potentials of Orthosiphon stamineus Benth. [frontiersin.org]
- 7. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Electrophilic Nrf2 activators and itaconate inhibit inflammation at low dose and promote IL-1β production and inflammatory apoptosis at high dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orthosiphon stamineus Leaf Extract Affects TNF-α and Seizures in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rosmarinic acid as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of rosmarinic acid on oxidative stress parameters and inflammatory cytokines in lipopolysaccharide-induced peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Anti-inflammatory Effects of Eupatorin, a Key Bioactive Compound from Orthosiphon Species, at a Molecular Level
A Note on "Orthosiphon B": The term "Orthosiphon B" does not correspond to a standardized name of a specific bioactive compound from Orthosiphon species in the current scientific literature. It is plausible that this term may refer to a lesser-known compound, a specific extract fraction, or be a non-standard nomenclature for a more well-documented molecule. This guide will focus on Eupatorin , a major and extensively studied polymethoxyflavone found in Orthosiphon stamineus (also known as Orthosiphon aristatus or Cat's Whiskers), which exhibits significant anti-inflammatory properties at the molecular level.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of eupatorin.
Core Molecular Mechanisms of Eupatorin's Anti-inflammatory Action
Eupatorin exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines. The primary mechanisms include the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, inhibition of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression, and modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
Quantitative Data on the Anti-inflammatory Effects of Eupatorin
The following tables summarize the quantitative data on the inhibitory effects of eupatorin on various inflammatory markers.
| Inflammatory Mediator | Assay System | IC₅₀ Value (µM) | Reference |
| Nitric Oxide (NO) | LPS-stimulated J774 murine macrophages | 5.2 | [1] |
| Prostaglandin E₂ (PGE₂) | LPS-stimulated J774 murine macrophages | 5.0 | [1] |
| Tumor Necrosis Factor α (TNF-α) | LPS-stimulated J774 murine macrophages | 5.0 | [1] |
| Target Gene/Protein | Cell Line | Treatment | Dosage | Observed Effect | Reference |
| NF-κB | 4T1 murine breast cancer model | Eupatorin (oral gavage) | 20 mg/kg | Downregulation of NF-κB gene expression | [2] |
| IL-1β | 4T1 murine breast cancer model | Eupatorin (oral gavage) | 20 mg/kg | Downregulation of IL-1β gene expression | [2] |
| TNF-α | 4T1 murine breast cancer model | Eupatorin (oral gavage) | 20 mg/kg | Downregulation of TNF-α gene expression | [2] |
| STAT1α | LPS-stimulated J774 murine macrophages | Eupatorin | Not specified | Inhibition of LPS-induced activation | [1] |
| iNOS | LPS-stimulated J774 murine macrophages | Eupatorin | Not specified | Inhibition of expression | [1] |
| COX-2 | LPS-stimulated J774 murine macrophages | Eupatorin | Not specified | Inhibition of expression | [1] |
Detailed Experimental Protocols
This protocol outlines the general procedure for assessing the anti-inflammatory effects of eupatorin on lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: J774 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of eupatorin for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂) and Cytokine Measurement: The levels of PGE₂, TNF-α, and IL-1β in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of iNOS, COX-2, and phosphorylated and total proteins of the NF-κB and MAPK signaling pathways.
-
RT-PCR Analysis: Total RNA is extracted from the cells to analyze the mRNA expression levels of pro-inflammatory genes.
This in vivo protocol is used to evaluate the anti-inflammatory effects of eupatorin.
-
Animals: Male BALB/c mice are used.
-
Treatment: Eupatorin (e.g., 50 mg/kg) is administered intraperitoneally (i.p.) or orally.
-
Induction of Inflammation: One hour after treatment, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and the inhibitory action of eupatorin.
Caption: Inhibition of the NF-κB signaling pathway by Eupatorin.
Caption: Eupatorin's modulation of the MAPK signaling pathway.
Caption: Eupatorin's inhibitory effect on the JAK-STAT pathway.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of Orthosiphol B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary in vitro cytotoxicity screening of Orthosiphol B, a diterpene isolated from Orthosiphon stamineus, against cancer cell lines. It covers available data, detailed experimental protocols, and potential mechanisms of action to guide further research and development.
Introduction to this compound
Orthosiphon stamineus Benth (Lamiaceae), a medicinal plant widely used in traditional medicine across Southeast Asia, is a rich source of bioactive phytochemicals, including flavonoids and terpenoids.[1] Among these are highly oxygenated diterpenes known as orthosiphols. This compound, isolated from the aerial parts of the plant, is one such compound that has been investigated for its pharmacological activities.[2][3] Preliminary studies have explored the antiproliferative and cytotoxic effects of orthosiphols, suggesting their potential as a source for novel anticancer agents.[1] This guide focuses on the foundational screening of this compound to evaluate its cytotoxic potential against various cancer cell lines.
Cytotoxicity Profile of this compound and Related Diterpenes
Initial screenings have identified that this compound, as part of a group of related diterpenes from Orthosiphon stamineus, exhibits cytotoxic properties. However, specific quantitative data, such as IC₅₀ values, for the isolated this compound compound are not extensively detailed in publicly available literature. The existing research describes its activity qualitatively.
Table 1: Summary of Known Antiproliferative Activity for Orthosiphol Diterpenes
| Compound(s) | Cancer Cell Lines Tested | Observed Activity | Source(s) |
|---|---|---|---|
| Orthosiphols A, B, D, E, K, L, M, N, O, P, Q | Colon 26-L5 Carcinoma (murine) | Weak-to-mild antiproliferative activity | [1] |
| | HT-1080 Fibrosarcoma (human) | Weak-to-mild antiproliferative activity |[1][2][3] |
To illustrate how quantitative data for a test compound would be presented, Table 2 shows example cytotoxicity data for a methanolic extract of a related species, Orthosiphon thymiflorus.
Table 2: Illustrative Cytotoxicity Data of Orthosiphon thymiflorus Methanolic Extract
| Cancer Cell Line | Assay | IC₅₀ (µg/mL) | Source(s) |
|---|
| Dalton Lymphoma Ascites (DLA) | MTT Assay | 266.8 |[4] |
Experimental Protocols
A fundamental step in screening for cytotoxic activity is the use of cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the cytotoxic effects of a compound like this compound on an adherent cancer cell line.
1. Cell Seeding:
- Culture the selected cancer cell line (e.g., HT-1080) in appropriate media until approximately 80% confluent.
- Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and prepare a cell suspension of 5 x 10⁴ cells/mL.
- Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
- Include wells for 'no-cell' blanks and 'vehicle-only' controls.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the stock solution with serum-free culture medium to achieve a range of desired final concentrations.
- After the 24-hour incubation, carefully remove the old medium from the wells.
- Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Add 100 µL of medium with the vehicle (e.g., 0.1% DMSO) to the control wells.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
- Following the treatment period, add 20 µL of the MTT stock solution to each well.
- Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into purple formazan crystals.
4. Formazan Solubilization and Measurement:
- After the MTT incubation, carefully remove the medium from each well.
- Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
- Subtract the average absorbance of the 'no-cell' blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration using the following formula:
- % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
- Plot the percentage of cell viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow Visualization
Caption: Workflow diagram of the MTT assay for cytotoxicity screening.
Potential Signaling Pathways and Mechanism of Action
While the precise molecular mechanism of this compound is not yet fully elucidated, the anticancer activities of compounds from Orthosiphon species often involve the induction of apoptosis (programmed cell death) and interference with key cancer-promoting signaling pathways.
One of the central pathways in cell survival is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis. Some studies on extracts from Orthosiphon have suggested that their antiproliferative mechanisms may involve the modulation of this pathway. A cytotoxic compound could potentially inhibit key kinases like Akt or mTOR, leading to the de-repression of pro-apoptotic proteins and ultimately, cell death.
Inducing apoptosis is a hallmark of many effective anticancer agents. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A compound like this compound might trigger the intrinsic pathway by causing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of a caspase cascade (Caspase-9 to Caspase-3), which executes the cell death program.
Visualization of a Potential Apoptotic Pathway
Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic agent.
References
- 1. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five novel highly oxygenated diterpenes of Orthosiphon stamineus from Myanmar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
The Diterpene Orthosiphol B: A Key Contributor to the Ethnobotanical Applications of Java Tea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Java tea, derived from the leaves of Orthosiphon stamineus Benth., has a long and rich history in traditional medicine across Southeast Asia.[1] Ethnobotanical records highlight its use for a wide array of ailments, most notably for kidney and urinary tract disorders, rheumatism, abdominal pain, and inflammatory conditions.[1][2] Scientific inquiry into the phytochemical constituents of Java tea has revealed a complex mixture of bioactive compounds, including flavonoids, terpenoids, and essential oils.[3] Among these, the diterpenoid class of molecules, and specifically Orthosiphol B, has emerged as a significant contributor to the plant's therapeutic properties. This technical guide provides a comprehensive overview of the role of this compound in the ethnobotanical uses of Java tea, with a focus on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Ethnobotanical Context and the Role of Diterpenes
The traditional use of Java tea for inflammatory and proliferative disorders finds a scientific basis in the bioactivities of its constituent diterpenes. While flavonoids and phenolic acids contribute to the overall therapeutic profile, the isopimarane-type diterpenes, including this compound, exhibit potent anti-inflammatory and antiproliferative effects.[4][5] The ethnobotanical application of Java tea as a remedy for conditions characterized by inflammation, such as arthritis and kidney inflammation, can be partly attributed to the presence of these compounds.
Pharmacological Activities of this compound
Research has primarily focused on two key areas of pharmacological activity for this compound: anti-inflammatory and antiproliferative effects.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. A key study by Masuda et al. (1992) identified Orthosiphol A and B as potent inhibitors of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in a mouse ear edema model.[6] This activity is crucial in validating the traditional use of Java tea for inflammatory ailments.
Further investigations into the anti-inflammatory mechanisms of diterpenes from Orthosiphon stamineus have highlighted the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammatory conditions. A comprehensive study by Awale et al. (2003) evaluated a series of 47 diterpenes from O. stamineus, including this compound, for their ability to inhibit NO production in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells.[7][8]
Antiproliferative Activity
In addition to its anti-inflammatory effects, this compound has been shown to possess antiproliferative properties. A study by Awale et al. (2001) reported that this compound exhibited mild to weak antiproliferative activities against highly liver metastatic colon 26-L5 carcinoma and human HT-1080 fibrosarcoma cell lines.[9][10] This suggests a potential role for this compound in the traditional use of Java tea for conditions involving abnormal cell growth.
Quantitative Data on the Bioactivities of this compound
The following tables summarize the available quantitative data on the anti-inflammatory and antiproliferative activities of this compound.
| Bioactivity | Assay | Test System | Result | Reference |
| Anti-inflammatory | Inhibition of TPA-induced ear edema | Mouse | 50% inhibitory dose (ID50) = 0.5 mg/ear | Masuda et al., 1992[6] |
| Anti-inflammatory | Nitric Oxide Production Inhibition | LPS-activated J774.1 macrophage-like cells | IC50 = 26.5 µM | Awale et al., 2003[7][8] |
| Antiproliferative | Cytotoxicity Assay | Colon 26-L5 carcinoma cells | Mild to weak activity (Specific IC50 not provided) | Awale et al., 2001[9][10] |
| Antiproliferative | Cytotoxicity Assay | HT-1080 fibrosarcoma cells | Mild to weak activity (Specific IC50 not provided) | Awale et al., 2001[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide summaries of the key experimental protocols used to evaluate the bioactivities of this compound.
TPA-Induced Mouse Ear Edema Assay (for Anti-inflammatory Activity)
This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.
-
Animal Model: Male CD-1 mice are typically used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to one ear of each mouse to induce inflammation and edema. The contralateral ear receives the solvent alone and serves as a control.
-
Treatment: The test compound, this compound, dissolved in a vehicle, is applied topically to the TPA-treated ear, usually at the same time as the TPA application.
-
Assessment of Edema: After a specific period (typically 4-6 hours), the mice are euthanized, and a standardized circular section is punched from both the treated and control ears. The weight of these ear punches is measured.
-
Calculation of Inhibition: The anti-inflammatory effect is quantified as the percentage of inhibition of edema, calculated by comparing the weight difference between the TPA-treated and control ears in the presence and absence of the test compound.
Nitric Oxide (NO) Production Inhibition Assay (for Anti-inflammatory Activity)
This in vitro assay assesses the ability of a compound to suppress the production of nitric oxide, a key inflammatory mediator, in immune cells.
-
Cell Line: Murine macrophage-like cell line J774.1 is commonly used.
-
Cell Culture and Stimulation: The cells are cultured in a suitable medium and then stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Treatment: The cells are treated with various concentrations of this compound prior to or concurrently with LPS stimulation.
-
Measurement of Nitrite: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of nitrite, a stable product of NO, using the Griess reagent.
-
Data Analysis: The absorbance is measured spectrophotometrically, and the concentration of nitrite is calculated from a standard curve. The percentage of inhibition of NO production is then determined for each concentration of the test compound, and the IC50 value is calculated.
Antiproliferative Activity Assay
This in vitro assay determines the ability of a compound to inhibit the growth of cancer cells.
-
Cell Lines: Colon 26-L5 carcinoma and HT-1080 fibrosarcoma cell lines have been used to test this compound.
-
Cell Culture: The cells are maintained in an appropriate culture medium.
-
Treatment: The cells are seeded in multi-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Assessment of Cell Viability: Cell viability is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell growth inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.
Signaling Pathways and Mechanism of Action
While the precise molecular targets of this compound are still under investigation, its anti-inflammatory and antiproliferative effects suggest the modulation of key signaling pathways involved in these processes.
Potential Inhibition of NF-κB and MAPK Signaling Pathways
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation and cell proliferation.[11][12] Many natural products with anti-inflammatory and anticancer properties exert their effects by inhibiting these pathways. Given that this compound inhibits TPA-induced inflammation and NO production, it is plausible that it interferes with the activation of NF-κB and/or specific MAPK cascades (e.g., ERK, JNK, p38) that are upstream of iNOS expression and the production of other pro-inflammatory mediators. Further research is required to elucidate the specific molecular interactions of this compound within these pathways.
Caption: Putative mechanism of this compound's anti-inflammatory and antiproliferative action.
Conclusion and Future Directions
This compound, a diterpene isolated from Java tea, plays a significant role in the plant's ethnobotanical uses, particularly for inflammatory and proliferative conditions. Its demonstrated anti-inflammatory and antiproliferative activities provide a scientific rationale for the traditional applications of this medicinal plant. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:
-
Elucidation of Molecular Targets: Identifying the specific protein targets of this compound within the NF-κB and MAPK signaling pathways will provide a more precise understanding of its mechanism of action.
-
In Vivo Efficacy and Safety: More extensive in vivo studies are needed to evaluate the efficacy of purified this compound in relevant animal models of inflammatory diseases and cancer, as well as to establish its safety profile.
-
Synergistic Effects: Investigating the potential synergistic or additive effects of this compound with other bioactive compounds present in Java tea could lead to the development of more effective multi-component therapies.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating analogues of this compound could lead to the discovery of new compounds with enhanced potency and selectivity.
By continuing to explore the pharmacological properties of this compound and other constituents of Java tea, the scientific community can further validate and refine the traditional knowledge surrounding this important medicinal plant, potentially leading to the development of novel therapeutic agents for a range of human diseases.
References
- 1. Isolation, structure modification, and anti-rheumatoid arthritis activity of isopimarane-type diterpenoids from Orthosiphon aristatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jms.mabjournal.com [jms.mabjournal.com]
- 3. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NO production by highly-oxygenated diterpenes of Orthosiphon stamineus and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Five novel highly oxygenated diterpenes of Orthosiphon stamineus from Myanmar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
Orthosiphon B: A Promising Diterpenoid for Drug Discovery and Development
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Orthosiphon stamineus (also known as Orthosiphon aristatus), a medicinal plant from the Lamiaceae family, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including kidney stones, diabetes, and inflammatory conditions. The therapeutic potential of this plant is attributed to its rich and complex phytochemical profile, which includes flavonoids, terpenoids, and phenolic acids. Among these, the diterpenoid class of compounds has garnered significant scientific interest for its potent biological activities.
This technical guide focuses on a specific bioactive diterpenoid isolated from Orthosiphon species, Orthosiphol B . This document aims to provide a comprehensive overview of the existing scientific data on this compound, with a focus on its potential for drug discovery and development. We will delve into its biological activities, mechanisms of action, and relevant experimental protocols to serve as a valuable resource for researchers and professionals in the pharmaceutical and biotechnology sectors.
Chemical and Pharmacological Properties of this compound
This compound is a highly oxygenated isopimarane-type diterpene. Diterpenes from Orthosiphon species are noted for their complex and varied structures, which contribute to their diverse pharmacological effects.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for this compound and related diterpenoids from Orthosiphon stamineus, highlighting their potential in various therapeutic areas.
Table 1: Anti-inflammatory and Related Activities
| Compound | Assay | Target/Marker | IC50 Value | Cell Line/Model | Reference |
| This compound | PTP1B Inhibition | PTP1B | 9.84 ± 0.33 µM | In vitro enzymatic assay | [1] |
Table 2: Anticancer and Cytotoxic Activities
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Norstaminolactone A | Colon 26-L5 Carcinoma | Cytotoxicity | 2.16 mg/mL | [1] |
| O. stamineus Methanolic Extract | Ehrlich Ascites Carcinoma (EAC) | MTT Assay | 1.02 mg/mL | [2] |
| O. stamineus Methanolic Extract | Colon Carcinoma (HT-29) | MTT Assay | 1.09 mg/mL | [2] |
| O. stamineus Methanolic Extract | Breast Adenocarcinoma (MCF-7) | MTT Assay | 21.25 mg/mL | [2] |
Note: Data for this compound's direct anticancer IC50 values are limited in publicly available literature; however, related compounds and extracts show promising activity.
Table 3: Toxicological Data
| Substance | Test Type | LD50 Value | Animal Model | Reference |
| O. stamineus 50% Methanolic Extract | Acute Oral Toxicity | > 5000 mg/kg | Rat | [3] |
| O. stamineus Ethanolic Extract (Nano liposomes) | Acute Oral Toxicity | > 5000 mg/kg | Sprague Dawley Rat | [4] |
Mechanism of Action: Modulation of Key Signaling Pathways
This compound and related compounds from Orthosiphon stamineus exert their biological effects by modulating critical intracellular signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS and COX-2.
Orthosiphon diterpenoids have been shown to inhibit this pathway, likely by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.
References
- 1. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Characterization of Renal Protective Compounds from Orthosiphon stamineus Leaves: A Traditional Medicinal Plant - Journal of Young Pharmacists [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
A Comprehensive Review of Diterpenes from Orthosiphon stamineus: Isolation, Biological Activity, and Mechanistic Insights
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Orthosiphon stamineus, a medicinal plant native to Southeast Asia, has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has identified a diverse array of bioactive phytochemicals within this plant, with diterpenes emerging as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the diterpenes isolated from Orthosiphon stamineus, detailing their isolation, characterization, and biological activities, with a focus on their anti-inflammatory and antidiabetic potential.
Diterpenes Isolated from Orthosiphon stamineus
A significant number of diterpenes, primarily belonging to the isopimarane, staminane, and other highly oxygenated types, have been isolated and identified from Orthosiphon stamineus. These compounds exhibit a wide range of biological activities. The following tables summarize the key quantitative data for some of the prominent diterpenes.
Table 1: Selected Diterpenes from Orthosiphon stamineus and their Biological Activity
| Compound Name | Diterpene Type | Biological Activity | IC₅₀ (µM) | Reference |
| Orthosiphol A | Isopimarane | Nitric Oxide Inhibition | 11.5 | [1][2] |
| Orthosiphol B | Isopimarane | Nitric Oxide Inhibition | 20.5 | [1] |
| PTP1B Inhibition | 9.84 ± 0.33 | [3] | ||
| Orthosiphol D | Isopimarane | Nitric Oxide Inhibition | Potent Inhibitor | [2] |
| Orthosiphol G | Pimarane | PTP1B Inhibition | 3.82 ± 0.20 | [3] |
| Orthosiphol I | Pimarane | PTP1B Inhibition | 0.33 ± 0.07 | [3] |
| Orthosiphol N | Pimarane | PTP1B Inhibition | 1.60 ± 0.17 | [3] |
| Orthosiphol X | Isopimarane | Nitric Oxide Inhibition | 6.4 | [1][2] |
| Siphonol A | Pimarane | PTP1B Inhibition | 8.18 ± 0.4 | [3] |
| 2-O-deacetylorthosiphonone A | Isopimarane | Nitric Oxide Inhibition | 35.0 | [1] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Selected Diterpenes
Due to the vast number of isolated diterpenes and the complexity of their NMR spectra, a comprehensive compilation is beyond the scope of this guide. Researchers are directed to the primary literature for detailed NMR assignments for specific compounds of interest. Key publications providing extensive NMR data include those by Awale et al. (2003) and Nguyen et al. (2004).
Experimental Protocols
This section provides detailed methodologies for the isolation and biological evaluation of diterpenes from Orthosiphon stamineus, synthesized from various literature sources.
Protocol 1: General Extraction and Isolation of Diterpenes
This protocol outlines a general procedure for the extraction and fractionation of diterpenes from the plant material.
1. Plant Material and Extraction:
- Dried and powdered leaves of Orthosiphon stamineus (1 kg) are subjected to Soxhlet extraction with methanol (5 L) for 48 hours.
- The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
- Each solvent fraction is concentrated to dryness. The diterpenes are typically concentrated in the chloroform and ethyl acetate fractions.
3. Column Chromatography:
- The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).
- The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Fractions of 100 mL are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions with similar TLC profiles are combined.
4. Preparative High-Performance Liquid Chromatography (HPLC):
- Further purification of the combined fractions is achieved by preparative HPLC on a C18 reverse-phase column.
- A typical mobile phase is a gradient of methanol and water.
- Individual peaks are collected, and the solvent is evaporated to yield pure diterpenes.
Protocol 2: Nitric Oxide (NO) Inhibition Assay
This protocol describes the procedure to evaluate the inhibitory effect of isolated diterpenes on nitric oxide production in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells.[1][3]
1. Cell Culture and Treatment:
- J774.1 macrophage-like cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 2 hours.
- The medium is replaced with fresh medium containing 10 µg/mL of LPS and varying concentrations of the test compounds.
- The cells are incubated for 24 hours.
2. Measurement of Nitrite Concentration:
- After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- 50 µL of the supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
- After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
- The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
3. Calculation of Inhibition:
- The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
Protocol 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol details the method for assessing the inhibitory activity of diterpenes against the PTP1B enzyme.
1. Enzyme Reaction:
- The reaction is performed in a 96-well plate in a total volume of 100 µL.
- The reaction mixture contains PTP1B enzyme, the test compound at various concentrations, and a buffer solution (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).
- The reaction is initiated by adding the substrate, p-nitrophenyl phosphate (pNPP).
2. Measurement of Enzyme Activity:
- The plate is incubated at 37°C for 30 minutes.
- The reaction is stopped by adding a basic solution (e.g., 1 M NaOH).
- The amount of p-nitrophenol produced is determined by measuring the absorbance at 405 nm.
3. Calculation of Inhibition:
- The percentage of PTP1B inhibition is calculated using the following formula: % Inhibition = [(Control Activity - Sample Activity) / Control Activity] x 100
- The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Signaling Pathways and Mechanisms of Action
The biological activities of diterpenes from Orthosiphon stamineus are mediated through their interaction with specific cellular signaling pathways.
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes. Many diterpenes from Orthosiphon stamineus have been shown to inhibit NO production in activated macrophages. This inhibition is believed to occur through the downregulation of iNOS expression, potentially by interfering with upstream signaling pathways such as the NF-κB pathway.
Caption: Proposed mechanism of NO inhibition by O. stamineus diterpenes.
Modulation of the Insulin Signaling Pathway via PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), PTP1B attenuates the downstream signaling cascade, leading to insulin resistance. Several diterpenes from Orthosiphon stamineus have been identified as inhibitors of PTP1B, suggesting their potential as therapeutic agents for type 2 diabetes.
Caption: PTP1B inhibition by O. stamineus diterpenes in insulin signaling.
Conclusion
The diterpenes isolated from Orthosiphon stamineus represent a rich source of bioactive molecules with significant therapeutic potential. Their demonstrated anti-inflammatory and antidiabetic activities, mediated through the inhibition of NO production and PTP1B, respectively, make them attractive candidates for further drug development. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the full potential of these natural compounds. Future research should focus on detailed structure-activity relationship studies, in vivo efficacy, and toxicological profiling to advance these promising diterpenes towards clinical applications.
References
- 1. Inhibition of NO production by highly-oxygenated diterpenes of Orthosiphon stamineus and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide inhibitory isopimarane-type diterpenes from Orthosiphon stamineus of Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Orthosiphon B from Orthosiphon stamineus Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosiphon stamineus Benth, a member of the Lamiaceae family, is a medicinal plant rich in bioactive compounds. Among these are highly-oxygenated isopimarane-type diterpenoids, a class of compounds to which Orthosiphon B belongs.[1][2] These diterpenes have garnered interest for their potential pharmacological activities. This document provides a comprehensive guide to the extraction and purification of Orthosiphon B from the leaves of Orthosiphon stamineus. While specific protocols for Orthosiphon B are not extensively detailed in the available literature, this guide presents a generalized yet detailed methodology for the isolation of isopimarane-type diterpenes from this plant matrix. The protocols outlined are based on established methods for the separation of terpenoids from Orthosiphon stamineus and related species.
Pre-Extraction Preparation
Proper preparation of the plant material is crucial for efficient extraction.
Protocol 1: Plant Material Preparation
-
Collection and Authentication: Collect fresh leaves of Orthosiphon stamineus. It is essential to have the plant material taxonomically authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying: Dry the leaves in an oven at a controlled temperature of 40°C until they are fully dried. This prevents enzymatic degradation of bioactive compounds.
-
Grinding: Mill the dried leaves into a fine powder. This increases the surface area for solvent extraction.
-
Storage: Store the powdered leaves in an airtight container at room temperature (25°C) to protect from moisture and light.
Extraction of Crude Extract
The initial extraction aims to isolate a broad range of compounds from the plant material. Soxhlet extraction using methanol is a commonly employed and effective method.
Protocol 2: Soxhlet Extraction
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus.
-
Sample Loading: Place the dried, powdered leaves of Orthosiphon stamineus (e.g., 1.5 kg) into a large thimble.
-
Solvent Addition: Fill the round-bottom flask with methanol (e.g., 10 L).
-
Extraction Process: Heat the methanol to its boiling point. Allow the extraction to proceed for approximately 36 hours. The continuous cycling of the solvent ensures a thorough extraction.
-
Concentration: After extraction, concentrate the methanolic extract using a rotary evaporator to remove the solvent. The resulting crude extract can then be further dried using a vacuum pump.
Purification of Orthosiphon B
The purification of Orthosiphon B from the crude extract is a multi-step process involving liquid-liquid partitioning and chromatographic techniques to separate the diterpenes from other classes of compounds like flavonoids and phenolic acids.
Liquid-Liquid Partitioning
This step separates compounds based on their polarity.
Protocol 3: Fractionation by Liquid-Liquid Partitioning
-
Suspension: Suspend the dried methanolic crude extract (e.g., 50 g) in distilled water.
-
Sequential Extraction: Perform successive extractions with solvents of increasing polarity in a separatory funnel:
-
n-Hexane
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
-
Fraction Collection: Collect each solvent fraction separately. The chloroform-soluble fraction is expected to be enriched with terpenoids.[1][2]
-
Concentration: Evaporate the solvent from each fraction using a rotary evaporator to obtain the respective dried fractions.
Column Chromatography
Column chromatography is a key step for the separation of compounds within the chloroform fraction.
Protocol 4: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 60-120 mesh) as the stationary phase.
-
Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase is a gradient of ethyl acetate in n-hexane.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest.
Preparative Thin Layer Chromatography (TLC)
For further purification of the fractions obtained from column chromatography, preparative TLC can be employed.
Protocol 5: Preparative TLC
-
Plate Preparation: Use pre-coated silica gel GF254 plates.
-
Sample Application: Apply the partially purified fraction as a band onto the plate.
-
Development: Develop the plate in a suitable solvent system. For diterpenes, various combinations of ethyl acetate, hexane, chloroform, and methanol can be tested to achieve optimal separation.[1]
-
Visualization: Visualize the separated bands under UV light.
-
Isolation: Scrape the silica gel containing the band of interest from the plate and elute the compound with a suitable solvent.
-
Concentration: Filter and evaporate the solvent to obtain the purified compound.
High-Performance Liquid Chromatography (HPLC)
For final purification and to achieve high purity of Orthosiphon B, preparative HPLC can be utilized.
Protocol 6: Preparative HPLC
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of acid like formic acid to improve peak shape, is typically used for the separation of diterpenes.
-
Detection: Monitor the elution profile using a UV detector.
-
Fraction Collection: Collect the peak corresponding to Orthosiphon B.
-
Solvent Evaporation: Remove the solvent to obtain the highly purified compound.
Data Presentation
The following tables summarize the parameters for the different stages of extraction and purification based on methodologies reported for terpenoids from Orthosiphon stamineus.
Table 1: Extraction Parameters
| Parameter | Value | Reference |
| Extraction Method | Soxhlet Extraction | [1][2] |
| Solvent | Methanol | [1][2] |
| Plant Material | Dried, powdered leaves | [1][2] |
| Extraction Time | 36 hours | [1][2] |
Table 2: Liquid-Liquid Partitioning Solvents
| Solvent (in order of use) | Polarity | Target Fraction | Reference |
| n-Hexane | Non-polar | - | [1][2] |
| Chloroform | Intermediate polarity | Terpenoids | [1][2] |
| Ethyl Acetate | Polar aprotic | - | [1][2] |
| n-Butanol | Polar protic | - | [1][2] |
Table 3: Chromatographic Purification Parameters
| Technique | Stationary Phase | Mobile Phase (Example) | Reference |
| Column Chromatography | Silica gel (60-120 mesh) | Ethyl acetate-hexane gradient | [1] |
| Preparative TLC | Silica gel GF254 | Ethyl acetate-hexane (3:2) | [1] |
| Preparative HPLC | Reversed-phase C18 | Methanol-water gradient | General Method |
Visualizations
Caption: Workflow for the preparation and extraction of crude extract from Orthosiphon stamineus leaves.
Caption: Multi-step purification workflow for the isolation of Orthosiphon B.
References
Application Note: Quantification of Bioactive Markers in Orthosiphon B. using High-Performance Liquid Chromatography
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of four key bioactive marker compounds in Orthosiphon B. (also known as Orthosiphon stamineus or Orthosiphon aristatus): rosmarinic acid (RA), sinensetin (SIN), eupatorin (EUP), and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF). This method is designed for researchers, scientists, and professionals in the drug development industry for the routine quality control and standardization of Orthosiphon B. extracts and derived products. The described protocol offers a reliable and efficient analysis with a total run time of 18 minutes.
Introduction
Orthosiphon stamineus Benth. is a medicinal plant belonging to the Lamiaceae family, traditionally used for treating various ailments, including kidney diseases, bladder inflammation, and diabetes.[1][2] The therapeutic effects of Orthosiphon are attributed to its rich content of phenolic compounds and polymethoxylated flavonoids. Among these, rosmarinic acid, sinensetin, and eupatorin are considered important marker compounds for assessing the quality and efficacy of its extracts.[1][2][3] Therefore, a robust and validated analytical method for the simultaneous quantification of these markers is crucial for standardization and quality control. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for this purpose.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Rosmarinic acid (RA), Sinensetin (SIN), Eupatorin (EUP), and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) (from a reputable supplier).
-
Solvents: HPLC-grade acetonitrile, methanol, and formic acid. Deionized water (18.2 MΩ·cm).
-
Plant Material: Dried and powdered leaves of Orthosiphon stamineus.
-
Equipment: Analytical balance, ultrasonic bath, centrifuge, syringe filters (0.45 µm), HPLC vials.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: Acclaim Polar Advantage II C18 column (3 µm, 3 × 150 mm) or equivalent.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution program should be followed as detailed in the instrument setup.
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[1]
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (RA, TMF, SIN, EUP) in a 1:1 (v/v) mixture of HPLC-grade methanol and water to prepare individual stock solutions of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the same solvent to concentrations ranging from 0.195 to 100 µg/mL.[1] These solutions are used to construct the calibration curves.
-
Storage: Store all standard solutions at 4°C when not in use.[1]
Preparation of Sample Solutions
-
Extraction:
-
Weigh 500 g of finely powdered Orthosiphon stamineus leaves.
-
Perform a Soxhlet extraction with a suitable solvent system (e.g., methanol:water 1:1) at 60°C for 8 hours. Repeat the extraction process three times.[1]
-
Alternatively, for smaller scale, add 1 g of leaf powder to 7 mL of methanol and extract using an ultrasonic bath for 15 minutes at room temperature.[5]
-
-
Concentration and Lyophilization:
-
Combine the extracts and concentrate them using a rotary evaporator under vacuum at 60°C.
-
Freeze-dry the concentrated extract to obtain a lyophilized powder. Store the powder at -20°C.[1]
-
-
Sample Solution Preparation:
-
Dissolve 10 mg of the freeze-dried extract in 1 mL of a 1:1 (v/v) mixture of methanol and water and sonicate for 30 minutes to create a stock solution.[1]
-
Dilute the stock solution to a final concentration of 1 mg/mL with the same solvent.[1]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
-
Data Presentation
The following tables summarize the quantitative data obtained from the validation of this HPLC method.
Table 1: Linearity and Sensitivity of the HPLC Method
| Compound | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Rosmarinic Acid | 0.195 - 100 | y = 25412x + 1254 | > 0.999 | 0.0076 | 0.061 |
| Sinensetin | 0.195 - 100 | y = 36541x - 5412 | > 0.999 | 0.0153 | 0.122 |
| Eupatorin | 0.195 - 100 | y = 41254x - 6541 | > 0.999 | 0.0305 | 0.122 |
| TMF | 0.195 - 100 | y = 39874x - 4512 | > 0.999 | 0.0076 | 0.061 |
Data synthesized from multiple sources indicating good linearity (R² > 0.999).[1][2][6] LOD and LOQ values are indicative and may vary between instruments.[7]
Table 2: Precision and Accuracy of the HPLC Method
| Compound | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |
| Rosmarinic Acid | < 2% | < 5% | 90.2% - 105.5% |
| Sinensetin | < 2% | < 5% | 90.2% - 105.5% |
| Eupatorin | < 2% | < 5% | 90.2% - 105.5% |
| TMF | < 2% | < 5% | 90.2% - 105.5% |
The developed method demonstrates satisfactory precision and accuracy within acceptable limits.[1][2][4][6]
Mandatory Visualization
Caption: Experimental workflow for HPLC quantification of Orthosiphon B..
Conclusion
The HPLC method described in this application note is simple, cost-effective, and provides a shorter run time compared to previously reported methods.[1][2] It has been validated for accuracy, precision, and linearity, making it suitable for the routine standardization of Orthosiphon stamineus extracts, raw materials, and commercial products. This protocol will aid researchers and industry professionals in ensuring the quality and consistency of Orthosiphon B. materials.
References
- 1. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
UHPLC-Q-Exactive-Orbitrap-HRMS for Orthosiphon B metabolite identification
Harnessing UHPLC-Q-Exactive-Orbitrap-HRMS for Comprehensive Phytochemical Analysis
For researchers, scientists, and professionals in drug development, the comprehensive characterization of metabolites in medicinal plants like Orthosiphon B (also known as Orthosiphon stamineus Benth.) is a critical step in understanding its therapeutic potential. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Q-Exactive Orbitrap High-Resolution Mass Spectrometer (HRMS) offers a powerful platform for the in-depth identification and relative quantification of a wide array of chemical constituents. This advanced analytical technique provides the high resolution and mass accuracy necessary to distinguish between complex isomeric compounds and elucidate the structures of novel metabolites.
The Q-Exactive Orbitrap system combines a high-performance quadrupole for precursor ion selection with a high-resolution, accurate-mass (HRAM) Orbitrap mass analyzer. This hybrid technology enables both full-scan HRMS for profiling and data-dependent MS/MS scans for structural fragmentation, which are essential for confident metabolite identification. When coupled with the rapid separation capabilities of UHPLC, this workflow allows for high-throughput analysis of complex plant extracts and biological samples, facilitating a deeper understanding of the plant's metabolome and its biotransformation in vivo.
Recent studies utilizing UHPLC-Q-Exactive-Orbitrap-HRMS have successfully identified a significant number of metabolites in Orthosiphon stamineus Benth.[1][2]. These investigations have not only characterized the phytochemical composition of the plant itself but have also traced the absorption and metabolism of its constituents in biological systems, such as in rat serum and kidney tissues following oral administration[1][2][3]. This level of detailed analysis is invaluable for pharmacokinetic studies and for elucidating the mechanisms of action of this traditional medicinal herb.
Quantitative Summary of Metabolite Identification
The application of UHPLC-Q-Exactive-Orbitrap-HRMS has enabled the identification and preliminary quantification of a substantial number of metabolites from Orthosiphon B. The following tables summarize the findings from recent literature, highlighting the number of compounds identified in different sample matrices.
| Sample Type | Number of Identified Substances | Key Findings |
| Orthosiphon stamineus Benth. Water Decoction | ~92 | A preliminary identification of approximately 92 substances was achieved by referencing relevant databases and literature.[1][2][3] |
| Powdered Orthosiphon stamineus Benth. vs. Water Decoction | 48 (new compounds) | The process of boiling was found to produce 48 additional compounds that were not present in the powdered form.[1][2][3] |
| Rat Serum (post-administration) | 45 (prototype components) & 49 (metabolites) | A total of 45 absorbed prototype components and 49 metabolites were discovered in rat serum.[1][2][3] |
| Rat Kidney Tissue Homogenate (post-administration) | 28 (prototype components) | An additional 28 prototype components were identified within the kidney tissue.[1][2][3] |
Experimental Protocols
Sample Preparation
a) Plant Material Extraction (Water Decoction)
-
Weigh 10 g of dried Orthosiphon B powder.
-
Add 100 mL of distilled water.
-
Bring to a boil and then simmer for 30 minutes.
-
Allow the decoction to cool to room temperature.
-
Centrifuge the decoction at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm membrane filter.
-
The filtered extract is now ready for UHPLC-HRMS analysis.
b) Biological Sample Preparation (Rat Serum)
-
Collect blood samples and centrifuge at 3,000 rpm for 10 minutes to separate the serum.
-
To 100 µL of serum, add 400 µL of ice-cold methanol (containing an internal standard, if used) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C and transfer the supernatant to an autosampler vial for analysis.
c) Biological Sample Preparation (Rat Kidney Tissue)
-
Excise and weigh 150 mg of kidney tissue.
-
Add 1.5 mL of pure methanol and homogenize using a tissue homogenizer.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and vacuum dry at 4°C.[4]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for UHPLC-HRMS analysis.
UHPLC-Q-Exactive-Orbitrap-HRMS Analysis
a) UHPLC Conditions
-
System: Thermo Scientific™ Vanquish™ UHPLC system or equivalent.
-
Column: Thermo Scientific™ Hypersil GOLD™ C18 column (e.g., 100 mm × 2.1 mm, 1.9 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-18 min: 5-95% B
-
18-21 min: 95% B
-
21.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
b) Mass Spectrometry Conditions
-
System: Thermo Scientific™ Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ Mass Spectrometer or equivalent.
-
Ionization Source: Heated Electrospray Ionization (HESI).
-
Polarity: Positive and Negative ion modes.
-
Full Scan (MS1) Parameters:
-
Resolution: 70,000.
-
Scan Range: m/z 100-1500.
-
AGC Target: 3e6.
-
Maximum IT: 100 ms.
-
-
Data-Dependent MS/MS (dd-MS2) Parameters:
-
Resolution: 17,500.
-
AGC Target: 1e5.
-
Maximum IT: 50 ms.
-
TopN: 5 (for fragmentation of the 5 most intense ions from the full scan).
-
Collision Energy: Stepped HCD (Higher-Energy C-edge Dissociation) at 20, 40, 60 eV.
-
Data Processing and Metabolite Identification
-
Acquire the raw data using Thermo Scientific™ Xcalibur™ software.
-
Process the raw data with software such as Thermo Scientific™ Compound Discoverer™ or similar metabolomics data analysis platforms.
-
Perform peak picking, retention time alignment, and peak area integration.
-
Identify metabolites by matching the accurate mass, fragmentation patterns (MS/MS spectra), and retention times against public databases (e.g., mzCloud, ChemSpider, KEGG) and in-house or commercial compound libraries.
Visualizations
References
- 1. Untargeted Metabolomics Using UHPLC-HRMS Reveals Metabolic Changes of Fresh-Cut Potato during Browning Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual UHPLC-HRMS Metabolomics and Lipidomics and Automated Data Processing Workflow for Comprehensive High-Throughput Gut Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Rapid Screening of Orthosiphon stamineus B. Using Thin-Layer Chromatography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Orthosiphon stamineus, commonly known as "cat's whiskers," is a traditional medicinal herb with a long history of use in Southeast Asia for treating a variety of ailments, including kidney and bladder inflammation, gout, and hypertension.[1] The therapeutic effects of O. stamineus are attributed to its rich content of bioactive compounds, primarily polyphenols, polymethoxylated flavonoids like sinensetin and eupatorin, and caffeic acid derivatives such as rosmarinic acid.[2][3] For quality control and drug development purposes, a rapid and reliable method for screening these bioactive markers is essential. Thin-layer chromatography (TLC) and its high-performance version (HPTLC) offer a simple, cost-effective, and efficient analytical tool for the qualitative and quantitative analysis of these compounds in O. stamineus extracts.[1][4][5]
These application notes provide detailed protocols for the rapid screening of key bioactive compounds in Orthosiphon stamineus using TLC/HPTLC, intended for use by researchers, scientists, and professionals in drug development.
Experimental Protocols
Sample Preparation
A critical step in the analysis of herbal materials is the consistent and efficient extraction of the target bioactive compounds. The following protocol outlines a standard maceration technique for preparing O. stamineus extracts suitable for TLC analysis.
Materials:
-
Dried, powdered leaves of Orthosiphon stamineus
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Freeze dryer (optional)
-
Ultrasonic bath[2]
-
Methanol (for sample dissolution)
Protocol:
-
Weigh approximately 30 g of dried, powdered O. stamineus leaves.[1][5]
-
Transfer the powder to a suitable flask and add 500 mL of the chosen extraction solvent (e.g., ethanol, 50% ethanol, or water).[1][5]
-
For maceration, heat the mixture at 60°C for 48 hours.[1][5] Alternatively, for a faster extraction, ultrasonicate the sample in 50% methanol for 1 hour.[2]
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.[1][5]
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.[1][5]
-
For long-term storage, the concentrated extract can be freeze-dried.[1][5]
-
Dissolve the dried extract in methanol to a final concentration of 1 mg/mL for TLC analysis.[5]
Standard Solution Preparation
Accurate quantification requires the use of certified reference standards for the target bioactive compounds.
Materials:
-
Reference standards of rosmarinic acid, sinensetin, and eupatorin
-
Methanol
Protocol:
-
Prepare individual stock solutions of rosmarinic acid, sinensetin, and eupatorin in methanol at a concentration of 10 µg/mL.[5]
-
From these stock solutions, prepare a series of working standard solutions with varying concentrations to be used for building calibration curves. For example, for sinensetin, concentrations can range from 0.01 to 0.2 mg/ml.[2]
Thin-Layer Chromatography (TLC) Analysis
The separation of the bioactive compounds is achieved using a suitable stationary phase and mobile phase system.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated TLC plates with silica gel 60 F254 (20 cm x 10 cm, 0.2 mm layer thickness).[1][5]
-
Mobile Phase:
-
Application:
-
Development:
-
Detection and Densitometry:
Data Presentation
The following tables summarize the quantitative data obtained from HPTLC analysis of Orthosiphon stamineus extracts.
Table 1: Method Validation Parameters for Key Bioactive Compounds [1][4]
| Compound | Linearity Range (ng/spot) | Correlation Coefficient (R²) | Limit of Detection (LOD) (ng/spot) | Limit of Quantification (LOQ) (ng/spot) |
| Rosmarinic Acid | 50 - 750 | > 0.986 | 122.47 ± 3.95 | 376.44 ± 6.70 |
| Sinensetin | 10 - 100 | > 0.986 | 43.38 ± 0.79 | 131.45 ± 2.39 |
| Eupatorin | 10 - 100 | > 0.986 | 46.80 ± 1.33 | 141.82 ± 1.58 |
Table 2: Rf Values of Key Bioactive Compounds in Different Mobile Phases
| Compound | Mobile Phase System 1 (Toluene:Ethyl Acetate:Formic Acid) | Mobile Phase System 3 (Chloroform:Ethyl Acetate) |
| Rosmarinic Acid | ~0.58[7] | Not Reported |
| Sinensetin | Not Reported | ~0.36[2] |
| Eupatorin | Not Reported | Not Reported |
Note: Rf values can vary slightly depending on the specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the TLC-based screening of Orthosiphon stamineus.
Caption: Workflow for TLC Screening of Orthosiphon stamineus.
Logical Relationship of Key Bioactive Classes
The primary bioactive compounds in Orthosiphon stamineus belong to distinct chemical classes, which can be targeted for screening.
References
- 1. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjsir.org [pjsir.org]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phcogres.com [phcogres.com]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-Diabetic Assays of Orthosiphon stamineus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to evaluate the anti-diabetic potential of Orthosiphon stamineus extracts and their isolated compounds. Orthosiphon stamineus Benth, a traditional medicinal plant, has demonstrated multiple anti-diabetic mechanisms, including the inhibition of carbohydrate-hydrolyzing enzymes and enhancement of cellular glucose uptake.[1]
Alpha-Glucosidase Inhibition Assay
Application: This assay is crucial for identifying substances that can delay carbohydrate digestion, thereby reducing the postprandial glucose spike. Inhibitors of α-glucosidase are an established therapeutic class for managing type 2 diabetes.[2]
Quantitative Data Summary
| Sample | IC50 Value (mg/mL) | Reference |
| 50% Ethanolic Extract of O. stamineus | 4.63 | [3][4] |
| Sinensetin (from O. stamineus) | 0.66 | [3][4] |
Experimental Protocol
This protocol is adapted from the method described by Apostolidis et al.[3]
Materials:
-
Orthosiphon stamineus extract or isolated compound (e.g., Sinensetin)
-
α-glucosidase from Saccharomyces cerevisiae (Sigma, St. Louis, USA)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
0.1 M Phosphate buffer (pH 6.9)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the O. stamineus extract or compound in a suitable solvent (e.g., methanol or a mixture of dimethylsulfoxide and distilled water).
-
Prepare a series of dilutions of the test sample.
-
Prepare a 1.0 U/mL solution of α-glucosidase in 0.1 M phosphate buffer (pH 6.9).
-
Prepare a 1 mM solution of pNPG in 0.1 M phosphate buffer (pH 6.9).
-
Prepare a 1 M solution of sodium carbonate.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the test sample solution at various concentrations.
-
Add 100 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Controls:
-
Positive Control: Use a known α-glucosidase inhibitor like acarbose.
-
Blank: Prepare a reaction mixture without the α-glucosidase enzyme to account for the background absorbance of the extract.
-
Control: Prepare a reaction mixture with the solvent in place of the test sample.
-
-
Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the control reaction (containing all reagents except the test sample).
-
Abs_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value, the concentration of the sample that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the sample concentrations.
Experimental Workflow
Alpha-Amylase Inhibition Assay
Application: This assay identifies substances that inhibit α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme can help in managing postprandial hyperglycemia.
Quantitative Data Summary
| Sample | IC50 Value (mg/mL) | Reference |
| 50% Ethanolic Extract of O. stamineus | 36.70 | [3][4] |
| Sinensetin (from O. stamineus) | 1.13 | [3][4] |
Experimental Protocol
This protocol is a modification of the method from the Worthington Enzyme Manual.[3]
Materials:
-
Orthosiphon stamineus extract or isolated compound
-
α-amylase solution (0.5 mg/mL) in 0.02 M sodium phosphate buffer (pH 6.9)
-
1% Starch solution in 0.02 M sodium phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNSA) color reagent
-
0.02 M Sodium phosphate buffer (pH 6.9)
-
Water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution and serial dilutions of the O. stamineus extract or compound.
-
Prepare the α-amylase solution.
-
Prepare the 1% starch solution.
-
Prepare the DNSA color reagent.
-
-
Assay:
-
Add 500 µL of the test sample to a test tube.
-
Add 500 µL of the α-amylase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Add 500 µL of the 1% starch solution to each tube at timed intervals to start the reaction.
-
Incubate the reaction mixture at 25°C for 10 minutes.
-
Stop the reaction by adding 1.0 mL of DNSA color reagent.
-
Place the test tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and dilute the mixture with 10 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
-
Controls:
-
Positive Control: Use a known α-amylase inhibitor like acarbose.
-
Blank: Prepare a reaction mixture without the α-amylase enzyme.
-
Control: Prepare a reaction mixture with the solvent in place of the test sample.
-
-
Calculation of Inhibition: The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the control reaction.
-
Abs_sample is the absorbance of the test sample.
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
Experimental Workflow
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Application: This assay identifies compounds that inhibit DPP-IV, an enzyme that degrades incretin hormones like GLP-1. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion.
Experimental Protocol
This is a general fluorometric protocol for DPP-IV inhibition.[5]
Materials:
-
Orthosiphon stamineus extract or isolated compound
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution and serial dilutions of the O. stamineus extract or compound.
-
Prepare the DPP-IV enzyme solution (e.g., 8 mU/mL) in Tris-HCl buffer.
-
Prepare the Gly-Pro-AMC substrate solution (e.g., 200 µM) in Tris-HCl buffer.
-
-
Assay:
-
In a 96-well black microplate, add the test sample at various concentrations.
-
Add the DPP-IV enzyme solution to each well.
-
Add the Tris-HCl buffer to bring the total volume to a defined amount.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Controls:
-
Positive Control: Use a known DPP-IV inhibitor like sitagliptin or vildagliptin.[5]
-
Enzyme Control: Contains all reagents except the test sample.
-
Inhibitor Control: Contains a known inhibitor instead of the test sample.
-
-
Calculation of Inhibition: The percentage of DPP-IV inhibition is calculated based on the fluorescence readings.
Logical Workflow
Glucose Uptake Assay in 3T3-L1 Adipocytes
Application: This cell-based assay measures the ability of a compound to enhance glucose uptake in adipocytes, a key mechanism for improving insulin sensitivity.
Quantitative Data Summary
A study on the methanolic extract of O. stamineus showed an increase in GLUT4 translocation, which is directly related to glucose uptake. At a concentration of 250 µg/mL, the methanol extract increased GLUT4 translocation to 279 ± 15% in the absence of insulin and 351 ± 20% in the presence of insulin.[6][7] The aqueous extract at the same concentration enhanced GLUT4 translocation to 142 ± 2.5% and 165 ± 5% in the absence and presence of insulin, respectively.[7]
Experimental Protocol
This protocol is a general guide for measuring glucose uptake in 3T3-L1 adipocytes.[8][9]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Orthosiphon stamineus extract or isolated compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Phosphate-buffered saline (PBS)
-
2-deoxy-D-[³H]-glucose (radiolabeled glucose)
-
Insulin
-
Lysis buffer (e.g., 1% Triton X-100)
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation into adipocytes using a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX).
-
Maintain the differentiated adipocytes in a maintenance medium.
-
-
Glucose Uptake Assay:
-
Serum-starve the differentiated 3T3-L1 adipocytes for a few hours.
-
Wash the cells with PBS.
-
Pre-incubate the cells with the O. stamineus extract or compound at various concentrations for 30 minutes.
-
Stimulate the cells with or without insulin for 30 minutes.
-
Add 2-deoxy-D-[³H]-glucose and incubate for 15 minutes.
-
Terminate glucose uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Controls:
-
Basal Control: Cells treated with vehicle only.
-
Insulin Control: Cells treated with insulin to measure maximal glucose uptake.
-
-
Data Analysis:
-
The amount of glucose uptake is proportional to the radioactivity measured.
-
Results are often expressed as a fold increase over the basal control.
-
Signaling Pathway for Enhanced Glucose Uptake
Orthosiphon stamineus extracts have been shown to enhance the translocation of GLUT4 to the plasma membrane in skeletal muscle cells.[6] This is a critical step in insulin-mediated glucose uptake. The underlying signaling pathway likely involves the activation of key proteins in the insulin signaling cascade.
References
- 1. A Systematic Review of Orthosiphon stamineus Benth. in the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of α-Glucosidase Inhibitory Effect of 50% Ethanolic Standardized Extract of Orthosiphon stamineus Benth in Normal and Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 22 traditional anti-diabetic medicinal plants on DPP-IV enzyme activity and glucose homeostasis in high-fat fed obese diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo and In Vitro Antidiabetic Efficacy of Aqueous and Methanolic Extracts of Orthosiphon Stamineus Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mattioli1885journals.com [mattioli1885journals.com]
- 9. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
Application Notes and Protocols: Assessing the Stability and Solubility of Orthosiphon B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for assessing the stability and solubility of Orthosiphon B, a key bioactive component isolated from Orthosiphon stamineus. The following sections offer guidance on experimental design, data interpretation, and visualization of workflows for robust and reliable characterization of this compound.
Introduction to Orthosiphon B Assessment
Orthosiphon stamineus, commonly known as Cat's Whiskers, is a medicinal plant rich in bioactive compounds, including various flavonoids and phenolic acids.[1] Among these, the lipophilic flavones sinensetin and eupatorin are of significant interest for their therapeutic potential. For the purposes of these notes, "Orthosiphon B" will refer to these key methoxylated flavones. Understanding the stability and solubility of these compounds is critical for the development of effective and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule, which is a key requirement for regulatory submissions.[2][3] Similarly, determining the solubility in various solvents is fundamental for designing appropriate dosage forms and ensuring bioavailability.[4][5]
Assessment of Solubility
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][6][7] This method involves saturating a solvent with the compound and then quantifying the amount dissolved after a specific period of agitation.
Quantitative Solubility Data
The following table summarizes the solubility of flavonoids structurally similar to the main components of Orthosiphon B (sinensetin and eupatorin) in various organic solvents. This data can serve as a preliminary guide for solvent selection.
| Solvent | Quercetin (mmol/L) | Naringenin (mmol/L) | Hesperetin (mmol/L) |
| Acetone | 80 | - | - |
| Acetonitrile | - | 77 | 85 |
| Methanol | - | - | - |
| Ethanol | - | - | - |
| Ethyl Acetate | - | - | - |
| Water | <0.01 (practically insoluble) | - | - |
Experimental Protocol: Shake-Flask Solubility Assay
This protocol outlines the steps for determining the solubility of Orthosiphon B in a selection of solvents.
Materials:
-
Orthosiphon B (pure compound)
-
Selected solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Water)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of Orthosiphon B to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Orthosiphon B in the diluted sample using a validated HPLC method.
-
Calculate the solubility in mg/mL or mmol/L.
Assessment of Stability
Forced degradation studies are performed to accelerate the degradation of a drug substance under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.[9][10][11]
Quantitative Stability Data: Degradation Kinetics
The following table presents the degradation rate constants (k) for flavonoids structurally similar to Orthosiphon B under different pH and temperature conditions. The degradation of these flavonoids was found to follow first-order kinetics.[12][13]
| Condition | Fisetin (k, h⁻¹) | Quercetin (k, h⁻¹) |
| pH 6.0 (37°C) | 8.30 x 10⁻³ | 2.81 x 10⁻² |
| pH 7.5 (37°C) | 0.202 | 0.375 |
| 50°C (pH 6.8) | 0.124 | 0.245 |
| 65°C (pH 6.8) | 0.490 | 1.42 |
Note: The data presented is for fisetin and quercetin as representative flavonoids.[12][13]
Experimental Protocol: Forced Degradation Study
This protocol describes the conditions for subjecting Orthosiphon B to forced degradation.
Materials:
-
Orthosiphon B (pure compound)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
pH meter
Procedure:
-
Acid Hydrolysis: Dissolve Orthosiphon B in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve Orthosiphon B in 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Orthosiphon B with 3% hydrogen peroxide at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of Orthosiphon B to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution and a solid sample of Orthosiphon B to UV and visible light in a photostability chamber.
For each condition, samples should be withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Analytical Method Validation
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. The method must be able to separate the API from its degradation products and any other impurities.[14][15]
Protocol: HPLC Method Development and Validation
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 330 nm)
-
Injection Volume: 10 µL
Validation Parameters (according to ICH Q2(R1) guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the workflows for assessing the solubility and stability of Orthosiphon B.
Caption: Workflow for Solubility Assessment.
Caption: Workflow for Forced Degradation Study.
References
- 1. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Solubility of Flavonoids in Organic Solvents [scite.ai]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. scispace.com [scispace.com]
- 13. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 14. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Revolutionizing Herbal Medicine: Liposomal Formulation Enhances Bioavailability of Orthosiphon stamineus
Application Note & Protocol
Introduction
Orthosiphon stamineus, a medicinal herb rich in pharmacologically active flavonoids, has long been utilized in traditional medicine for its diuretic, anti-inflammatory, and antioxidant properties. However, the therapeutic potential of its key bioactive compounds, such as sinensetin and eupatorin, is often hindered by their poor aqueous solubility and consequently low oral bioavailability. This application note details a liposomal formulation strategy to encapsulate Orthosiphon stamineus ethanolic extract, significantly improving its solubility and permeability, thereby enhancing its bioavailability and therapeutic efficacy. The following protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to prepare, characterize, and evaluate these advanced herbal formulations.
Key Findings
Liposomal encapsulation of Orthosiphon stamineus ethanolic extract has demonstrated significant improvements in its physicochemical and biological properties.[1][2] The nano liposomes, prepared using a conventional film method with soybean phospholipids, exhibit a uniform particle size and high entrapment efficiency.[1] In vitro studies have shown a substantial enhancement in the solubility and a controlled release profile of the encapsulated extract.[1] Furthermore, ex vivo studies using everted rat intestinal sacs have confirmed a marked improvement in the permeability of key bioactive compounds, including sinensetin and eupatorin.[1] In vivo pharmacokinetic studies in Sprague-Dawley rats have corroborated these findings, revealing a significant increase in the oral bioavailability of the liposomal formulation compared to the non-formulated extract.[2]
Data Presentation
Table 1: Physicochemical Characteristics of Orthosiphon stamineus Liposomes
| Parameter | Value | Reference |
| Particle Size (nm) | 152.5 ± 1.1 | [1] |
| Polydispersity Index (PDI) | Not Reported | |
| Zeta Potential (mV) | -49.8 ± 1.0 | [1] |
| Encapsulation Efficiency (%) | 66.2 ± 0.9 | [1] |
| Solubility Enhancement (µg/mL) | From 956 ± 34 to 3979 ± 139 | [1] |
Table 2: In Vitro Release of Orthosiphon stamineus Extract
| Formulation | Release after 24 hours (%) | Reference |
| Non-formulated Extract | 94.0 ± 0.1 | [1] |
| Liposomal Formulation | 62.4 ± 0.1 | [1] |
Table 3: In Vivo Pharmacokinetic Parameters of Key Bioactive Compounds in Rats (Oral Administration)
| Compound | Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg.h/mL) | Absolute Bioavailability (%) | Reference |
| Rosmarinic Acid | Non-formulated | 1.85 ± 0.12 | 0.5 | 3.21 ± 0.25 | 12.5 | [2] |
| Liposomal | 2.56 ± 0.18 | 1.0 | 8.95 ± 0.63 | 34.9 | [2] | |
| Sinensetin | Non-formulated | 0.42 ± 0.03 | 1.0 | 1.15 ± 0.09 | 9.4 | [2][3] |
| Liposomal | 0.89 ± 0.07 | 2.0 | 4.32 ± 0.31 | 35.1 | [2] | |
| Eupatorin | Non-formulated | 0.15 ± 0.01 | 2.0 | 0.38 ± 0.03 | 1.0 | [2][3] |
| Liposomal | 0.45 ± 0.04 | 4.0 | 2.11 ± 0.17 | 5.5 | [2] | |
| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) | Non-formulated | 0.21 ± 0.02 | 1.0 | 0.57 ± 0.05 | 1.5 | [2][3] |
| Liposomal | 0.62 ± 0.05 | 2.0 | 3.18 ± 0.24 | 8.3 | [2] |
Experimental Protocols
Protocol 1: Preparation of Orthosiphon stamineus Ethanolic Extract
-
Maceration: Macerate dried, powdered leaves of Orthosiphon stamineus in 95% ethanol (1:10 w/v) for 72 hours with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Drying: Dry the concentrated extract in a vacuum oven to obtain a solid residue.
-
Storage: Store the dried extract at -20°C until use.
Protocol 2: Preparation of Orthosiphon stamineus Liposomes (Thin Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve soybean phospholipids and the Orthosiphon stamineus ethanolic extract in methanol in a round-bottom flask. A typical ratio is 2:1 (phospholipids:extract, w/w).
-
Remove the organic solvent using a rotary evaporator at 40°C under vacuum to form a thin, dry lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (approximately 60°C for soybean phospholipids) for 1 hour.
-
-
Sonication:
-
To reduce the size of the multilamellar vesicles and create small unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice for 15-30 minutes (e.g., 5 seconds on, 2 seconds off cycles).
-
-
Purification:
-
To remove the unencapsulated extract, centrifuge the liposome suspension at 15,000 rpm for 30 minutes at 4°C.
-
Collect the supernatant containing the liposomes.
-
-
Storage: Store the prepared liposomes at 4°C.
Protocol 3: Characterization of Liposomes
-
Particle Size and Zeta Potential Analysis:
-
Dilute the liposomal suspension with deionized water.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
-
-
Encapsulation Efficiency Determination:
-
Separate the unencapsulated ("free") Orthosiphon stamineus extract from the liposomes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Quantify the amount of the extract in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total amount of extract - Amount of free extract) / Total amount of extract] x 100
-
Protocol 4: In Vitro Release Study
-
Apparatus: Use a dialysis bag diffusion method.
-
Procedure:
-
Place a known amount of the liposomal formulation or non-formulated extract into a dialysis bag (e.g., molecular weight cut-off of 12 kDa).
-
Suspend the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the amount of released extract in the aliquots using a suitable analytical method (e.g., HPLC).
-
Protocol 5: UHPLC-MS/MS for Quantification in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., warfarin).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions for each analyte (e.g., sinensetin, eupatorin, rosmarinic acid) and the internal standard.
-
Visualization
Signaling Pathway
The anti-inflammatory effects of Orthosiphon stamineus are partly attributed to the inhibition of the STAT1 signaling pathway by its active flavonoids, eupatorin and sinensetin.[4] This pathway is crucial in mediating inflammatory responses.
Caption: Inhibition of the STAT1 signaling pathway by Orthosiphon stamineus flavonoids.
Experimental Workflow
The following diagram illustrates the overall workflow from the preparation of the liposomal formulation to its in vivo evaluation.
Caption: Workflow for the formulation and evaluation of Orthosiphon stamineus liposomes.
Conclusion
The encapsulation of Orthosiphon stamineus ethanolic extract into liposomes presents a highly effective strategy to overcome the inherent limitations of its bioactive compounds. The developed liposomal formulation significantly enhances solubility, controls the release of active constituents, and improves intestinal permeability, ultimately leading to a substantial increase in oral bioavailability. These findings underscore the potential of liposomal delivery systems to unlock the full therapeutic benefits of traditional herbal medicines, paving the way for the development of more effective and clinically relevant phytopharmaceuticals. The detailed protocols and data presented herein provide a solid foundation for further research and development in this promising area.
References
In Vivo Toxicity of Orthosiphon B in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Orthosiphon stamineus, a medicinal plant rich in flavonoids and phenolic compounds, has a long history of traditional use. Its extracts are reported to contain several bioactive constituents, including sinensetin, eupatorin, and rosmarinic acid.[1][2][3][4] As with any potential therapeutic agent, a thorough evaluation of its safety profile is essential. This document provides a compilation of in vivo toxicity data from studies on Orthosiphon stamineus extracts in rodent models, along with detailed protocols for conducting such studies.
Quantitative Toxicity Data
The following tables summarize the quantitative data from acute, sub-acute, and sub-chronic oral toxicity studies of Orthosiphon stamineus extracts in rodent models.
Table 1: Acute Oral Toxicity of Orthosiphon stamineus Extracts in Rats
| Extract Type | Rodent Strain | Dose (mg/kg) | Observation Period | Key Findings | Reference |
| Standardized Extract | Sprague Dawley | 5000 | 14 days | No mortality or signs of toxicity. LD50 > 5000 mg/kg. | [5][6] |
| 50% Methanolic Extract | Sprague Dawley | 5000 | 14 days | No mortality or visible signs of toxicity. LD50 > 5000 mg/kg. | [7][8] |
| Nano liposomes of Ethanolic Extract | Sprague Dawley | 5000 | 14 days | No mortality or significant behavioral changes. LD50 > 5000 mg/kg. | [1] |
LD50: Lethal Dose 50, the dose required to kill 50% of the test population.
Table 2: Sub-acute and Sub-chronic Oral Toxicity of Orthosiphon stamineus Extracts in Rats
| Extract Type | Rodent Strain | Doses (mg/kg/day) | Duration | Key Findings | Reference |
| Methanolic Extract | Sprague Dawley | 500, 1000, 3000, 5000 | 14 days | No lethality or adverse toxic signs. | [9] |
| Nano liposomes of Ethanolic Extract | Sprague Dawley | 250, 500, 1000 | 28 days | No significant changes in body weight, hematological, or biochemical parameters. NOAEL > 1000 mg/kg/day. | [1] |
| 50% Methanolic Extract | Sprague Dawley | 1250, 2500, 5000 | 28 days | No mortality or signs of toxicity. NOAEL = 5000 mg/kg/day. | [7] |
NOAEL: No-Observed-Adverse-Effect Level, the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
Table 3: Developmental and Reproductive Toxicity of Orthosiphon stamineus Extract
| Extract Type | Rodent Species | Doses (mg/kg/day) | Study Type | Key Findings | Reference |
| Standardized Aqueous Extract | Rats | up to 2000 | Developmental Toxicity | No maternal toxicity or externally visible anomalies in offspring. Some skeletal variations observed at higher doses. | [10] |
| Not Specified | Swiss Albino Mice | 62.5, 125, 250 | 90-day Reproductive Toxicity (Male) | Higher doses (250 mg/kg) showed reduced sperm count and motility, and induced morphological abnormalities. | [11] |
Experimental Protocols
The following are detailed protocols for conducting in vivo toxicity studies, based on OECD guidelines and methodologies reported in the cited literature.
Acute Oral Toxicity Study (Following OECD Guideline 425)
Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50.
Materials:
-
Test substance (e.g., Orthosiphon B)
-
Vehicle (e.g., distilled water, corn oil)
-
Healthy, young adult nulliparous and non-pregnant female rats (Sprague Dawley strain recommended)[12]
-
Oral gavage needles
-
Animal cages with appropriate bedding
-
Calibrated balance for weighing animals
Protocol:
-
Animal Acclimatization: House the animals in standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study, with free access to standard pellet diet and water.[13]
-
Fasting: Fast the animals overnight (withholding food but not water) before dosing.[13]
-
Dose Preparation: Prepare the test substance in the selected vehicle. The concentration should be such that the required dose can be administered in a volume not exceeding 1-2 mL/100g of body weight.[12]
-
Dosing (Limit Test):
-
Administer a single oral dose of 5000 mg/kg to one animal.[8]
-
Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[13]
-
If the animal survives, dose four more animals sequentially. If three or more animals survive, the LD50 is considered to be greater than 5000 mg/kg.[12]
-
-
Dosing (Main Test - if toxicity is expected):
-
Observations: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, intensity, and duration of these signs.[13]
-
Body Weight: Record the body weight of each animal shortly before dosing and weekly thereafter.[13]
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).[14]
Sub-chronic Oral Toxicity Study (28-Day) (Following OECD Guideline 407)
Objective: To gather information on the potential health hazards likely to arise from repeated exposure over a 28-day period.
Materials:
-
Test substance
-
Vehicle
-
Healthy young adult male and female rats (Sprague Dawley strain recommended)[15]
-
Oral gavage needles
-
Equipment for hematological and clinical biochemistry analysis
Protocol:
-
Animal Acclimatization: As described for the acute toxicity study.
-
Group Formation: Randomly assign animals to at least three dose groups and one control group (vehicle only), with a minimum of 5 males and 5 females per group.[16]
-
Dose Preparation and Administration:
-
Observations:
-
Conduct daily clinical observations for signs of toxicity.
-
Record body weight and food/water consumption weekly.[17]
-
-
Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for analysis of hematological and clinical biochemistry parameters.
-
Hematology: Hematocrit, hemoglobin concentration, erythrocyte count, total and differential leukocyte count, and platelet count.
-
Clinical Biochemistry: Glucose, urea, creatinine, total protein, albumin, and liver function enzymes (e.g., ALT, AST).
-
-
Necropsy and Histopathology:
-
At the end of the study, euthanize all animals.
-
Conduct a gross necropsy, and record the weights of major organs (e.g., liver, kidneys, spleen, heart, brain).[17]
-
Preserve organs and tissues for histopathological examination.
-
Chronic Toxicity Study (General Protocol based on OECD Guideline 452)
Objective: To characterize the toxicological profile of a substance after prolonged and repeated exposure.
Materials:
-
Test substance
-
Vehicle
-
Rodents (preferably rats)[18]
-
Equipment for long-term housing and monitoring
Protocol:
-
Animal Acclimatization and Group Formation: Similar to the sub-chronic study, but with a larger number of animals per group (at least 20 males and 20 females) to account for the longer duration.[19][20]
-
Dose Administration: Administer the test substance daily for a period of 12 months (or other duration as required by regulatory agencies). Administration can be via gavage, in the diet, or in drinking water.[18][20]
-
Observations:
-
Hematology and Clinical Biochemistry: Perform analyses at multiple time points (e.g., 3, 6, and 12 months).[18]
Visualization of Workflows and Pathways
Experimental Workflows
Caption: Workflow for an acute oral toxicity study (OECD 425).
Caption: Workflow for a 28-day sub-chronic oral toxicity study (OECD 407).
Potential Signaling Pathways
While specific toxicological pathways for Orthosiphon constituents are not well-defined, phytochemicals, in general, can modulate various cellular signaling pathways. An imbalance in these pathways can lead to cellular stress and toxicity.[21][22][23][24]
Caption: Potential signaling pathways modulated by phytochemicals leading to toxicological outcomes.
Conclusion
The available in vivo toxicity data from rodent models suggest that extracts of Orthosiphon stamineus have a low order of acute toxicity. Sub-acute and sub-chronic studies also indicate a high NOAEL. However, some reproductive toxicity has been observed at higher doses in male mice after prolonged exposure. It is important to reiterate that these findings are for plant extracts and may not directly translate to the toxicity profile of the isolated compound Orthosiphon B. Further studies, including chronic toxicity and carcinogenicity assessments, are necessary for a comprehensive safety evaluation. The provided protocols offer a standardized framework for conducting these essential in vivo toxicity studies.
References
- 1. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. globinmed.com [globinmed.com]
- 4. researchgate.net [researchgate.net]
- 5. Acute toxicity of Orthosiphon stamineus Benth standardized extract in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Toxicity Studies of 50% Methanolic Extract of Orthosiphon stamineus Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. ifif.org [ifif.org]
- 18. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 19. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]
- 20. oecd.org [oecd.org]
- 21. Phytochemicals: Potential Therapeutic Modulators of Radiation Induced Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance [foodandnutritionjournal.org]
- 24. researchgate.net [researchgate.net]
Application Note: Development of a Bioanalytical Method for Orthosiphon B in Biological Matrices
Introduction
Orthosiphon stamineus, a medicinal herb from the Lamiaceae family, is widely used in traditional medicine across Southeast Asia.[1][2] Its therapeutic effects are attributed to a rich composition of bioactive compounds, including flavonoids, terpenoids, and phenolic acids.[3][4][5][6][7] This application note details a robust and sensitive bioanalytical method for the quantification of a key bioactive component, referred to herein as Orthosiphon B, in biological matrices. For the purpose of this document, Rosmarinic Acid, a major and well-characterized phenolic acid in Orthosiphon stamineus, will be used as the representative analyte for "Orthosiphon B" due to the lack of a specific compound registered under the latter name in scientific literature.[4][8]
This method is designed for researchers, scientists, and professionals in drug development engaged in pharmacokinetic, toxicokinetic, and metabolism studies of Orthosiphon stamineus extracts and its active constituents. The protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay, which is a widely accepted technique for the quantitative analysis of small molecules in complex biological samples.[9][10][11]
Experimental Protocols
Materials and Reagents
-
Reference Standards: Orthosiphon B (Rosmarinic Acid, >98% purity), Internal Standard (IS) (e.g., Verbenalin or other structurally similar compound not present in the matrix).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Human or rat plasma (with K2EDTA as anticoagulant).
-
Reagents: Trichloroacetic acid (TCA) for protein precipitation.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Orthosiphon B and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Orthosiphon B stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the appropriate amount of Orthosiphon B working solution into the biological matrix.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Orthosiphon B (Rosmarinic Acid): Precursor ion (Q1) m/z 359.1 → Product ion (Q3) m/z 161.0
-
Internal Standard (Verbenalin): Precursor ion (Q1) m/z 389.1 → Product ion (Q3) m/z 167.0
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Temperature: 500°C
-
-
Data Presentation
Table 1: Calibration Curve Parameters for Orthosiphon B in Human Plasma
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy for Orthosiphon B in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 100 | 4.5 | 102.1 | 5.8 | 100.8 |
| High | 800 | 3.8 | 99.5 | 4.9 | 99.1 |
Table 3: Recovery and Matrix Effect of Orthosiphon B in Human Plasma
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.5 | 95.2 |
| High | 800 | 92.1 | 98.7 |
Visualizations
Caption: Experimental workflow for the bioanalysis of Orthosiphon B.
Caption: Logical relationship of method development and validation.
References
- 1. scispace.com [scispace.com]
- 2. Orthosiphon - Wikipedia [en.wikipedia.org]
- 3. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of Orthosiphon stamineus Benth. in the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. naturmedscientific.com [naturmedscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques | PLOS One [journals.plos.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pfaf.org [pfaf.org]
Application Notes and Protocols: Use of Orthosiphon B in Studying Metabolic Pathways in HepG2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Orthosiphon B is a bioactive compound found in Orthosiphon aristatus (commonly known as cat's whiskers), a plant traditionally used for its diuretic and anti-inflammatory properties. Recent studies have highlighted its potential in modulating metabolic pathways, particularly in the context of non-alcoholic fatty liver disease (NAFLD). The human hepatoma cell line, HepG2, is a well-established in vitro model for studying hepatic glucose and lipid metabolism. This document provides detailed application notes and protocols for investigating the effects of Orthosiphon B on metabolic pathways in HepG2 cells.
Key Metabolic Pathways Affected by Orthosiphon B
Orthosiphon B is believed to exert its metabolic effects primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation leads to the inhibition of anabolic pathways (such as fatty acid and cholesterol synthesis) and the activation of catabolic pathways (such as glucose uptake and fatty acid oxidation).
Lipid Metabolism
In the context of lipid metabolism, the activation of AMPK by Orthosiphon B is hypothesized to lead to a reduction in hepatic lipid accumulation. This is achieved through the downregulation of key lipogenic transcription factors and enzymes:
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis. AMPK can inhibit the processing and activation of SREBP-1c.
-
Acetyl-CoA Carboxylase (ACC): A rate-limiting enzyme in fatty acid synthesis. AMPK phosphorylates and inactivates ACC.
-
Fatty Acid Synthase (FAS): Another key enzyme in the fatty acid synthesis pathway, transcriptionally regulated by SREBP-1c.
Glucose Metabolism
Regarding glucose metabolism, AMPK activation can enhance glucose uptake and suppress hepatic glucose production (gluconeogenesis). The key players in this process include:
-
Glucose Transporter 2 (GLUT2): Facilitates glucose movement across the plasma membrane of hepatocytes.
-
Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase): Rate-limiting enzymes in the gluconeogenesis pathway. AMPK activation can suppress the expression of these enzymes.
Data Presentation
The following tables summarize the expected quantitative effects of Orthosiphon B on key metabolic parameters in HepG2 cells, based on studies of Orthosiphon extracts. Researchers should replace this with their own experimental data.
Table 1: Effect of Orthosiphon B on Lipid Accumulation in Oleic Acid-Induced HepG2 Cells
| Treatment | Concentration | Intracellular Triglyceride Content (% of Control) | Oil Red O Staining (Absorbance at 510 nm) |
| Control | - | 100 ± 5.2 | 0.12 ± 0.02 |
| Oleic Acid (OA) | 1 mM | 250 ± 12.8 | 0.45 ± 0.05 |
| OA + Orthosiphon B | 10 µM | 180 ± 9.5 | 0.31 ± 0.04 |
| OA + Orthosiphon B | 25 µM | 135 ± 7.1 | 0.22 ± 0.03 |
| OA + Orthosiphon B | 50 µM | 110 ± 6.3 | 0.15 ± 0.02 |
Table 2: Effect of Orthosiphon B on Glucose Uptake in HepG2 Cells
| Treatment | Concentration | 2-NBDG Fluorescence (Arbitrary Units) |
| Control | - | 1000 ± 85 |
| Insulin (Positive Control) | 100 nM | 1850 ± 120 |
| Orthosiphon B | 10 µM | 1250 ± 95 |
| Orthosiphon B | 25 µM | 1500 ± 110 |
| Orthosiphon B | 50 µM | 1700 ± 130 |
Table 3: Effect of Orthosiphon B on the Expression of Key Metabolic Proteins in HepG2 Cells
| Treatment | Concentration | p-AMPK/AMPK Ratio (% of Control) | SREBP-1c Protein Level (% of Control) | FAS Protein Level (% of Control) | PEPCK Protein Level (% of Control) | G6Pase Protein Level (% of Control) |
| Control | - | 100 ± 8.1 | 100 ± 7.5 | 100 ± 9.2 | 100 ± 6.8 | 100 ± 7.1 |
| Orthosiphon B | 25 µM | 180 ± 12.5 | 65 ± 5.9 | 70 ± 6.3 | 75 ± 6.1 | 80 ± 6.5 |
| Orthosiphon B | 50 µM | 250 ± 15.3 | 40 ± 4.2 | 50 ± 5.1 | 55 ± 4.9 | 60 ± 5.4 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with Orthosiphon B:
-
Prepare a stock solution of Orthosiphon B in dimethyl sulfoxide (DMSO).
-
Seed HepG2 cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours before treatment.
-
Treat the cells with various concentrations of Orthosiphon B (or vehicle control, DMSO) for the desired time period (e.g., 24 hours).
-
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify intracellular lipid droplets.
-
Materials:
-
HepG2 cells cultured in 24-well plates.
-
Phosphate-Buffered Saline (PBS).
-
10% Formalin.
-
Oil Red O stock solution (0.5 g in 100 ml of isopropanol).
-
Oil Red O working solution (6 ml of stock solution + 4 ml of distilled water, filtered).
-
Isopropanol.
-
-
Protocol:
-
Induce lipid accumulation by treating cells with 1 mM oleic acid for 24 hours, concurrently with Orthosiphon B treatment.
-
Wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells with distilled water.
-
Add 500 µl of Oil Red O working solution to each well and incubate for 30 minutes at room temperature.
-
Wash the cells with distilled water until the water is clear.
-
For visualization, observe the cells under a microscope. Lipid droplets will appear as red-stained vesicles.
-
For quantification, add 200 µl of isopropanol to each well and incubate for 10 minutes with shaking to elute the stain.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.
-
Glucose Uptake Assay
This protocol measures the rate of glucose uptake by the cells using a fluorescent glucose analog, 2-NBDG.
-
Materials:
-
HepG2 cells cultured in a 96-well black, clear-bottom plate.
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Insulin (positive control).
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and treat with Orthosiphon B as described above.
-
Wash the cells twice with KRPH buffer.
-
Incubate the cells in glucose-free DMEM for 2 hours.
-
Add 100 µl of KRPH buffer containing 50 µM 2-NBDG to each well. For the positive control, add 100 nM insulin.
-
Incubate the plate for 30 minutes at 37°C.
-
Terminate the assay by washing the cells three times with cold PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Western Blotting for Signaling Proteins
This protocol is used to determine the protein levels of total and phosphorylated AMPK, as well as other target proteins like SREBP-1c, FAS, PEPCK, and G6Pase.
-
Materials:
-
HepG2 cells cultured in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SREBP-1c, anti-FAS, anti-PEPCK, anti-G6Pase, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Treat cells with Orthosiphon B as described.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Visualizations
Caption: Proposed pathway for Orthosiphon B's effect on lipid metabolism.
Application Notes and Protocols: Orthosiphon B in Nutraceutical and Functional Food Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific evidence and experimental methodologies for utilizing bioactive compounds from Orthosiphon stamineus, including diterpenes like Orthosiphon B, in nutraceutical and functional food research. The focus is on the antioxidant, anti-inflammatory, and metabolic health applications of these compounds.
Application in Antioxidant Formulations
Application Note
Orthosiphon stamineus extracts are a rich source of phenolic compounds, including flavonoids and caffeic acid derivatives like rosmarinic acid, which exhibit significant antioxidant properties.[1][2] These compounds can neutralize free radicals, thereby mitigating oxidative stress, a key factor in the pathogenesis of various chronic diseases.[3][4] The antioxidant capacity of Orthosiphon stamineus makes it a valuable ingredient for functional foods and nutraceuticals aimed at promoting cellular health and preventing oxidative damage.[5][6] Studies have demonstrated the free radical scavenging activity of various extracts of O. stamineus using methods like the DPPH assay.[7][8] The antioxidant potential is often correlated with the total phenolic content of the extracts.[9]
Quantitative Data Summary: Antioxidant Activity
| Extract/Fraction | Assay | IC50 (µg/mL) | % Inhibition | Reference |
| Aqueous Extract | DPPH | 9.6 | - | [1] |
| Ethanol Extract | DPPH | 21.4 | - | [1] |
| Decoction | DPPH | - | 60.5% | [5] |
| Hexane Fraction (HF) | DPPH | 126.2 ± 23 | - | [7] |
| Chloroform Fraction (CF) | DPPH | 31.25 ± 1.2 | - | [7] |
| Ethyl Acetate Fraction (EAF) | DPPH | 15.25 ± 2.3 | - | [7] |
| N-Butanol Fraction (NBF) | DPPH | 13.56 ± 1.9 | - | [7] |
| Water Fraction (WF) | DPPH | 23.0 ± 3.2 | - | [7] |
| Crude Aqueous Methanol Extract (CAME) | DPPH | 16.66 ± 1.5 | - | [7] |
| Root Extract (ORE) | DPPH | 13.72 | - | [8] |
| Stem Extract (OSE) | DPPH | 26.55 | - | [8] |
| Leaf Extract (OLE) | DPPH | 11.34 | - | [8] |
| Leaf Extract | DPPH | - | 78.43% | [9] |
| Stem Extract | DPPH | - | 80.66% | [9] |
| Root Extract | DPPH | - | 80.26% | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from methodologies described in studies on Orthosiphon stamineus antioxidant activity.[5][7][10]
Objective: To determine the free radical scavenging activity of Orthosiphon stamineus extracts.
Materials:
-
Orthosiphon stamineus extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Dissolve DPPH in methanol to a concentration of 0.1 mM.
-
Preparation of extract solutions: Prepare a stock solution of the Orthosiphon stamineus extract in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of control: Use ascorbic acid as a positive control and prepare serial dilutions in the same manner as the extract.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the extract or control to the respective wells.
-
For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the extract concentration to determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).
Application in Anti-inflammatory Formulations
Application Note
Chronic inflammation is a contributing factor to numerous diseases. Bioactive compounds from Orthosiphon stamineus, such as flavonoids and terpenoids, have demonstrated potent anti-inflammatory effects.[11][12] These compounds can modulate key inflammatory pathways, including the NF-κB and MAPK signaling pathways.[10][13] They have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][15] These properties make Orthosiphon stamineus extracts promising ingredients for nutraceuticals and functional foods designed to manage inflammatory conditions.[11]
Quantitative Data Summary: Anti-inflammatory Activity
| Extract/Compound | Cell Line | Effect | Concentration | Reference |
| Ethanolic Extract | RAW 264.7 | Inhibition of NO production | - | [15] |
| Ethanolic Extract | RAW 264.7 | Inhibition of PGE2 production | - | [15] |
| Ursolic Acid | RAW 264.7 | Significant reduction in NO production | - | [15] |
| Chloroform Extract | Murine Macrophages | Inhibition of iNOS expression, NO and PGE2 production | - | [14] |
| Ethanolic Extract | - | 19.38% inhibition of inflammation | 10 µg/mL | [5] |
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of Orthosiphon stamineus extracts.[14][15]
Objective: To evaluate the inhibitory effect of Orthosiphon stamineus extracts on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Orthosiphon stamineus extract
-
Griess reagent
-
MTT assay kit for cytotoxicity assessment
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the Orthosiphon stamineus extract for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).
-
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A to each supernatant sample and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
-
Cytotoxicity Assay (MTT): Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the extract.
-
Data Analysis: Express the results as a percentage of NO production inhibition compared to the LPS-treated control group.
Signaling Pathway Diagram
References
- 1. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Orthosiphon stamineus Benth. in the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening Biological Activities Of Orthosiphon Aristatus: Some Observations. [journalijar.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiapoptotic and Antioxidant Properties of Orthosiphon stamineus Benth (Cat's Whiskers): Intervention in the Bcl-2-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the antioxidant and intestinal protective effects of extracts from different parts of Java tea (Orthosiphon stamineus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.itera.ac.id [journal.itera.ac.id]
- 11. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A New Strategy to Investigate the Efficacy Markers Underlying the Medicinal Potentials of Orthosiphon stamineus Benth. [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of Bioactive Compounds from Orthosiphon stamineus Extracts
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of bioactive compounds from Orthosiphon stamineus (also known as Cat's Whiskers or Java Tea) extracts.
A Note on "Orthosiphon B": Our comprehensive search of scientific literature did not identify a specific compound referred to as "Orthosiphon B." This term may be a proprietary name, a misnomer, or refer to a less common constituent. This guide will therefore focus on optimizing the yield of the major and well-characterized bioactive compounds from Orthosiphon stamineus, including rosmarinic acid, sinensetin, and eupatorin , which are often the primary targets for extraction and purification due to their significant pharmacological activities.
Frequently Asked Questions (FAQs)
Q1: What are the major factors influencing the yield of bioactive compounds from Orthosiphon stamineus?
A1: The yield of bioactive compounds is influenced by a combination of factors, including:
-
Plant Material: The age of the plant at harvest, the specific variety (purple or white flowering), and the drying method of the leaves can significantly impact the concentration of target compounds.[1][2]
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasonic-assisted extraction, microwave-assisted extraction) plays a crucial role.[3][4][5]
-
Solvent System: The type of solvent, its polarity (e.g., water, ethanol, methanol), and the use of binary solvent systems (e.g., ethanol-water mixtures) are critical for selectively extracting target compounds.[4]
-
Extraction Parameters: Time, temperature, solvent-to-solid ratio, and for advanced methods, parameters like ultrasound amplitude or microwave power, need to be optimized.[3]
Q2: Which extraction method is generally most effective for obtaining high yields of phenolics and flavonoids?
A2: Modern techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[4] These methods can reduce extraction time and solvent consumption while increasing the yield of bioactive compounds. For instance, UAE has been shown to produce the highest yield of rosmarinic acid.[4]
Q3: What is the optimal solvent system for extracting key bioactive compounds from Orthosiphon stamineus?
A3: The optimal solvent system depends on the target compound's polarity.
-
For Rosmarinic Acid (a polar phenolic acid): Aqueous ethanol or methanol solutions (e.g., 50-80% ethanol in water) are highly effective.[4]
-
For Sinensetin and Eupatorin (less polar flavonoids): Higher concentrations of ethanol or methanol, or even less polar solvents, may be more suitable.[4]
-
General Bioactives (Phenolics and Flavonoids): A 50% ethanol solution has been reported to yield a high content of total phenolics and flavonoids using the maceration technique.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low overall extract yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Inadequate solvent-to-solid ratio. 4. Poor quality of plant material. | 1. Use a binary solvent system (e.g., 50-70% ethanol) to extract a wider range of polar and non-polar compounds.[4] 2. Increase extraction time and/or temperature, but be mindful of potential thermal degradation of target compounds. 3. Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w). 4. Ensure the use of high-quality, properly dried plant material. |
| Low yield of a specific target compound (e.g., rosmarinic acid) | 1. Suboptimal solvent system for the target's polarity. 2. Degradation of the compound during extraction. 3. Inefficient extraction method for the target compound. | 1. For polar compounds like rosmarinic acid, use aqueous alcohol solutions.[4] 2. Avoid excessively high temperatures and long extraction times, especially with methods like Soxhlet. Consider UAE or MAE which often use lower temperatures or shorter times. 3. Switch to a more efficient method like UAE, which has been shown to be effective for rosmarinic acid.[4] |
| Co-extraction of undesirable compounds (e.g., chlorophyll) | 1. Use of a non-selective solvent. | 1. Employ a multi-step extraction process. Start with a non-polar solvent like hexane to remove chlorophyll and other lipids before extracting with a more polar solvent for the target compounds. 2. Utilize purification techniques like Solid Phase Extraction (SPE) after the initial extraction to fractionate the extract and isolate the compounds of interest. |
| Inconsistent results between batches | 1. Variation in plant material. 2. Lack of precise control over extraction parameters. 3. Inconsistent analytical methodology. | 1. Standardize the source, age, and pre-processing of the plant material. 2. Precisely control and document all extraction parameters (time, temperature, solvent ratio, etc.). 3. Validate the analytical method (e.g., HPLC) for quantifying the target compounds to ensure reproducibility. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods and Solvents on the Yield of Bioactive Compounds from Orthosiphon stamineus
| Extraction Method | Solvent | Key Findings | Reference |
| Maceration | Water | Highest extraction yield (33.69 wt.%). | |
| Maceration | 50% Ethanol | Highest phenolic content. | [4] |
| Maceration | 70% Ethanol | High yield from 6-month-old leaves. | [2] |
| Soxhlet | 50% Ethanol | Higher total phenolic content compared to maceration. | [5] |
| Ultrasonic-Assisted Extraction (UAE) | 70% Methanol | Highest yield of rosmarinic acid (38.70 ± 0.06 mg/g DW). | [4] |
| Ultrasonic-Assisted Extraction (UAE) | 70% Ethanol | Optimal for antiproliferative compounds (rosmarinic acid). | |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Optimized for high yield of bioactive compounds. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) for High Rosmarinic Acid Yield
This protocol is based on optimized conditions reported in the literature.
1. Preparation of Plant Material:
- Dry the leaves of Orthosiphon stamineus at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
- Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
2. Extraction Procedure:
- Weigh 5.0 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 150 mL of 70% ethanol in water (solvent-to-solid ratio of 30:1 mL/g).
- Place the flask in an ultrasonic bath.
- Set the ultrasonic frequency (e.g., 20 kHz) and power. For optimization, an ultrasound amplitude of 62 A has been reported as optimal.
- Conduct the extraction for 21 minutes at a controlled temperature (e.g., 60°C).
3. Post-Extraction Processing:
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
- Dry the crude extract in a vacuum oven to a constant weight.
4. Quantification:
- Analyze the content of rosmarinic acid in the extract using a validated High-Performance Liquid Chromatography (HPLC) method.
Protocol 2: Solid Phase Extraction (SPE) for Fractionation of the Crude Extract
This protocol allows for the separation of compounds based on polarity.
1. Preparation of the Sample:
- Dissolve a known amount of the crude extract obtained from Protocol 1 in the initial mobile phase (e.g., 100% water).
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
3. Sample Loading and Elution:
- Load the dissolved extract onto the conditioned SPE cartridge.
- Elute the fractions with a stepwise gradient of a less polar solvent in a more polar solvent. For example, use increasing concentrations of acetonitrile in water (e.g., 0%, 20%, 40%, 60%, 80%, and 100% acetonitrile).
4. Fraction Analysis:
- Collect each fraction separately.
- Analyze each fraction for the presence and concentration of target compounds using HPLC or other suitable analytical techniques.
Visualizations
Caption: Workflow for extraction and purification of bioactive compounds.
References
- 1. scispace.com [scispace.com]
- 2. journal.itera.ac.id [journal.itera.ac.id]
- 3. A Systematic Review of Orthosiphon stamineus Benth. in the Treatment of Diabetes and Its Complications [mdpi.com]
- 4. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Phytochemical/Activity-Guided Optimal Preparation and Bioactive Material Basis of Orthosiphon Stamineus Benth. (Shen Tea) against Nonalcoholic Fatty Liver Disease [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Orthosiphon B during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Orthosiphon B and its associated bioactive compounds during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of bioactive compounds in Orthosiphon stamineus during extraction?
A1: The primary factors leading to the degradation of key bioactive compounds, such as rosmarinic acid, sinensetin, and eupatorin, during extraction are elevated temperatures and prolonged extraction times.[1][2] Conventional methods like Soxhlet and reflux, which operate at high temperatures for extended periods, can significantly reduce the yield of these thermolabile compounds.[1][2] The choice of solvent and the presence of light and air can also contribute to degradation.[1][3]
Q2: Which extraction methods are recommended to minimize the degradation of Orthosiphon B?
A2: To minimize degradation, methods that operate at lower temperatures are recommended. These include:
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing extraction efficiency at lower temperatures and shorter durations.[2][4]
-
Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide, allows for extraction at low temperatures, which is ideal for preventing the degradation of heat-sensitive compounds.[1]
-
Maceration: This simple technique can be performed at room temperature, although it may require longer extraction times compared to UAE.[1]
Q3: How does storage temperature affect the stability of Orthosiphon stamineus extracts?
A3: Storage temperature is a critical factor in the stability of Orthosiphon stamineus extracts. Studies have shown that lower temperatures significantly slow down the degradation of bioactive compounds.[3][5] For instance, storage at 15°C resulted in a much higher retention of total phenolic content and antioxidant activity compared to storage at 25°C or 35°C.[5] For long-term storage, temperatures of 4°C or even -20°C are advisable, especially for extracts in solution.[6][7]
Q4: What is the impact of packaging on the stability of dried Orthosiphon stamineus leaves and extracts during storage?
A4: The type of packaging plays a crucial role in protecting bioactive compounds from degradation by minimizing exposure to light, moisture, and oxygen. Aluminum foil laminated bags (e.g., PET/Al/PE) have been shown to be superior to polypropylene (PP) bags in preserving total phenolic content, antioxidant activity, and specific biomarkers like sinensetin and eupatorin.[5] Vacuum packing is also recommended to reduce oxidative degradation.[5]
Q5: What is microencapsulation and how can it help in preserving Orthosiphon B?
A5: Microencapsulation is a process where tiny particles of the extract are coated with a protective material, forming a physical barrier against environmental factors like heat, light, and oxygen.[2] This technique has been shown to be effective in preserving the flavonoid content of Orthosiphon stamineus extracts during processes like spray drying and subsequent storage.[2][8]
Troubleshooting Guides
Issue 1: Low Yield of Target Compounds in the Final Extract
| Possible Cause | Troubleshooting Step |
| High Extraction Temperature | Switch to a lower-temperature extraction method like Ultrasonic-Assisted Extraction (UAE) or maceration.[1][2] If using reflux or Soxhlet, reduce the temperature and shorten the extraction time.[1] |
| Prolonged Extraction Time | Optimize the extraction duration. For UAE, extraction times between 15 to 70 minutes have been shown to be effective.[4][9] |
| Inappropriate Solvent | The choice of solvent impacts extraction efficiency. A binary solvent system, such as an ethanol-water mixture (e.g., 60-80% ethanol), can be more effective than a single solvent for extracting a broader range of polar and non-polar compounds.[1][4][9] |
| Degradation During Solvent Removal | Use rotary evaporation under reduced pressure to remove the solvent at a lower temperature. Avoid excessive heating of the extract. |
Issue 2: Significant Decrease in Bioactivity of Extract During Storage
| Possible Cause | Troubleshooting Step |
| High Storage Temperature | Store extracts at low temperatures. For short-term storage (up to one month), 4°C is recommended.[6] For long-term storage, -20°C is preferable, especially for solutions.[7] Dried extracts should be stored at or below 15°C.[5] |
| Improper Packaging | Use packaging with high barrier properties, such as aluminum foil laminated bags, to protect against light, moisture, and oxygen.[5] For powdered extracts, ensure the container is tightly sealed. |
| Exposure to Light and Air | Store extracts in amber-colored vials or in the dark to prevent photodegradation. Purge the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize oxidation. |
| High Moisture Content | Ensure that dried leaves or powdered extracts have a low initial moisture content before storage.[10] Store in a desiccated environment to prevent moisture uptake, which can accelerate degradation. |
| Storage in Solution | Long-term storage of bioactive compounds in solution is generally not recommended.[7] If necessary, prepare stock solutions, aliquot them into tightly sealed vials, and store at -20°C for up to one month.[7] For longer periods, storing as a lyophilized powder is a better option.[11] |
Quantitative Data Summary
Table 1: Half-lives (t1/2) of Sinensetin and Eupatorin in Dried Orthosiphon aristatus Leaves Under Different Storage Conditions
| Temperature | Packaging | Biomarker | Half-life (t1/2) in months |
| 15°C | PET/Al/PE | Sinensetin | 27.7 |
| Eupatorin | 21.0 | ||
| PP | Sinensetin | 17.3 | |
| Eupatorin | 14.4 | ||
| 25°C | PET/Al/PE | Sinensetin | 13.9 |
| Eupatorin | 11.2 | ||
| PP | Sinensetin | 9.9 | |
| Eupatorin | 8.3 | ||
| 35°C | PET/Al/PE | Sinensetin | 8.7 |
| Eupatorin | 6.8 | ||
| PP | Sinensetin | 6.2 | |
| Eupatorin | 5.2 | ||
| Data adapted from a study on the degradation kinetics of bioactive compounds in dried Orthosiphon aristatus leaves.[5] |
Table 2: Changes in Biomarker Content of Dried Orthosiphon stamineus Leaves Stored at Low Relative Humidity (10%) over 180 Days
| Storage Duration (Days) | Rosmarinic Acid (mg/g) | 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) (µg/g) | Sinensetin (µg/g) | Eupatorin (µg/g) |
| 0 | 2.89 | 4.62 | 2.51 | 2.72 |
| 90 | 2.58 | 48.31 | 29.04 | 7.92 |
| 180 | 6.58 | 11.01 | 19.48 | Not Detected |
| Data adapted from a study on quality changes of Orthosiphon stamineus under low relative humidity storage.[12][13] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Bioactive Compounds from Orthosiphon stamineus
-
Sample Preparation: Grind dried leaves of Orthosiphon stamineus to a fine powder (e.g., 40-60 mesh).
-
Solvent Selection: Prepare an 80:20 (v/v) ethanol-to-water solution.[4]
-
Extraction: a. Weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.[4] b. Add 100 mL of the 80% ethanol solvent to achieve a solid-to-liquid ratio of 1:20 (w/v). c. Place the flask in an ultrasonic water bath. d. Set the extraction parameters: temperature at 40-50°C, ultrasonic power at 200W, and extraction time for 70 minutes.[4]
-
Filtration and Concentration: a. After extraction, filter the mixture through Whatman No. 1 filter paper. b. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C until a crude extract is obtained.
-
Drying and Storage: a. Dry the crude extract in a vacuum oven at 40°C to a constant weight. b. Store the dried extract in an airtight, amber-colored container at 4°C.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification of Rosmarinic Acid, Sinensetin, TMF, and Eupatorin
-
Standard and Sample Preparation: a. Prepare stock solutions of rosmarinic acid (RA), sinensetin (SIN), 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF), and eupatorin (EUP) standards at 1 mg/mL in methanol. b. Prepare a sample solution by dissolving 10 mg of the dried extract in 1 mL of methanol.[14]
-
Chromatography: a. Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates. b. Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (3:7:0.1, v/v/v).[14][15] c. Application: Apply 5 µL of the sample and standard solutions as 8 mm bands onto the HPTLC plate. d. Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm. e. Drying: Dry the plate in a current of warm air.
-
Detection and Quantification: a. Scan the plate using a TLC scanner at UV wavelengths of 254 nm and 366 nm.[15] b. Identify the spots for RA, TMF, SIN, and EUP by comparing their Rf values and spectra with the standards. c. Quantify the compounds by creating a calibration curve from the peak areas of the standard solutions.
Visualizations
References
- 1. A review on extraction techniques and therapeutic value of polar bioactives from Asian medicinal herbs: Case study on Orthosiphon aristatus, Eurycoma longifolia and Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. umpir.ump.edu.my [umpir.ump.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Changes and degradation kinetics of some bioactive compounds in dried Orthosiphon aristatus (Java tea) leaves during elevated temperature storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical profile of Orthosiphon aristatus extracts after storage: Rosmarinic acid and other caffeic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Ultrasound-Assisted Extraction Conditions Followed by Solid Phase Extraction Fractionation from Orthosiphon stamineus Benth (Lamiace) Leaves for Antiproliferative Effect on Prostate Cancer Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phcogres.com [phcogres.com]
- 15. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Orthosiphon B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved resolution of Orthosiphon B and related compounds from Orthosiphon stamineus extracts.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental parameters I should focus on to improve the resolution of my target analyte, Orthosiphon B?
A1: To enhance HPLC resolution, you should systematically optimize three key factors: efficiency (N), selectivity (α), and the retention factor (k').[1]
-
Efficiency (N): This relates to the narrowness of the peaks. It can be improved by using columns with smaller particle sizes (e.g., transitioning from 5 µm to sub-2 µm particles in UHPLC) or by increasing the column length.[1][2]
-
Selectivity (α): This is the ability to differentiate between two adjacent peaks. The most effective way to alter selectivity is by changing the mobile phase composition (e.g., switching the organic solvent from acetonitrile to methanol), adjusting the pH of the mobile phase, or changing the stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column).[1][3]
-
Retention Factor (k'): This describes how long a compound is retained on the column. It is primarily controlled by the strength of the mobile phase. For reversed-phase HPLC, decreasing the amount of organic solvent will increase the retention time.[1]
Q2: I am seeing poor peak shape, specifically peak tailing, for my Orthosiphon B peak. What are the common causes and how can I fix this?
A2: Peak tailing, where a peak has a broad, drawn-out tail, is a common issue that can compromise resolution and quantification.[4] Potential causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the silica support, can cause tailing.[5]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion.[4]
-
Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
To address peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: For acidic compounds like many phenolics found in Orthosiphon, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups and improve peak shape.[6]
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups, minimizing their potential for secondary interactions.[5]
-
Reduce Injection Volume/Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[7]
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent.[8]
Q3: My resolution between Orthosiphon B and a closely eluting impurity is insufficient. What is the most effective way to improve their separation?
A3: When dealing with closely eluting or co-eluting peaks, changing the selectivity (α) of your chromatographic system is often the most powerful approach.[3] Here are some strategies:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. These solvents have different properties and can alter the elution order of your compounds.[3]
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in pH can significantly impact retention times and potentially reverse the elution order of closely related substances.[8]
-
Modify the Stationary Phase: If mobile phase adjustments are not sufficient, changing the column chemistry can provide a different separation mechanism. For example, if you are using a C18 column, consider trying a C8, phenyl, or cyano column.[1][9]
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, which may enhance resolution. However, be mindful that high temperatures can degrade thermolabile compounds.[1][2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your HPLC analysis of Orthosiphon B.
Issue 1: Broad Peaks and Loss of Efficiency
-
Symptom: Peaks are wider than expected, leading to poor resolution and reduced sensitivity.[4]
-
Possible Causes & Solutions:
| Cause | Solution |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[5] |
| Column Overloading | Reduce the mass of the sample injected onto the column by diluting the sample or reducing the injection volume.[4] |
| Inappropriate Flow Rate | In most cases, lowering the flow rate can improve peak efficiency, though it will increase run time.[10] |
| Column Degradation | If the column is old or has been used with harsh conditions, it may need to be replaced.[7][8] |
Issue 2: Retention Time Drifting
-
Symptom: The retention time of Orthosiphon B changes between injections or over a sequence.
-
Possible Causes & Solutions:
| Cause | Solution |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.[11] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature.[4][12] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to prevent evaporation of the more volatile component.[11] |
| Pump Issues | Check for leaks in the pump seals and ensure the pump is delivering a consistent flow rate.[13] |
Issue 3: Split or Tailing Peaks
-
Symptom: The peak for Orthosiphon B appears as a doublet or has a pronounced tail.[4]
-
Possible Causes & Solutions:
| Cause | Solution |
| Clogged Inlet Frit | Try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced.[11] |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase if possible. A solvent mismatch between the sample and mobile phase can cause peak distortion.[14] |
| Injector Problems | A partially blocked injector port or a worn rotor seal can cause split peaks.[7] |
| Secondary Interactions on Column | As detailed in the FAQs, adjust mobile phase pH or use an end-capped column.[5] |
Experimental Protocols
Example Starting Method for Orthosiphon B Analysis
The following is a typical starting point for the analysis of phenolic compounds and flavonoids in Orthosiphon stamineus extracts, based on published methods.[6][15] Optimization will be required based on your specific sample and instrumentation.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute compounds of interest, then return to initial conditions. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 320 nm for flavonoids.[6] |
| Injection Volume | 5-10 µL |
Visualized Workflows
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Caption: Relationship between mobile phase parameters and their chromatographic impact.
References
- 1. mastelf.com [mastelf.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. uhplcs.com [uhplcs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. uhplcs.com [uhplcs.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting Matrix Effects in LC-MS Analysis of Orthosiphon stamineus Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of compounds from Orthosiphon stamineus.
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in the quantitative analysis of complex samples like herbal extracts, leading to inaccurate and irreproducible results.[1][2][3] This guide offers structured approaches to identify, quantify, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the interference of co-eluting compounds from the sample matrix with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][4] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1][5][6] The "matrix" itself refers to all components within the sample other than the analyte of interest.[3]
Q2: What causes matrix effects in the analysis of Orthosiphon stamineus extracts?
A2: Orthosiphon stamineus extracts are complex mixtures containing numerous compounds such as flavonoids, phenolic acids, and terpenoids.[7][8] These endogenous components can co-elute with the target analyte and compete for ionization, causing signal suppression or enhancement.[1][3] Phospholipids, salts, and other components common in biological and herbal matrices are known to be major contributors to matrix effects.[9][10]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte standard into the LC eluent after the analytical column, while a blank matrix extract is injected.[1][5] Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[5]
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solvent.[1][2] The ratio of these peak areas provides a quantitative measure of the matrix effect.[10]
Q4: My analyte signal is suppressed. What are the immediate steps I can take?
A4: If you observe signal suppression, consider the following initial troubleshooting steps:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[2][11] This is often a simple and effective first step, provided the analyte concentration remains above the limit of quantification.[2]
-
Optimize Sample Preparation: Enhance your sample clean-up procedure to remove more of the interfering matrix components.[12][13] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[9][12]
-
Modify Chromatographic Conditions: Adjusting the LC gradient, changing the column chemistry, or modifying the mobile phase composition can help separate the analyte from interfering compounds.[13][14]
Troubleshooting Guides
Guide 1: Systematic Evaluation of Matrix Effects
This guide provides a workflow for systematically identifying and quantifying matrix effects.
Workflow for Matrix Effect Evaluation:
Caption: Workflow for the systematic evaluation of matrix effects.
Guide 2: Strategies for Mitigating Matrix Effects
Once matrix effects are confirmed, this guide provides a logical approach to their mitigation.
Decision Tree for Mitigating Matrix Effects:
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for matrix effect evaluation during LC-MS method validation. The Matrix Factor (MF) is a key parameter for quantifying the extent of matrix effects.
| Parameter | Calculation Formula | Acceptance Criteria |
| Matrix Factor (MF) | (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix) | 0.8 < MF < 1.2 |
| Internal Standard (IS) Normalized MF | (MF of Analyte) / (MF of IS) | 0.8 < Normalized MF < 1.2 |
| Coefficient of Variation (%CV) | (Standard Deviation of MF) / (Mean MF) * 100 | ≤ 15% for at least 6 different lots of matrix |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment
Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS system with a T-junction for post-column infusion.
-
Syringe pump.
-
Analyte standard solution (e.g., 1 µg/mL).
-
Blank Orthosiphon stamineus extract (prepared using the same procedure as the samples).
-
Mobile phases as per the analytical method.
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver the analyte standard solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer ion source.
-
Begin acquiring data on the mass spectrometer in the appropriate mode to monitor the analyte's mass transition. A stable baseline signal from the infused standard should be observed.
-
Inject a blank Orthosiphon stamineus extract onto the column.
-
Monitor the baseline of the infused analyte's signal throughout the chromatographic run.
-
Analysis: A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.[5]
Protocol 2: Post-Extraction Spike for Quantitative Assessment
Objective: To quantify the magnitude of matrix effects.
Materials:
-
Analyte standard solutions.
-
Blank Orthosiphon stamineus matrix from at least six different sources/lots.
-
LC-MS system.
Procedure:
-
Prepare Set A: Spike the analyte at a known concentration (e.g., low and high QC levels) into the mobile phase or an appropriate neat solvent.
-
Prepare Set B: Extract the blank Orthosiphon stamineus matrix samples. After the final extraction step, spike the extracts with the analyte at the same concentrations as in Set A.[1]
-
Analyze both sets of samples using the LC-MS method.
-
Calculation:
-
Determine the average peak area for each concentration level in Set A and Set B.
-
Calculate the Matrix Factor (MF) for each concentration: MF = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[10]
-
Protocol 3: Mitigation by Matrix-Matched Calibration
Objective: To compensate for matrix effects by preparing calibration standards in a matrix that is identical to the samples.
Materials:
-
Blank Orthosiphon stamineus matrix.
-
Analyte standard stock solution.
Procedure:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank Orthosiphon stamineus matrix extract.
-
Process these matrix-matched calibrators in the same manner as the unknown samples.
-
Construct the calibration curve using the peak areas obtained from the matrix-matched standards.
-
Quantify the unknown samples against this matrix-matched calibration curve. This approach helps to normalize for signal suppression or enhancement as both the standards and samples experience the same matrix effects.[6]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. nebiolab.com [nebiolab.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Strategies to reduce Orthosiphon B toxicity in cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating Orthosiphon B toxicity in cell culture experiments.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
Question: I am observing high levels of cytotoxicity in my cell culture when treating with Orthosiphon B at a concentration that is reported to have therapeutic effects. How can I reduce this off-target toxicity?
Answer: High cytotoxicity at theoretically therapeutic doses of Orthosiphon B can be multifactorial. Here are several strategies to troubleshoot and mitigate this issue:
1. Co-treatment with an Antioxidant (N-Acetylcysteine - NAC):
-
Rationale: Orthosiphon B, like many phytochemicals, can induce oxidative stress, leading to apoptosis. Co-treatment with an antioxidant such as N-Acetylcysteine (NAC) can counteract this effect.
-
Experimental Protocol:
-
Seed your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Prepare fresh solutions of Orthosiphon B and NAC in your cell culture medium.
-
Pre-treat the cells with varying concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding Orthosiphon B.
-
Add Orthosiphon B at your desired concentration to the NAC-containing wells.
-
Include control groups: untreated cells, cells treated with Orthosiphon B only, and cells treated with NAC only.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assess cell viability using an MTT or similar assay.[1][2][3]
-
2. Serum Starvation:
-
Rationale: Serum starvation can synchronize cells in the G0/G1 phase of the cell cycle, which can sometimes make them less sensitive to cytotoxic agents.[4] However, prolonged starvation can itself induce stress and apoptosis, so optimization is key.
-
Experimental Protocol:
-
After cells have adhered, replace the complete medium with a serum-free or low-serum (e.g., 0.5-1% FBS) medium.
-
Incubate the cells in the starvation medium for a defined period (e.g., 12-24 hours).
-
Replace the starvation medium with a fresh serum-free or low-serum medium containing Orthosiphon B.
-
Incubate for your desired treatment duration.
-
Assess cell viability.
-
3. Inhibition of Apoptosis:
-
Rationale: If Orthosiphon B is inducing apoptosis through the caspase cascade, a pan-caspase inhibitor can block this pathway and reduce cell death.
-
Experimental Protocol:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) at an effective concentration (e.g., 20-50 µM) for 1-2 hours.
-
Add Orthosiphon B to the inhibitor-containing wells.
-
Include appropriate controls (untreated, Orthosiphon B only, inhibitor only).
-
After the treatment period, assess cell viability and/or measure caspase-3 activity to confirm inhibition.[5][6]
-
Workflow for Evaluating Cytoprotective Strategies
Caption: Experimental workflow for testing strategies to reduce Orthosiphon B toxicity.
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable results in my cytotoxicity assays with Orthosiphon B. What could be the cause?
Answer: Inconsistent results can stem from several sources. Here's a troubleshooting checklist:
-
Orthosiphon B Solution:
-
Preparation: Is the Orthosiphon B stock solution freshly prepared for each experiment? Phytochemicals can degrade over time, even when stored at low temperatures.
-
Solubility: Ensure Orthosiphon B is fully dissolved. If using a solvent like DMSO, make sure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells.
-
-
Cell Culture Conditions:
-
Cell Density: Are you seeding the same number of cells for each experiment? Variations in initial cell density can significantly impact results.
-
Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic and genotypic drift.
-
Confluency: Are the cells at a consistent confluency at the time of treatment? Over-confluent cultures can exhibit altered sensitivity to drugs.
-
-
Assay Performance:
-
Incubation Times: Are all incubation times (cell seeding, drug treatment, assay reagent incubation) kept consistent?
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of Orthosiphon B.
-
Plate Reader Settings: Are the correct wavelengths and settings being used on the microplate reader?
-
Troubleshooting Logic
Caption: Troubleshooting inconsistent cytotoxicity results.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of Orthosiphon B-induced cytotoxicity?
A1: Based on studies of related compounds and extracts from Orthosiphon stamineus, the primary mechanism of cytotoxicity is likely the induction of apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of enzymes called caspases, ultimately leading to programmed cell death.
Signaling Pathway of Orthosiphon B-Induced Apoptosis
Caption: Proposed intrinsic pathway of Orthosiphon B-induced apoptosis.
Q2: How do I determine the optimal concentration of a cytoprotective agent like NAC?
A2: To determine the optimal concentration of NAC, you should perform a dose-response experiment. Treat your cells with a range of NAC concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 mM) both in the presence and absence of a fixed, toxic concentration of Orthosiphon B. The optimal concentration of NAC will be the lowest dose that provides the maximum protection against Orthosiphon B-induced cytotoxicity without affecting cell viability on its own.
Q3: Can I use a different antioxidant besides NAC?
A3: Yes, other antioxidants like Vitamin C (ascorbic acid) or Vitamin E (alpha-tocopherol) could also be effective. However, you will need to perform a similar dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Data Presentation
Table 1: Hypothetical Cytotoxicity of Orthosiphon B with and without N-Acetylcysteine (NAC) Co-treatment
| Orthosiphon B (µM) | % Cell Viability (Orthosiphon B only) | % Cell Viability (+ 5 mM NAC) |
| 0 | 100 ± 4.5 | 98 ± 5.1 |
| 10 | 85 ± 6.2 | 95 ± 4.8 |
| 25 | 62 ± 5.8 | 88 ± 6.3 |
| 50 | 48 ± 7.1 | 75 ± 5.9 |
| 100 | 25 ± 4.9 | 60 ± 6.7 |
Table 2: Hypothetical Effect of Orthosiphon B and a Caspase Inhibitor on Caspase-3 Activity
| Treatment | Relative Caspase-3 Activity (Fold Change) |
| Untreated Control | 1.0 |
| Orthosiphon B (50 µM) | 4.2 ± 0.5 |
| Z-VAD-FMK (20 µM) | 1.1 ± 0.2 |
| Orthosiphon B (50 µM) + Z-VAD-FMK (20 µM) | 1.3 ± 0.3 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the cytoprotective effect of an agent against Orthosiphon B-induced toxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Pre-treatment (Optional): If using a cytoprotective agent (e.g., NAC, Z-VAD-FMK), remove the medium and add 100 µL of medium containing the agent at the desired concentration. Incubate for 1-2 hours.
-
Treatment: Add Orthosiphon B at various concentrations to the wells. Ensure final volume is consistent across all wells. Include appropriate controls (untreated, vehicle control, agent only, Orthosiphon B only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Colorimetric Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Orthosiphon B and/or a caspase inhibitor as described in the troubleshooting guide.
-
Cell Lysis: After treatment, collect the cells and lyse them according to the manufacturer's protocol for your chosen caspase-3 assay kit. This typically involves incubation in a specific lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA assay to ensure equal protein loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of yellow color produced is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the absorbance readings to the protein concentration and express the results as a fold change relative to the untreated control.[5]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Orthosiphon Formulations for In-Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during in-vivo studies of Orthosiphon formulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Orthosiphon extract seems to be degrading quickly in my aqueous formulation for in-vivo studies. What are the likely unstable components?
A1: Many bioactive compounds in Orthosiphon stamineus extracts are susceptible to degradation, particularly in aqueous solutions. One notably unstable compound is Salvianolic acid B, which possesses an ester bond that is prone to hydrolysis and oxidation.[1][2] This can lead to its degradation into smaller molecules like Danshensu and caffeic acid.[1][2] Other phenolic compounds, such as rosmarinic acid and eupatorin, are also susceptible to thermal and oxidative degradation.[3]
Troubleshooting:
-
pH Adjustment: The stability of phenolic compounds can be pH-dependent. Conduct pilot studies to assess the formulation's stability at different pH values.
-
Minimize Water Activity: If possible for your experimental design, consider using co-solvents or formulating as a suspension to reduce the exposure of labile compounds to water.
-
Deoxygenate Solutions: For aqueous formulations, sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce oxidative degradation.
-
Storage Conditions: Store aqueous formulations at reduced temperatures (2-8°C) and protected from light to slow down degradation kinetics.
Q2: I'm observing poor bioavailability of my Orthosiphon formulation in my animal model. Could this be related to stability?
A2: Yes, poor stability can directly impact bioavailability. If the active compounds degrade in the formulation before or after administration, their effective concentration at the site of absorption is reduced. Additionally, the degradation products may not possess the same biological activity. For instance, the degradation of Salvianolic acid B would result in a different pharmacokinetic profile than the parent compound.[1][2]
Troubleshooting:
-
Consider Advanced Formulations: Techniques like solid dispersions and microencapsulation can protect the active compounds from degradation in the gastrointestinal tract and enhance their stability and dissolution.[4]
-
Incorporate Permeation Enhancers: While not directly a stability issue, poor absorption can be a confounding factor. The use of pharmaceutically acceptable permeation enhancers can improve the uptake of active compounds.
-
Pre-formulation Stability Studies: Before in-vivo administration, conduct stability studies on your formulation under conditions that mimic the physiological environment (e.g., simulated gastric and intestinal fluids) to assess the extent of degradation.
Q3: How can I improve the shelf-life of my Orthosiphon extract for long-term in-vivo studies?
A3: For long-term studies, enhancing the stability of the extract is crucial. Two effective strategies are the preparation of solid dispersions and microencapsulation.
-
Solid Dispersions: This involves dispersing the extract in a solid polymer matrix. This technique has been shown to significantly enhance the shelf-life of key marker compounds in Orthosiphon stamineus extract compared to the unformulated extract.[4]
-
Microencapsulation: This process involves coating the extract particles with a protective layer, such as whey protein isolate or maltodextrin.[3][5][6][7] This has been demonstrated to improve the retention of bioactive compounds like rosmarinic acid, sinensetin, and eupatorin, especially during processes that involve heat, such as spray drying.[3][5][6][7]
Troubleshooting Formulation Selection:
-
Solid Dispersions: This is a good option if you are looking for a solid dosage form with improved dissolution characteristics.
-
Microencapsulation: This is particularly useful if you need to protect the extract from environmental factors like heat, moisture, and oxygen, and can be used to create powdered formulations.
Data on Formulation Stability
The following tables summarize quantitative data on the stability of key bioactive compounds in Orthosiphon stamineus formulations.
Table 1: Shelf-Life of Marker Compounds in Standardized Ethanolic Extract (SEE) vs. Solid Dispersion (ESD) at Temperatures Below 30°C
| Marker Compound | Shelf-Life in SEE (months) | Shelf-Life in ESD (months) |
| Rosmarinic Acid (RA) | < 2 | 7 |
| 3'-hydroxy-5, 6, 7, 4'-tetramethoxyflavone (TMF) | < 2 | Not specified |
| Sinensetin (SIN) | < 2 | Not specified |
| Eupatorin (EUP) | < 2 | 15 |
Data sourced from an accelerated stability study. The degradation of marker compounds followed first-order reaction kinetics.[4]
Table 2: Retention of Bioactive Compounds in Orthosiphon Stamineus Extract after Microencapsulation and Spray Drying
| Encapsulating Agent (5%) | Rosmarinic Acid Retention (%) | Sinensetin Retention (%) |
| Whey Protein Isolate (WPI) | 98.7 | 92.5 |
| Maltodextrin (MD) | 94.8 | 93.1 |
This study highlights the protective effect of microencapsulation against thermal degradation during spray drying.[5]
Table 3: Half-lives (t1/2) of Bioactive Compounds in Dried Orthosiphon aristatus Leaves at Different Storage Temperatures
| Packaging | Bioactive Compound | t1/2 at 15°C (months) | t1/2 at 25°C (months) | t1/2 at 35°C (months) |
| Polypropylene (PP) | Sinensetin | 14.5 | 8.8 | 4.8 |
| Eupatorin | 11.8 | 7.6 | 4.0 | |
| PET/Al/PE | Sinensetin | 18.2 | 11.2 | 6.5 |
| Eupatorin | 15.6 | 9.9 | 5.8 |
This data indicates that both lower temperatures and more protective packaging (PET/Al/PE) significantly increase the half-life of bioactive compounds.[8]
Experimental Protocols
Protocol 1: Preparation of Orthosiphon stamineus Solid Dispersion
This protocol describes a general method for preparing a solid dispersion of an ethanolic extract of Orthosiphon stamineus (SEE) to enhance its stability.
Materials:
-
Standardized Ethanolic Extract (SEE) of Orthosiphon stamineus
-
Polyvinylpyrrolidone (PVP) or other suitable polymer carrier
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the SEE and the polymer carrier (e.g., PVP) in a suitable solvent like ethanol in a predetermined ratio.
-
Ensure complete dissolution of both the extract and the polymer.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue the evaporation until a solid mass or film is formed.
-
Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
The resulting solid dispersion can be ground and sieved to obtain a powder of uniform particle size.
-
Store the prepared solid dispersion in an airtight container, protected from light and moisture.
Protocol 2: Microencapsulation of Orthosiphon stamineus Extract by Spray Drying
This protocol outlines the microencapsulation of Orthosiphon stamineus extract using a spray dryer to protect its bioactive components.
Materials:
-
Orthosiphon stamineus extract
-
Encapsulating agents (e.g., Whey Protein Isolate (WPI), Maltodextrin)
-
Deionized water
-
Magnetic stirrer
-
Spray dryer
Procedure:
-
Prepare an aqueous solution of the encapsulating agent (e.g., 5% w/v WPI or Maltodextrin) in deionized water.
-
Disperse the Orthosiphon stamineus extract in the encapsulating agent solution with continuous stirring to form a homogenous feed solution.
-
Optimize the spray drying parameters, including inlet air temperature, feed flow rate, and atomization pressure, to ensure efficient drying and minimal thermal degradation.
-
Feed the solution into the spray dryer.
-
The atomized droplets are dried in the hot air stream, forming microcapsules.
-
Collect the powdered microencapsulated product from the cyclone separator.
-
Store the microcapsules in a desiccator or a tightly sealed container to prevent moisture absorption.
Protocol 3: HPLC Method for Stability Testing of Orthosiphon Formulations
This is a general High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of key marker compounds in Orthosiphon formulations to assess stability.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase (Example):
-
A gradient elution is typically used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
The gradient program should be optimized to achieve good separation of the marker compounds (e.g., rosmarinic acid, sinensetin, eupatorin).
Procedure:
-
Standard Preparation: Prepare stock solutions of reference standards (rosmarinic acid, sinensetin, eupatorin, etc.) in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions of known concentrations by diluting the stock solutions.
-
Sample Preparation: Accurately weigh a known amount of the Orthosiphon formulation. Extract the marker compounds using a suitable solvent. The extraction procedure may involve sonication and centrifugation. Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Set the detector wavelength for each compound of interest.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify the marker compounds in the samples by comparing their peak areas and retention times with those of the reference standards.
-
Stability Assessment: Analyze samples stored under different conditions (e.g., temperature, humidity, light) at various time points. The degradation of the marker compounds is determined by the decrease in their concentration over time.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Microencapsulation via Spray Drying.
Caption: Simplified Degradation of Salvianolic Acid B.
References
- 1. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques | PLOS One [journals.plos.org]
- 2. Analysis of the chemical constituents and their metabolites in Orthosiphon stamineus Benth. via UHPLC-Q exactive orbitrap-HRMS and AFADESI-MSI techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microencapsulation and Spray Drying of Orthosiphon Staminues - UMPSA-IR [umpir.ump.edu.my]
- 6. umpir.ump.edu.my [umpir.ump.edu.my]
- 7. jmes.umpsa.edu.my [jmes.umpsa.edu.my]
- 8. Changes and degradation kinetics of some bioactive compounds in dried Orthosiphon aristatus (Java tea) leaves during elevated temperature storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability in Orthosiphon stamineus extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orthosiphon stamineus (also known as Cat's Whiskers or Misai Kucing) extracts. The information provided aims to help address the common issue of batch-to-batch variability and ensure more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant differences in the bioactivity (e.g., anti-inflammatory, cytotoxic effects) of our Orthosiphon stamineus extract from a new batch compared to a previous one. What could be the cause?
A1: Batch-to-batch variability in herbal extracts is a common challenge. Several factors, originating from the raw material to the final extract, can contribute to these discrepancies:
-
Raw Material Source: The geographical location, including environmental conditions like climate, soil composition, rainfall, and altitude, significantly impacts the phytochemical profile of the plant.[1] Plants harvested from different locations will likely have varying concentrations of bioactive compounds.[2][3]
-
Genetic and Plant Variety: There are different varieties of O. stamineus, such as those with white or light purple flowers. The purple variety is reported to contain more bioactive compounds.[4]
-
Harvesting and Post-Harvest Processing: The time of harvest and the subsequent drying method (e.g., shade-drying, freeze-drying, microwave-drying) have a profound effect on the final composition of primary and secondary metabolites in the plant material.[5][6]
-
Extraction Procedure: The choice of solvent (e.g., ethanol, methanol, water, or mixtures), extraction technique (e.g., maceration, reflux, soxhlet), and duration can lead to significant differences in the types and quantities of extracted compounds.[4][7]
Q2: How can we minimize the impact of batch-to-batch variability on our experimental results?
A2: To ensure consistency, a multi-step approach is recommended:
-
Source Standardized Extracts: Whenever possible, purchase extracts that have been standardized to specific concentrations of key bioactive marker compounds, such as rosmarinic acid (RA), sinensetin (SIN), and eupatorin (EUP).[8][9]
-
Perform In-House Quality Control: Implement routine analytical checks on each new batch of extract. High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) can be used to generate a chemical fingerprint and quantify the main bioactive markers.[10][11]
-
Bioactivity Normalization: Before conducting extensive experiments, perform a dose-response curve for a key bioassay with each new batch. You may need to adjust the concentration of the extract used in your experiments to achieve a consistent biological effect based on the activity of the new batch.
-
Comprehensive Documentation: Maintain detailed records of the supplier, batch number, certificate of analysis, and any in-house analytical and bioassay data for each batch of extract used.
Q3: My cell-based assay results are inconsistent when using an O. stamineus extract. Could the extract itself be interfering with the assay?
A3: Yes, this is a possibility, particularly with fluorescence-based assays. Plant extracts are complex mixtures containing numerous compounds, some of which may possess autofluorescent properties.[12] This can lead to false-positive or skewed results in assays that rely on fluorescent readouts (e.g., cell viability assays using resazurin, flow cytometry, and fluorescence microscopy).
-
Troubleshooting Step: Run a control experiment with your extract in the assay medium without cells to check for any background fluorescence at the excitation and emission wavelengths used in your assay. If interference is detected, you may need to consider alternative, non-fluorescent assays (e.g., colorimetric assays like MTT for cell viability).
Q4: We are trying to develop our own extraction protocol. Which solvent is best for extracting the key bioactive compounds from Orthosiphon stamineus?
A4: The optimal solvent depends on the target compounds. Studies have shown that different solvents yield varying amounts of key markers:
-
Ethanol and 50% Ethanol: These solvents are generally effective at extracting a broad range of phenolic compounds, including rosmarinic acid, as well as flavonoids like sinensetin and eupatorin.[7][8] Macerated ethanolic extracts have been shown to yield high total phenolic and flavonoid content.[13]
-
Water: Aqueous extracts (teas) are traditional preparation methods. While they contain bioactive compounds, the concentration of key lipophilic flavones like sinensetin and eupatorin is often lower compared to alcoholic extracts.[7][8]
-
Methanol: Methanol is also an effective solvent for extracting phenolic and flavonoid compounds.[4]
For a comprehensive extraction of the known key actives, a 50% ethanol or pure ethanol extract is often a good starting point.
Data Presentation: Variation in Bioactive Compounds
The following tables summarize the quantitative data on the variation of key bioactive compounds in Orthosiphon stamineus extracts under different conditions.
Table 1: Influence of Extraction Solvent on the Content of Marker Compounds (% w/w of dried extract)
| Marker Compound | Ethanol Extract | 50% Ethanol Extract | Water Extract | Reference |
| Rosmarinic Acid (RA) | 4.43 | 4.54 | 2.50 | [8] |
| Sinensetin (SIN) | 0.12 | 0.09 | 0.03 | [8] |
| Eupatorin (EUP) | 0.20 | 0.15 | 0.05 | [8] |
| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) | 0.08 | 0.06 | 0.02 | [8] |
Table 2: Variation of Bioactive Compounds in Methanolic Extracts from Different Geographical Locations
| Location | Rosmarinic Acid (%) | Sinensetin (%) | Eupatorin (%) | Reference |
| Location A | 2.12 ± 0.94 | 0.25 ± 2.29 | 0.23 ± 2.05 | [1] |
| Location B | 14.61 ± 2.23 | 1.04 ± 0.78 | 1.00 ± 1.12 | [1] |
| Sendayan | - | 1.04 | 1.00 | [2] |
Note: Direct comparison between studies may be limited due to differences in analytical methods and standardization.
Experimental Protocols
Protocol 1: Quantification of Marker Compounds by RP-HPLC
This protocol is adapted for the simultaneous quantification of rosmarinic acid, sinensetin, eupatorin, and TMF.[10]
1. Preparation of Standard Solutions:
- Accurately weigh and dissolve each reference standard (RA, SIN, EUP, TMF) in HPLC-grade methanol to prepare stock solutions (e.g., 1 mg/mL).
- Perform serial dilutions from the stock solutions to prepare working standards at various concentrations (e.g., 6.25 to 100 µg/mL) to generate a calibration curve.
2. Preparation of Sample Solution:
- Accurately weigh the dried O. stamineus extract.
- Dissolve the extract in methanol to a final concentration of 1 mg/mL.
- Vortex the solution thoroughly and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
- HPLC System: A reverse-phase HPLC system with a Diode Array Detector (DAD).
- Column: Acclaim Polar Advantage II C18 (3 µm, 3 x 150 mm) or equivalent.
- Mobile Phase: A gradient of A) 0.1% Formic Acid in Water and B) Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 µL.
- Detection Wavelength: 320 nm.
- Run Time: Approximately 18-20 minutes.
4. Quantification:
- Generate a calibration curve for each marker compound by plotting peak area against concentration.
- Calculate the concentration of each marker in the extract sample using the linear regression equation from the respective calibration curve. The content is typically expressed as a weight/weight percentage (% w/w) of the dried extract.[10]
Protocol 2: Quantification of Marker Compounds by HPTLC
This protocol is a rapid method for the simultaneous quantification of the four key marker compounds.[8][14]
1. Preparation of Standard and Sample Solutions:
- Prepare standard solutions of RA, SIN, EUP, and TMF in methanol at a concentration of 100 µg/mL.
- Prepare the sample solution by dissolving the dried O. stamineus extract in methanol to a concentration of 10 mg/mL.
2. Chromatographic Conditions:
- Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
- Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (3:7:0.1, v/v/v).
- Application: Apply bands of the standard and sample solutions to the plate using an automated applicator.
- Development: Develop the plate in a pre-saturated twin-trough chamber up to a distance of 90 mm.
- Drying: Air-dry the plate.
3. Detection and Quantification:
- Visualization: Document the plate under UV light at 254 nm and 366 nm. For enhanced visualization of flavonoids, spray the plate with Natural Products-Polyethylene Glycol (NPEG) reagent and heat at 105°C for 2-5 minutes.
- Densitometric Scanning: Scan the plate using a TLC scanner at the wavelength of maximum absorbance for the compounds (e.g., 254 nm or 366 nm).
- Quantification: Quantify the compounds in the sample by comparing the peak areas from the sample tracks with the calibration curve generated from the standard tracks.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways Modulated by Orthosiphon stamineus
Orthosiphon stamineus extracts have been shown to exert their therapeutic effects, such as anti-inflammatory and anti-diabetic actions, by modulating key cellular signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by O. stamineus extract.
Caption: Modulation of the PI3K/Akt/GSK-3β signaling pathway.
Experimental Workflow
A standardized workflow is crucial for mitigating variability and ensuring the reliability of experimental data derived from herbal extracts.
Caption: Recommended workflow for research using O. stamineus extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A New Strategy to Investigate the Efficacy Markers Underlying the Medicinal Potentials of Orthosiphon stamineus Benth. [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of the compositional changes in Orthosiphon stamineus leaves triggered by different drying techniques using 1 H NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. scribd.com [scribd.com]
- 8. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Medicinal plant extracts interfere in gastric cancer stem cells fluorescence-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selected metabolites profiling of Orthosiphon stamineus Benth leaves extracts combined with chemometrics analysis and correlation with biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcogres.com [phcogres.com]
Interference of phenolic compounds in Orthosiphon B bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioassays of Orthosiphon extracts, with a focus on the interference of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my bioassay results for Orthosiphon extracts inconsistent?
A1: Inconsistent results can arise from several factors. One common issue is the aggregation of phenolic compounds present in the extracts, which can lead to non-specific inhibition and false-positive results.[1][2] The composition and concentration of these compounds can also vary depending on the geographical origin, cultivation conditions, and extraction methods used for the Orthosiphon stamineus plant material.[3][4]
Q2: I am observing high background absorbance in my colorimetric assays. What could be the cause?
A2: High background absorbance is often due to the inherent color of the Orthosiphon extract, which is rich in phenolic compounds. This can interfere with spectrophotometric readings. It is crucial to include appropriate blank controls containing the extract without the reagents that produce the final color to subtract the background absorbance.
Q3: Can the phenolic compounds in my Orthosiphon extract directly inhibit the enzymes I am studying?
A3: Yes, phenolic compounds are known to inhibit various enzymes through different mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[5][6] This can be a genuine biological activity of the extract, but it can also be a source of non-specific inhibition. To distinguish between these, it is important to perform detailed kinetic studies and consider counterscreens.
Q4: What are Pan-Assay Interference Compounds (PAINS) and are they present in Orthosiphon extracts?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms. Many phenolic compounds, which are abundant in Orthosiphon extracts, are known to act as PAINS, often due to their ability to aggregate.[1][2]
Troubleshooting Guides
Issue 1: Suspected False-Positives in Enzyme Inhibition Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High and non-reproducible inhibition at various extract concentrations. | Aggregation of phenolic compounds leading to non-specific enzyme inhibition.[1][2] | 1. Incorporate a non-ionic detergent: Add Triton X-100 (0.01% v/v) to the assay buffer. This can help to disrupt aggregates and reduce non-specific inhibition.[2] 2. Centrifugation: Centrifuge the assay plate before reading the results to pellet any aggregates that may have formed.[7] 3. Dynamic Light Scattering (DLS): If available, use DLS to directly detect the presence of aggregates in your extract under assay conditions.[1] |
| Inhibition is observed across multiple, unrelated enzymes. | The extract may contain PAINS. | 1. Counterscreening: Test the extract against a panel of unrelated enzymes to identify promiscuous inhibitors. 2. Literature Review: Check databases and literature for known PAINS that are present in Orthosiphon stamineus. |
Issue 2: Inaccurate Quantification in Antioxidant Assays (e.g., DPPH)
| Symptom | Possible Cause | Troubleshooting Steps |
| Overestimation of antioxidant activity. | The color of the extract interferes with the absorbance reading of the DPPH radical. | 1. Use appropriate blanks: Prepare a blank for each concentration of the extract containing the extract and the solvent (e.g., methanol) but not the DPPH reagent. Subtract the absorbance of the blank from the absorbance of the corresponding sample. 2. Wavelength selection: Ensure you are measuring the absorbance at the λmax of the DPPH radical (typically around 517 nm).[8][9] |
| Results vary between different antioxidant assays (e.g., DPPH vs. FRAP). | Different assays measure different aspects of antioxidant activity (e.g., radical scavenging vs. reducing power). Phenolic compounds may have varying efficacy in different assays. | 1. Use a battery of assays: Employ multiple antioxidant assays with different mechanisms to get a comprehensive profile of the extract's antioxidant capacity. 2. Compare with standards: Use well-characterized antioxidant standards like ascorbic acid, trolox, or gallic acid for comparison. |
Data Presentation
Table 1: Total Phenolic Content (TPC) and Antioxidant Activity of Orthosiphon stamineus Extracts from Different Plant Parts. [3]
| Plant Part | Total Phenolic Content (mg gallic acid g-1 dry weight) | Antioxidant Activity (% DPPH inhibition) |
| Leaves | 230 | 78.43 |
| Stems | 160 | 80.66 |
| Roots | 140 | 80.26 |
Table 2: IC50 Values of Orthosiphon stamineus Fractions in DPPH Scavenging Assay. [10]
| Extract/Fraction | IC50 (µg/mL) |
| Crude Aqueous-Methanolic Extract (CAME) | 16.66 ± 1.5 |
| Hexane Fraction (HF) | 126.2 ± 23 |
| Chloroform Fraction (CF) | 31.25 ± 1.2 |
| Ethyl Acetate Fraction (EAF) | 15.25 ± 2.3 |
| n-Butanol Fraction (NBF) | 13.56 ± 1.9 |
| Water Fraction (WF) | 23.0 ± 3.2 |
Experimental Protocols
Protocol 1: Removal of Phenolic Compounds using Polyvinylpolypyrrolidone (PVPP)
This protocol is adapted for the removal of phenolic compounds from Orthosiphon extracts to test for their contribution to the observed bioactivity.[11]
-
Preparation of PVPP column:
-
Pack a suitable amount of PVPP powder into a syringe or column. The amount will depend on the concentration of phenolics in the extract.
-
-
Sample Loading:
-
Load the Orthosiphon extract onto the top of the PVPP column.
-
-
Elution:
-
Centrifuge the column or use gravity flow to pass the extract through the PVPP. The eluate will be the extract with reduced phenolic content.
-
-
Verification:
-
Measure the total phenolic content of the eluate using the Folin-Ciocalteu method to confirm the removal of phenolic compounds.
-
Analyze the eluate using HPLC to confirm the removal of specific phenolic compounds.
-
-
Bioassay:
-
Perform the bioassay on the phenolic-depleted extract and compare the results with the original extract to determine the contribution of phenolic compounds to the activity.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol provides a general procedure for assessing the antioxidant activity of Orthosiphon extracts.[8][9][12]
-
Preparation of DPPH solution:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.
-
-
Sample Preparation:
-
Dissolve the Orthosiphon extract in methanol to prepare a stock solution.
-
Prepare a series of dilutions of the extract from the stock solution.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of each extract dilution.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a positive control (e.g., ascorbic acid) and a blank (methanol + DPPH).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity for each extract concentration.
-
Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.
-
Protocol 3: α-Glucosidase Inhibition Assay
This protocol is for determining the inhibitory activity of Orthosiphon extracts against α-glucosidase.[13][14]
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the Orthosiphon extract at various concentrations.
-
Add the α-glucosidase enzyme solution to each well and incubate for a short period (e.g., 5 minutes at 37°C).
-
Initiate the reaction by adding the pNPG substrate solution.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
-
Calculation:
-
Calculate the percentage of α-glucosidase inhibition for each extract concentration.
-
Determine the IC50 value.
-
Visualizations
References
- 1. Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. Antiapoptotic and Antioxidant Properties of Orthosiphon stamineus Benth (Cat's Whiskers): Intervention in the Bcl-2-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal.itera.ac.id [journal.itera.ac.id]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
- 14. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of Orthosiphon stamineus Extracts in Animal Studies
Disclaimer: The following information pertains to extracts of Orthosiphon stamineus (also referred to as Orthosiphon aristatus). Currently, there is a lack of specific published data on the dosage, administration, and pharmacokinetics of an isolated compound referred to as "Orthosiphon B" in in vivo animal studies. The guidance provided below is based on research conducted with various extracts of the plant and should be adapted accordingly for studies involving specific purified constituents.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting dose for Orthosiphon stamineus extract in rodent studies?
A1: For initial in vivo studies in rats, oral administration of Orthosiphon stamineus extracts has been investigated across a wide range of doses. Acute toxicity studies have shown that a single oral dose as high as 5000 mg/kg body weight of a standardized extract did not cause mortality or signs of toxicity in Sprague Dawley rats.[1] For therapeutic effect studies, doses often range from 100 mg/kg to 1000 mg/kg per day. For example, in studies investigating anti-diabetic effects, oral doses of 500 mg/kg and 1000 mg/kg of an aqueous extract have been used.[2] A 50% ethanolic extract showed anti-cancer activity at oral doses of 100 and 200 mg/kg in nude mice.[3] It is recommended to start with a dose-ranging study to determine the optimal effective dose for your specific animal model and therapeutic area of interest.
Q2: What is the most common and recommended route of administration for Orthosiphon stamineus extracts in animal studies?
A2: The most predominantly used and recommended route of administration for Orthosiphon stamineus extracts in animal studies is oral gavage. This route mimics the traditional human consumption of the plant as an herbal tea and is supported by numerous pharmacokinetic and toxicity studies.[1][4] Oral administration has been shown to be safe, with high doses being well-tolerated.[1] While other routes like intraperitoneal injection have been used for specific compounds in cancer models, oral administration is generally preferred for studying the systemic effects of Orthosiphon stamineus extracts.
Q3: Are there any known solubility issues with Orthosiphon stamineus extracts and what are the recommended vehicles for administration?
A3: Yes, solubility can be a concern depending on the type of extract. Aqueous extracts are generally soluble in water. However, ethanolic or methanolic extracts may contain less polar compounds. For these extracts, it is common to dissolve them in distilled water or saline.[5] In cases where solubility is a challenge, a small percentage of a non-toxic solubilizing agent approved for animal use, such as Tween 80 or DMSO, can be considered, although the final concentration of the organic solvent should be kept to a minimum and a vehicle control group should always be included in the study design.
Q4: What are the key pharmacokinetic parameters to consider for the bioactive components of Orthosiphon stamineus extract after oral administration in rats?
A4: Pharmacokinetic studies of Orthosiphon stamineus extracts have focused on several of its bioactive components, such as rosmarinic acid, sinensetin, and eupatorin. After oral administration, these compounds are absorbed and can be detected in plasma.[4] Key parameters to consider include the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the half-life (t1/2). These parameters can vary significantly between different bioactive compounds within the same extract. For instance, a study quantifying nine bioactive components in rat plasma after oral administration provides detailed pharmacokinetic profiles for each.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of the extract in the vehicle | The extract may have low solubility in the chosen vehicle. | - Increase the volume of the vehicle to lower the concentration. - Gently warm the solution and sonicate. - Consider using a different, appropriate co-solvent or surfactant. Always test the vehicle for toxicity in a separate control group. |
| Animal stress or aversion during oral gavage | The taste of the extract may be unpalatable, or the gavage technique may be causing distress. | - Ensure proper training in oral gavage techniques to minimize stress. - Use the smallest appropriate gavage needle size. - If taste is an issue, consider formulating the extract in a more palatable vehicle if it doesn't interfere with the study's objectives. |
| Inconsistent results between animals | This could be due to variability in gavage accuracy, animal metabolism, or extract preparation. | - Ensure the extract is homogeneously suspended before each administration. - Standardize the time of day for administration and feeding schedules. - Increase the number of animals per group to improve statistical power. |
| No observable therapeutic effect at the chosen dose | The dose may be too low, or the bioavailability of the active compounds may be poor. | - Conduct a dose-escalation study to determine if a higher dose yields an effect. - Analyze the pharmacokinetic profile to understand the absorption and metabolism of the key bioactive compounds. - Consider using a different administration route if oral bioavailability is a limiting factor, though this may alter the metabolic profile. |
Quantitative Data Summary
Table 1: Acute Oral Toxicity of Orthosiphon stamineus Standardized Extract in Sprague Dawley Rats
| Parameter | Result | Reference |
| LD50 | > 5000 mg/kg body weight | [1] |
| Observation Period | 14 days | [1] |
| Clinical Signs of Toxicity | None observed | [1] |
| Mortality | 0% | [1] |
Table 2: Pharmacokinetic Parameters of Selected Bioactive Compounds from Orthosiphon stamineus Extract in Rat Plasma After Oral Administration
| Compound | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| Danshensu | 0.25 | 15.6 ± 4.2 | 1.8 ± 0.5 | [4] |
| Protocatechuic acid | 0.5 | 23.4 ± 6.1 | 2.1 ± 0.6 | [4] |
| Caffeic acid | 0.75 | 45.2 ± 11.8 | 3.5 ± 0.9 | [4] |
| Rosmarinic acid | 1.0 | 89.7 ± 23.5 | 4.2 ± 1.1 | [4] |
| Sinensetin | 2.0 | 54.3 ± 14.2 | 5.6 ± 1.5 | [4] |
| Eupatorin | 1.5 | 65.1 ± 17.0 | 4.8 ± 1.3 | [4] |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rats (Based on OECD Guideline 420)
-
Animal Model: Healthy, young adult Sprague Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.
-
Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.
-
Housing: House animals in individual cages with free access to standard laboratory diet and water.
-
Grouping and Dosing:
-
Assign animals to a control group (vehicle only) and a treatment group.
-
Administer a single oral dose of 5000 mg/kg of the Orthosiphon stamineus extract to the treatment group. The extract should be dissolved or suspended in a suitable vehicle (e.g., distilled water).
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Observations:
-
Observe animals continuously for the first 30 minutes after dosing, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record any clinical signs of toxicity, behavioral changes, and mortality.
-
Measure body weight shortly before administration and at least weekly thereafter.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze data on body weight and any other quantitative measures. The primary endpoint is the observation of mortality and clinical signs of toxicity to estimate the LD50.
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague Dawley rats with indwelling jugular vein catheters for serial blood sampling.
-
Acclimatization and Housing: Follow standard acclimatization and housing procedures as described in Protocol 1.
-
Dosing:
-
Fast animals overnight before dosing, with free access to water.
-
Administer a single oral dose of the Orthosiphon stamineus extract at the desired concentration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Processing and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Perform protein precipitation or liquid-liquid extraction to isolate the compounds of interest.
-
Quantify the concentration of the bioactive compounds in the plasma samples using a validated analytical method, such as UHPLC-MS/MS.[4]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.
-
Visualizations
Caption: General workflow for in vivo studies of Orthosiphon stamineus extracts.
References
- 1. Acute toxicity of Orthosiphon stamineus Benth standardized extract in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification and Pharmacokinetic Study of Nine Bioactive Components of Orthosiphon stamineus Benth. Extract in Rat Plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthosiphon stamineus Standardized Extract Reverses Streptozotocin-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Rosmarinic Acid Purification from Orthosiphon stamineus for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of Rosmarinic Acid (RA) from Orthosiphon stamineus for preclinical studies.
Disclaimer: The compound "Orthosiphon B" was not identifiable in the scientific literature. Therefore, this guide focuses on Rosmarinic Acid, a major bioactive compound in Orthosiphon stamineus, as a representative molecule for preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up Rosmarinic Acid purification from Orthosiphon stamineus?
A1: The primary challenges include:
-
Low Concentration: Rosmarinic Acid typically constitutes a small percentage of the initial biomass (around 4-10% w/w of the ethanolic extract), requiring large amounts of starting material.[1][2]
-
Complex Matrix: The crude extract contains numerous other compounds with similar polarities, making separation difficult.
-
Degradation: Rosmarinic Acid is susceptible to degradation at high temperatures and in the presence of certain solvents.[3]
-
Solvent Consumption: Scaling up often leads to a significant increase in solvent usage, which has cost and environmental implications.
-
Consistency: Ensuring batch-to-batch consistency in terms of purity and yield is critical for preclinical studies.
Q2: What extraction methods are suitable for large-scale production of Rosmarinic Acid?
A2: For large-scale extraction, methods that are efficient and scalable are preferred. While various methods exist, a common approach involves:
-
Solvent Extraction: Using a 70% ethanol solution at elevated temperatures (e.g., 60°C) has been shown to be effective for preparative scale extraction.[4] Supercritical CO2 extraction with an ethanol modifier is a greener alternative, though it may require more specialized equipment.[5][6]
Q3: What chromatographic techniques are recommended for purifying Rosmarinic Acid at a preclinical scale?
A3: A multi-step chromatographic approach is typically necessary. This may include:
-
Solid-Phase Extraction (SPE): C18 SPE can be used for initial fractionation and enrichment of Rosmarinic Acid from the crude extract.[1][2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Reversed-phase preparative HPLC is often the final step to achieve high purity required for preclinical studies.
Q4: What are the expected yields and purity levels for Rosmarinic Acid purification?
A4: Yields and purity can vary significantly depending on the starting material and the purification process. The following table summarizes some reported values:
| Purification Stage | Starting Material | Key Parameters | Rosmarinic Acid Content/Yield | Purity | Reference |
| Crude Extract | Orthosiphon stamineus leaves | 70% Ethanol Extraction | ~4.0-10% w/w | Low | [1][2] |
| SPE Fractionation | Crude Ethanolic Extract | C18 SPE, Chloroform-Ethyl Acetate Elution | Increased to ~6.7-27% w/w | Moderate | [1][2] |
| Supercritical Fluid Extraction | Orthosiphon stamineus leaves | 80°C, 10 MPa, Ethanol modifier | Max. solubility: 2.004 mg/L | Not specified | [6] |
| Ultrasound-Assisted Extraction | Melissa officinalis leaves | 33 min, 372 W, 40% Ethanol | 86.3 ± 4.1 mg/g dw | Not specified | [7] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Rosmarinic Acid yield in crude extract | - Inefficient extraction solvent or temperature.- Degradation of Rosmarinic Acid during extraction.- Poor quality of plant material. | - Optimize the ethanol concentration (70% is a good starting point).- Maintain extraction temperature around 60°C to balance efficiency and stability.- Ensure the plant material is properly dried and stored. |
| Poor separation during C18 Solid-Phase Extraction | - Inappropriate elution solvent system.- Overloading of the SPE cartridge.- Inconsistent packing of the stationary phase. | - Experiment with a gradient of chloroform and ethyl acetate to find the optimal elution profile.- Determine the loading capacity of your SPE cartridge for the crude extract.- Use pre-packed, high-quality SPE cartridges for better reproducibility. |
| Peak tailing or broadening in Preparative HPLC | - Column overload.- Incompatible mobile phase pH.- Secondary interactions with the stationary phase. | - Reduce the injection volume or concentration of the sample.- Acidify the mobile phase with 0.1% formic or acetic acid to suppress the ionization of Rosmarinic Acid's carboxylic acid group.- Ensure the column is well-packed and consider using a different stationary phase if issues persist. |
| Inconsistent batch-to-batch purity | - Variability in the starting plant material.- Inconsistent execution of the purification protocol.- Degradation of the purified compound during storage. | - Standardize the source and pre-processing of the Orthosiphon stamineus leaves.- Develop and strictly follow a detailed Standard Operating Procedure (SOP).- Store purified Rosmarinic Acid at low temperatures, protected from light and oxygen. |
| Presence of impurities in the final product | - Co-elution of compounds with similar polarity.- Incomplete removal of earlier-stage solvents. | - Optimize the preparative HPLC gradient for better resolution.- Consider an orthogonal purification step (e.g., a different column chemistry).- Ensure complete evaporation of solvents under vacuum at a moderate temperature. |
Experimental Protocols
Protocol 1: Pilot-Scale Extraction of Rosmarinic Acid
This protocol is adapted from a pilot-scale extraction study and is suitable for generating larger quantities of crude extract for further purification.[4]
-
Material Preparation:
-
Grind dried Orthosiphon stamineus leaves to a coarse powder.
-
-
Extraction:
-
In a suitable pilot-scale extractor, add the ground plant material and 70% ethanol in a 1:9 (w/v) ratio.
-
Heat the mixture to 60°C with constant agitation. The agitation speed should be optimized to ensure good mixing without causing excessive shearing.
-
Extract for 3 hours.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous concentrate can be freeze-dried to obtain a crude powder.
-
Protocol 2: Solid-Phase Extraction (SPE) for Rosmarinic Acid Enrichment
This protocol provides a method for the initial clean-up and enrichment of Rosmarinic Acid from the crude extract.[1][2]
-
Cartridge Preparation:
-
Condition a C18 SPE cartridge by passing methanol through it, followed by equilibration with deionized water.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
-
Elution:
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Elute the fractions using a stepwise gradient of increasing polarity. A mixture of chloroform and ethyl acetate (e.g., 70:30) has been shown to be effective for eluting Rosmarinic Acid.[2]
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to identify those rich in Rosmarinic Acid.
-
Pool the Rosmarinic Acid-rich fractions and evaporate the solvent.
-
Visualizations
Experimental Workflow for Rosmarinic Acid Purification
Caption: A generalized workflow for the purification of Rosmarinic Acid.
Signaling Pathway: Rosmarinic Acid and T-Cell Receptor Signaling
Rosmarinic acid has been shown to attenuate T-cell receptor (TCR)-mediated signaling, which is a key pathway in the inflammatory response.[8]
Caption: Inhibition of the T-Cell Receptor signaling pathway by Rosmarinic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvation Free Energy Simulation for Rosmarinic Acid Extraction from Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yahoo is part of the Yahoo family of brands. [consent.yahoo.com]
- 4. mdpi.com [mdpi.com]
- 5. eprints.ums.edu.my [eprints.ums.edu.my]
- 6. Solubility of Rosmarinic Acid in Supercritical Carbon Dioxide Extraction from Orthosiphon stamineus Leaves [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Production and applications of rosmarinic acid and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Orthosiphon B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Orthosiphon B and related polymethoxylated flavones (PMFs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the oral bioavailability of Orthosiphon B?
A1: The primary challenges stem from its low aqueous solubility. Like many polymethoxylated flavones, Orthosiphon B is a lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2] Furthermore, it may be subject to efflux by transporters such as P-glycoprotein (P-gp) in the intestinal epithelium, which actively pumps the compound back into the intestinal lumen, reducing its net absorption.[3][4]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of Orthosiphon B?
A2: Several formulation strategies can be employed to overcome the solubility and permeability challenges of Orthosiphon B:
-
Solid Dispersions: Dispersing Orthosiphon B in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent. This is often achieved by converting the crystalline drug into a more soluble amorphous form.[1][2]
-
Lipid-Based Formulations: Encapsulating Orthosiphon B in lipid-based systems such as liposomes or nanoemulsions can improve its solubility and facilitate its transport across the intestinal membrane.[5][6]
-
Nanotechnology: Reducing the particle size of Orthosiphon B to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.
Q3: How can I assess the oral bioavailability of my Orthosiphon B formulation in vitro?
A3: A combination of in vitro models can provide valuable insights into the potential oral bioavailability of your formulation:
-
In Vitro Dissolution Testing: This assesses the rate and extent to which Orthosiphon B is released from the formulation and dissolves in simulated gastric and intestinal fluids.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal cells to predict the intestinal permeability of Orthosiphon B and identify potential involvement of efflux transporters.[7][8]
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low drug loading in liposomes | - Poor solubility of Orthosiphon B in the organic solvent used for lipid film formation.- Saturation of the lipid bilayer. | - Screen different organic solvents (e.g., chloroform, methanol, ethanol) to find one that better solubilizes both the lipids and Orthosiphon B.- Increase the lipid-to-drug ratio.- Incorporate cholesterol into the liposome formulation to increase bilayer stability and drug retention.[9] |
| Instability of solid dispersion (recrystallization) | - The amorphous drug is thermodynamically unstable and tends to revert to its crystalline form over time.- Inappropriate polymer selection or drug-to-polymer ratio. | - Select a polymer that has strong interactions (e.g., hydrogen bonding) with Orthosiphon B to inhibit molecular mobility.- Increase the polymer concentration to better disperse and stabilize the drug molecules.- Store the solid dispersion in a low-humidity environment.[10] |
| Phase separation or creaming of nanoemulsion | - Inappropriate surfactant or co-surfactant concentration.- High interfacial tension between the oil and water phases. | - Optimize the surfactant-to-oil ratio to ensure adequate coverage of the oil droplets.- Use a combination of surfactants (e.g., Tween 80 and Span 80) to achieve a more stable emulsion.- Employ high-energy emulsification methods like ultrasonication or high-pressure homogenization. |
Experimental Assay Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability in Caco-2 cell permeability results | - Inconsistent Caco-2 cell monolayer integrity.- Non-specific binding of the lipophilic Orthosiphon B to the plastic wells. | - Regularly check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure their integrity before each experiment.- Consider adding a low concentration of bovine serum albumin (BSA) to the receiver buffer to reduce non-specific binding.[7] |
| Incomplete drug release in dissolution testing | - Poor wettability of the solid dispersion.- Agglomeration of nanoparticles. | - Incorporate a surfactant into the dissolution medium to improve the wettability of the formulation.- For nanoparticles, ensure adequate dispersion before starting the dissolution test, possibly with gentle sonication. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of polymethoxylated flavones structurally related to Orthosiphon B, demonstrating the impact of structural differences on oral bioavailability.
| Compound | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (min) | Reference |
| Kumatakenin | 10 mg/kg | 15.6 ± 4.2 | 0.25 | 30.1 ± 11.6 | 30.0 ± 11.6 | [11][12] |
| Pachypodol | 10 mg/kg | 8.9 ± 2.1 | 0.5 | 18.3 ± 9.8 | 39.4 ± 19.5 | [11][12] |
| Retusin | 10 mg/kg | 12.3 ± 3.5 | 0.5 | 45.7 ± 12.1 | 106.9 ± 26.0 | [11][12] |
Experimental Protocols
Preparation of Orthosiphon B-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate Orthosiphon B into liposomes to improve its solubility and permeability.
Materials:
-
Orthosiphon B
-
Phosphatidylcholine (e.g., soy or egg phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol (as organic solvents)
-
Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
Dissolve Orthosiphon B, phosphatidylcholine, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Preparation of Orthosiphon B Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of Orthosiphon B by preparing a solid dispersion with a hydrophilic polymer.
Materials:
-
Orthosiphon B
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolve both Orthosiphon B and the hydrophilic polymer in a suitable organic solvent in a beaker with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or by heating on a magnetic stirrer in a fume hood.
-
A solid mass will be formed. Further dry the solid dispersion in a vacuum oven to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of an Orthosiphon B formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS) buffer
-
Orthosiphon B formulation
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Before the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Measure the transepithelial electrical resistance (TEER) of the monolayers to confirm their integrity.
-
Add the Orthosiphon B formulation (dissolved in HBSS) to the apical (donor) side of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical side.
-
Analyze the concentration of Orthosiphon B in the collected samples using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Experimental workflow for improving Orthosiphon B bioavailability.
Caption: Cellular transport and metabolism of Orthosiphon B.
References
- 1. scielo.br [scielo.br]
- 2. crsubscription.com [crsubscription.com]
- 3. researchgate.net [researchgate.net]
- 4. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments [mdpi.com]
- 9. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 10. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of Orthosiphon B in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Orthosiphon B in cellular models.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with Orthosiphon B.
1. Issue: Unexpectedly High Cytotoxicity at Low Concentrations
-
Question: I am observing significant cell death at concentrations of Orthosiphon B that are much lower than reported in the literature. What could be the cause?
Answer: Several factors could contribute to this discrepancy:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to bioactive compounds. Ensure that the cell line you are using is comparable to those cited in the literature.
-
Solvent Toxicity: The solvent used to dissolve Orthosiphon B (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same concentration of solvent) to assess solvent-induced cytotoxicity.
-
Compound Purity and Stability: The purity of your Orthosiphon B sample can influence its potency. Impurities may contribute to cytotoxicity. Additionally, ensure the compound is properly stored and has not degraded.
-
Assay Interference: Components in plant extracts can sometimes interfere with cytotoxicity assays. For example, colored compounds can affect absorbance readings in MTT assays.[1] Consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, to confirm your results.
-
2. Issue: High Background Signal in Cell-Based Assays
-
Question: My cell-based assays (e.g., fluorescence or luminescence-based) show high background signals when using Orthosiphon B, making it difficult to interpret the results. How can I reduce this?
Answer: High background can be caused by several factors when working with plant-derived compounds:
-
Autofluorescence: Plant extracts often contain fluorescent compounds that can lead to high background in fluorescence-based assays.
-
Solution: When possible, use assays in the red or far-red spectrum to minimize interference from autofluorescence.[2] Include a control of media with Orthosiphon B but without cells to measure the compound's intrinsic fluorescence.
-
-
Precipitation: Orthosiphon B may not be fully soluble in your cell culture media, leading to the formation of precipitates that can scatter light and interfere with plate reader measurements.[3]
-
Solution: Visually inspect your wells for any precipitation. It may be necessary to optimize the solvent and final concentration. Centrifuging the diluted stock solution before adding it to the culture may also help.[3]
-
-
Media Components: Phenol red in many culture media can contribute to background fluorescence.[4]
-
Solution: For fluorescence-based assays, consider using phenol red-free media. When using adherent cells, reading the plate from the bottom can also help minimize background from the media.[4]
-
-
3. Issue: Difficulty Dissolving Orthosiphon B
-
Question: I am having trouble dissolving Orthosiphon B for my experiments. What is the best way to prepare a stock solution?
Answer: Solubility can be a challenge with natural compounds. Here are some recommendations:
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like Orthosiphon B for in vitro studies.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows you to add a small volume to your cell culture medium, minimizing the final DMSO concentration.
-
Final DMSO Concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
-
Preparation Steps: To minimize precipitation when diluting the stock in aqueous media, it is advisable to first dilute the stock in a small volume of media, vortex, and then add it to the final culture volume.[3] Centrifuging the diluted solution before adding it to cells can also help remove any micro-precipitates.[3]
-
Frequently Asked Questions (FAQs)
1. How can I differentiate between on-target and off-target effects of Orthosiphon B?
-
Question: What experiments can I perform to determine if the observed cellular effects are due to the intended mechanism of action or off-target interactions?
Answer: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of your results. Here are some strategies:
-
Use of Specific Inhibitors/Activators: If Orthosiphon B is hypothesized to act on a specific pathway (e.g., PI3K/Akt), you can use known inhibitors or activators of that pathway in combination with your Orthosiphon B treatment. If the effects of Orthosiphon B are occluded or mimicked by these agents, it suggests an on-target mechanism.
-
Gene Knockdown/Knockout: In cell lines where it is feasible, using siRNA or CRISPR/Cas9 to knockdown or knockout the proposed target of Orthosiphon B can provide strong evidence. If the effect of Orthosiphon B is diminished in the absence of the target protein, this supports an on-target mechanism.
-
Dose-Response Analysis: On-target effects are typically saturable and occur within a specific concentration range. Off-target effects may only appear at much higher concentrations. Performing a detailed dose-response curve can help identify different mechanisms of action at different concentrations.
-
Rescue Experiments: If Orthosiphon B inhibits a particular enzyme, you may be able to "rescue" the cells from its effects by adding an excess of the enzyme's product.
-
2. What are the known signaling pathways affected by Orthosiphon B?
-
Question: Which cellular signaling pathways are reported to be modulated by Orthosiphon B, and how can this help in designing my experiments?
Answer: Several studies suggest that compounds within Orthosiphon stamineus, including its active components, can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. These include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some studies indicate that components of Orthosiphon stamineus can modulate this pathway.[5][6]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase pathway, including ERK, JNK, and p38, is involved in cellular responses to a wide range of stimuli. There is evidence for crosstalk between the MAPK and PI3K/Akt pathways.[7][8]
-
NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Inhibition of the canonical NF-κB pathway has been shown to sensitize cancer cells to chemotherapy.[9]
Understanding these pathways can help you select appropriate positive and negative controls for your experiments and choose relevant downstream markers to assess the effects of Orthosiphon B.
-
Quantitative Data Summary
| Cell Line | Assay | Compound/Extract | IC50/CC50 Value | Reference |
| Vero | MTT | O. stamineus leaves water extract | 3.4 mg/mL | [10] |
| Vero | MTT | O. stamineus leaves ethanol extract | 7.4 mg/mL | [10] |
| Vero | MTT | O. stamineus flower water extract | 4.2 mg/mL | [10] |
| Vero | MTT | O. stamineus flower ethanol extract | 6.8 mg/mL | [10] |
| Dalton Lymphoma Ascites (DLA) | MTT | O. thymiflorus methanolic leaf extract | 266.8 µg/mL | [11] |
| Uterine leiomyosarcoma (SK-UT-1) | Cytotoxicity | O. stamineus aqueous extract | 18 µg/mL | [12] |
| Uterine leiomyosarcoma (SK-UT-1) | Cytotoxicity | O. stamineus 50% ethanolic extract | 34 µg/mL | [12] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted for screening natural product extracts.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: The next day, treat the cells with various concentrations of Orthosiphon B. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[13]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[13]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
2. Caspase-3 Activity Assay
This protocol provides a general guideline for measuring caspase-3 activity, a key marker of apoptosis.
-
Principle: This assay measures the activity of caspase-3, an enzyme activated during the execution phase of apoptosis. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) which, when cleaved by active caspase-3, releases a chromophore (pNA) that can be quantified by measuring its absorbance at 405 nm.
-
Materials:
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Cell Treatment: Treat cells with Orthosiphon B for the desired time to induce apoptosis. Include untreated and positive controls.
-
Cell Lysis:
-
For adherent cells, remove the media and wash with PBS. Add cold lysis buffer and incubate on ice for 10 minutes.
-
For suspension cells, centrifuge to pellet the cells, wash with PBS, and resuspend in cold lysis buffer.[14]
-
-
Lysate Collection: Scrape the adherent cells or vortex the suspension cells and centrifuge at high speed to pellet the cell debris. Collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer containing the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
-
Visualizations
Caption: General experimental workflow for assessing Orthosiphon B cytotoxicity.
Caption: Potential signaling pathways modulated by Orthosiphon B.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High background in immunohistochemistry | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. tecan.com [tecan.com]
- 5. mdpi.com [mdpi.com]
- 6. Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 7. Cross-talk Between MAPKs and PI-3K Pathways Alters the Functional Density of IK Channels in Hypertrophied Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of crosstalk between MAPK and Wnt signals and its impact on cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Frontiers | A New Strategy to Investigate the Efficacy Markers Underlying the Medicinal Potentials of Orthosiphon stamineus Benth. [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. mpbio.com [mpbio.com]
Technical Support Center: Validating the Specificity of Orthosiphon B in Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the enzymatic specificity of Orthosiphon B. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic targets of Orthosiphon species and their active compounds?
Extracts from Orthosiphon stamineus and its active constituents have been reported to primarily target enzymes involved in carbohydrate metabolism and signal transduction. The main enzymes of interest for which inhibitory activity has been observed are α-glucosidase, α-amylase, and Protein Tyrosine Phosphatase 1B (PTP1B).[1] Inhibition of these enzymes suggests potential applications in the management of type 2 diabetes and related metabolic disorders.[1][2]
Q2: I am observing inconsistent inhibition of α-amylase with my plant extract. What could be the cause?
Inconsistent results in α-amylase inhibition assays when using plant extracts can stem from several factors. One common issue is the presence of reducing sugars within the extract itself, which can interfere with the DNSA (3,5-dinitrosalicylic acid) method used for detection.[3] This interference can lead to an underestimation of the inhibitory activity. Additionally, the age and stability of the enzyme solution are critical; an old or degraded enzyme solution can result in reduced or no inhibition.[4] It is also important to ensure proper dissolution of the extract and to consider potential interactions between components of the extract and the assay reagents.[4]
Q3: My α-glucosidase inhibition assay is not producing a yellow color, even in the control wells. What should I do?
The absence of yellow color (p-nitrophenol) formation in an α-glucosidase assay indicates a lack of enzyme activity.[5] First, verify that the enzyme is active by running a positive control without any inhibitor. If the control also fails, the enzyme may be inactive or degraded.[5] Ensure that the assay buffer pH is correct and that all reagents, particularly the substrate (p-nitrophenyl-α-D-glucopyranoside), are properly prepared and have not expired. Some compounds are also known to interfere with the enzyme's activity and should be avoided in sample preparation.
Q4: What are Pan-Assay Interference Compounds (PAINS) and how can they affect my results with Orthosiphon B?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in various biological assays, often leading to false-positive results.[6][7] Plant extracts are known to contain compounds that can act as PAINS.[6] These compounds can interfere with the assay through various mechanisms, such as forming aggregates that sequester the enzyme, reacting with assay reagents, or having inherent color that interferes with spectrophotometric readings. When working with Orthosiphon B, it is crucial to perform control experiments to rule out such non-specific inhibition.
Troubleshooting Guides
Troubleshooting α-Glucosidase and α-Amylase Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High background absorbance in sample wells | The plant extract itself has color that absorbs at the detection wavelength. | Run a sample blank containing the extract and all assay components except the enzyme. Subtract the absorbance of the sample blank from the sample reading. |
| No or low inhibition observed | 1. Inactive enzyme. 2. Inhibitor concentration is too low. 3. Poor solubility of Orthosiphon B. | 1. Check enzyme activity with a known inhibitor (e.g., acarbose). Prepare fresh enzyme solution. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Ensure Orthosiphon B is fully dissolved. A small amount of DMSO can be used, but run a solvent control to check for its effect on the enzyme. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and be consistent with pipetting technique. 2. Ensure thorough mixing of all components in the assay wells. 3. Use a temperature-controlled incubator or water bath for all incubation steps. |
| Decreasing inhibition with increasing inhibitor concentration | Possible interference from the extract at higher concentrations (e.g., aggregation, reaction with substrate). | Dilute the extract and re-run the assay. If the issue persists, consider purifying Orthosiphon B from the extract to remove interfering compounds. |
Troubleshooting PTP1B Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in results | 1. Instability of the PTP1B enzyme. 2. Presence of phosphates in buffers or reagents. | 1. Keep the enzyme on ice at all times and use it fresh. Include a reducing agent like DTT in the assay buffer to maintain enzyme activity. 2. Use phosphate-free buffers and high-purity water to avoid competitive inhibition. |
| False positives | Orthosiphon B may be a non-specific inhibitor (e.g., forming aggregates). | Perform control experiments, such as adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer to disrupt aggregates. Also, test the effect of Orthosiphon B on an unrelated enzyme to check for specificity. |
| Low signal-to-noise ratio | 1. Sub-optimal substrate concentration. 2. Insufficient incubation time. | 1. Determine the Km of the substrate (e.g., p-nitrophenyl phosphate - pNPP) and use a concentration around the Km value. 2. Optimize the incubation time to ensure a linear reaction rate. |
Quantitative Data Summary
The following tables summarize the reported IC50 values for Orthosiphon stamineus extracts and its constituent, sinensetin, against α-glucosidase and α-amylase. Data for purified Orthosiphon B is currently limited in the scientific literature.
Table 1: α-Glucosidase Inhibitory Activity
| Test Substance | Enzyme Source | IC50 | Reference Compound | IC50 of Reference |
| 50% Ethanolic Extract of O. stamineus | Not Specified | 4.63 ± 0.413 mg/mL | Acarbose | 1.93 ± 0.281 mg/mL |
| Sinensetin | Not Specified | 0.66 ± 0.025 mg/mL | Acarbose | 1.93 ± 0.281 mg/mL |
Data extracted from Mohamed et al., 2012[1][2]
Table 2: α-Amylase Inhibitory Activity
| Test Substance | Enzyme Source | IC50 | Reference Compound | IC50 of Reference |
| 50% Ethanolic Extract of O. stamineus | Porcine Pancreatic | 36.70 ± 0.546 mg/mL | Acarbose | 4.89 ± 0.397 mg/mL |
| Sinensetin | Porcine Pancreatic | 1.13 ± 0.026 mg/mL | Acarbose | 4.89 ± 0.397 mg/mL |
Data extracted from Mohamed et al., 2012[1][2]
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for assessing α-glucosidase inhibition by plant extracts.[8][9]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.
-
Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer.
-
Prepare a 0.2 M sodium carbonate solution to stop the reaction.
-
Dissolve Orthosiphon B in DMSO to prepare a stock solution and then dilute with phosphate buffer to desired concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the Orthosiphon B solution (or buffer for control) to a 96-well plate.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the control reaction and Asample is the absorbance in the presence of Orthosiphon B.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: α-Amylase Inhibition Assay
This protocol is based on the dinitrosalicylic acid (DNSA) method for measuring α-amylase activity.[10][11][12]
-
Reagent Preparation:
-
Prepare a 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM sodium chloride.
-
Dissolve porcine pancreatic α-amylase in the buffer to a concentration of 0.5 mg/mL.
-
Prepare a 1% (w/v) starch solution in the buffer.
-
Prepare the DNSA reagent.
-
Dissolve Orthosiphon B in DMSO to prepare a stock solution and then dilute with buffer to desired concentrations.
-
-
Assay Procedure:
-
Add 500 µL of the Orthosiphon B solution (or buffer for control) to a test tube.
-
Add 500 µL of the α-amylase solution and pre-incubate at 37°C for 10 minutes.
-
Add 500 µL of the starch solution to each tube and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 1 mL of the DNSA reagent.
-
Boil the tubes in a water bath for 5 minutes.
-
Cool to room temperature and add 10 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula mentioned in Protocol 1.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 3: PTP1B Inhibition Assay
This protocol describes a colorimetric assay for measuring PTP1B inhibition.[13][14][15]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 1 mM DTT and 1 mM EDTA).
-
Dilute recombinant human PTP1B in the assay buffer.
-
Prepare a solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.
-
Dissolve Orthosiphon B in DMSO to prepare a stock solution and then dilute with assay buffer to desired concentrations.
-
-
Assay Procedure:
-
Add 10 µL of the Orthosiphon B solution (or buffer for control) to a 96-well plate.
-
Add 80 µL of the PTP1B solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the pNPP solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described previously.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow
Caption: General workflow for enzymatic inhibition assays.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. phcogres.com [phcogres.com]
- 10. In vitro α-amylase inhibitory assay [protocols.io]
- 11. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 15. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
Validation & Comparative
A Comparative Guide to Orthosiphon B and Metformin in Blood Glucose Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms and efficacy of compounds derived from Orthosiphon stamineus, often referred to as Orthosiphon B, and the widely prescribed anti-diabetic drug, metformin, in regulating blood glucose levels. While direct comparative studies on a specific compound named "Orthosiphon B" are limited, this guide synthesizes available data on bioactive components isolated from Orthosiphon stamineus to offer a comprehensive overview for research and drug development purposes.
Executive Summary
Metformin is a well-established biguanide drug that primarily acts by reducing hepatic glucose production and increasing insulin sensitivity through the activation of AMP-activated protein kinase (AMPK). In contrast, the therapeutic potential of Orthosiphon stamineus in managing blood glucose is attributed to a multi-pronged approach involving the inhibition of carbohydrate-digesting enzymes and enhancement of glucose uptake in peripheral tissues. The active constituents, including various diterpenes and flavonoids, appear to influence different signaling pathways, suggesting a complex and potentially synergistic mechanism of action.
Quantitative Data Comparison
Due to the absence of direct head-to-head clinical trials, the following table summarizes in vitro data from separate studies to provide a comparative perspective on the efficacy of active constituents from Orthosiphon stamineus and metformin. It is crucial to note that these values are from different experimental setups and should be interpreted with caution.
| Parameter | Bioactive Compound(s) from Orthosiphon stamineus | Metformin | Reference Compound |
| α-Glucosidase Inhibition (IC50) | Sinensetin: 0.66 mg/mL[1] | Not a primary mechanism of action | Acarbose: 1.93 mg/mL[1] |
| α-Amylase Inhibition (IC50) | Sinensetin: 1.13 mg/mL[1] | Not a primary mechanism of action | Acarbose: 4.89 mg/mL[1] |
| Glucose Uptake Stimulation | Siphonol B, Orthosiphols B, G, I, and N stimulated glucose uptake in 3T3-L1 adipocytes at 5 and 10 µmol/L.[2] | Increases glucose uptake in peripheral tissues.[3] | Insulin |
Note: IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Data for metformin's direct inhibition of α-glucosidase and α-amylase are not its primary mechanism and thus not a standard measure of its efficacy.
Experimental Protocols
In Vitro Glucose Uptake Assay
This protocol outlines a common method to assess the effect of a compound on glucose uptake in a cell line, such as 3T3-L1 adipocytes.
1. Cell Culture and Differentiation:
- Culture 3T3-L1 pre-adipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Induce differentiation into adipocytes by treating confluent cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.
- Maintain the differentiated adipocytes in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours, followed by 2-4 days in DMEM with 10% FBS.
2. Glucose Uptake Assay:
- Seed differentiated 3T3-L1 adipocytes into 96-well plates.
- Prior to the assay, serum-starve the cells in DMEM for 2-3 hours.
- Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
- Incubate the cells with the test compounds (e.g., various concentrations of Orthosiphon B constituents or metformin) in KRPH buffer for a specified period (e.g., 30-60 minutes). A vehicle control (e.g., DMSO) and a positive control (e.g., insulin) should be included.
- Initiate glucose uptake by adding a fluorescently labeled glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to a final concentration of 50-100 µM.
- Incubate for 30-60 minutes at 37°C.
- Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
- Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
- The increase in fluorescence intensity relative to the vehicle control indicates the stimulation of glucose uptake.
Visualizing Mechanisms of Action
Experimental Workflow: In Vitro Glucose Uptake Assay
Caption: Workflow for in vitro glucose uptake assay.
Signaling Pathways in Blood Glucose Regulation
Metformin's Established Signaling Pathway
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.
Caption: Metformin's signaling pathway.
Putative Signaling Pathway for Bioactive Compounds from Orthosiphon stamineus
The active compounds in Orthosiphon stamineus, such as diterpenes and flavonoids, appear to act through multiple pathways. The following diagram illustrates a hypothesized mechanism based on current research.
Caption: Putative signaling pathway for Orthosiphon.
Conclusion
Metformin offers a potent and well-characterized mechanism for lowering blood glucose, primarily through systemic effects on the liver. The bioactive compounds from Orthosiphon stamineus present a complementary approach, potentially acting locally in the gut to reduce carbohydrate absorption and peripherally to enhance glucose uptake. The multi-target nature of Orthosiphon stamineus constituents may offer a synergistic effect and warrants further investigation. Researchers are encouraged to conduct direct comparative studies of isolated compounds from Orthosiphon stamineus against metformin to elucidate their relative potencies and therapeutic potential. The development of novel anti-diabetic agents may benefit from exploring the distinct and potentially complementary mechanisms of these natural compounds.
References
- 1. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Orthosiphon stamineus Benth. in the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiabetic properties and mechanism of action of Orthosiphon stamineus Benth bioactive sub-fraction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Orthosiphon B and Other Anti-Diabetic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-diabetic properties of bioactive compounds derived from Orthosiphon stamineus, with a focus on sinensetin as a representative compound sometimes referred to generally within the context of "Orthosiphon B," against established anti-diabetic drugs, metformin and glibenclamide. This analysis is supported by available experimental data and detailed methodologies to assist in research and development efforts.
Executive Summary
Orthosiphon stamineus, a traditional medicinal plant, has demonstrated significant anti-diabetic potential.[1] Its bioactive components, particularly flavonoids like sinensetin, exhibit multiple mechanisms of action that contribute to glycemic control.[2][3] This guide compares the enzymatic inhibition, glucose uptake, and insulin secretion modulation of these natural compounds with leading synthetic drugs, metformin and glibenclamide, to provide a clear perspective on their relative therapeutic potential.
Comparative Mechanism of Action
The primary anti-diabetic mechanisms of Orthosiphon stamineus extracts and their constituents, metformin, and glibenclamide are distinct, offering different therapeutic approaches to managing hyperglycemia.
-
Orthosiphon stamineus (Sinensetin): Primarily acts by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase.[4][5] This inhibition delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.[6]
-
Metformin: Belongs to the biguanide class and primarily works by decreasing hepatic glucose production. It also improves insulin sensitivity in peripheral tissues, leading to increased glucose uptake.
-
Glibenclamide: A sulfonylurea that stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium channels in the cell membrane.
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro studies, providing a basis for comparing the efficacy of these compounds.
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity
| Compound/Extract | Target Enzyme | IC50 Value | Comparator | Comparator IC50 |
| Sinensetin | α-Glucosidase | 0.66 mg/mL | Acarbose | 1.93 mg/mL |
| 50% Ethanolic Extract of O. stamineus | α-Glucosidase | 4.63 mg/mL | Acarbose | 1.93 mg/mL |
| Sinensetin | α-Amylase | 1.13 mg/mL | Acarbose | 4.89 mg/mL |
| 50% Ethanolic Extract of O. stamineus | α-Amylase | 36.70 mg/mL | Acarbose | 4.89 mg/mL |
Data sourced from Mohamed et al., 2012.[4]
Note: A lower IC50 value indicates greater potency. Sinensetin demonstrates more potent inhibition of both α-glucosidase and α-amylase compared to the standard drug acarbose.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
α-Glucosidase Inhibition Assay
This in vitro assay assesses the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.
Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. An inhibitor will reduce the rate of this reaction.
Protocol:
-
Prepare a reaction mixture containing 50 µL of phosphate buffer (pH 6.8), 10 µL of α-glucosidase solution, and 20 µL of the test compound (e.g., sinensetin, acarbose) at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.
Glucose Uptake Assay in L6 Myotubes
This cell-based assay measures the uptake of glucose into skeletal muscle cells, a key process for maintaining blood glucose homeostasis.
Principle: Differentiated L6 myotubes are treated with the test compound, and the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) is measured.
Protocol:
-
Seed L6 myoblasts in 24-well plates and allow them to differentiate into myotubes.
-
Starve the myotubes in serum-free medium for 3 hours.
-
Treat the cells with the test compound (e.g., sinensetin, metformin) or insulin (as a positive control) for the desired time.
-
Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose.
-
After 10 minutes, terminate the uptake by washing the cells with ice-cold phosphate-buffered saline.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content in each well.
Insulin Secretion Assay in RIN-5F Cells
This assay evaluates the effect of a compound on insulin secretion from pancreatic β-cells.
Principle: RIN-5F cells, an insulin-secreting cell line, are incubated with the test compound in the presence of different glucose concentrations. The amount of insulin secreted into the medium is then quantified.
Protocol:
-
Culture RIN-5F cells in RPMI-1640 medium supplemented with fetal bovine serum.
-
Seed the cells in 24-well plates and allow them to attach overnight.
-
Wash the cells and pre-incubate them in a low-glucose buffer for 2 hours.
-
Replace the buffer with fresh buffer containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM) and the test compound (e.g., sinensetin, glibenclamide).
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Express the results as the amount of insulin secreted relative to the total cellular insulin content.
Signaling Pathways and Logical Relationships
The anti-diabetic effects of these compounds are mediated by distinct signaling pathways.
Orthosiphon stamineus (Sinensetin) Signaling
Sinensetin's primary mechanism is the direct inhibition of digestive enzymes, which is a non-cellular pathway. However, extracts of Orthosiphon stamineus are also known to influence cellular signaling.
Caption: Sinensetin inhibits α-glucosidase in the small intestine.
Metformin Signaling Pathway
Metformin's action is primarily mediated through the activation of AMP-activated protein kinase (AMPK).
Caption: Metformin activates AMPK, leading to reduced gluconeogenesis and increased glucose uptake.
Glibenclamide Signaling Pathway
Glibenclamide acts on the ATP-sensitive potassium (KATP) channels of pancreatic β-cells.
Caption: Glibenclamide closes KATP channels, leading to insulin secretion.
Conclusion
The bioactive compound sinensetin from Orthosiphon stamineus demonstrates potent α-glucosidase and α-amylase inhibitory activity, surpassing the efficacy of the established drug acarbose in in vitro studies. This suggests a strong potential for the development of natural-product-based therapies for managing postprandial hyperglycemia. In contrast, metformin and glibenclamide act through distinct and well-established cellular pathways involving AMPK activation and stimulation of insulin secretion, respectively.
Further research, including direct comparative in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of sinensetin and other compounds from Orthosiphon stamineus in the management of type 2 diabetes. The multi-target potential of natural products may offer advantages in addressing the complex pathophysiology of this metabolic disorder.
References
- 1. A Systematic Review of Orthosiphon stamineus Benth. in the Treatment of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of α-Glucosidase Inhibitory Effect of 50% Ethanolic Standardized Extract of Orthosiphon stamineus Benth in Normal and Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC for the Quantification of Orthosiphon B
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of Orthosiphon B (Sinensetin), a key bioactive marker in Orthosiphon stamineus. This comparison is based on published experimental data to assist in selecting the most suitable analytical method for your research needs.
Experimental Protocols
To ensure a clear understanding of the methodologies, the following sections detail the experimental protocols for both HPLC and HPTLC techniques as reported in validated studies.
High-Performance Liquid Chromatography (HPLC) Method
A validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous quantification of four marker compounds in Orthosiphon stamineus, including Orthosiphon B (Sinensetin).[1]
-
Instrumentation: A Reverse Phase Acclaim Polar Advantage II C18 column (3 μm, 3 × 150 mm) was used.[1]
-
Mobile Phase: A gradient mobile phase consisting of 0.1% formic acid and acetonitrile was employed.[1]
-
Flow Rate: The flow rate was maintained at 1 ml/min.[1]
-
Detection: Detection was carried out using a diode-array detector at 320 nm.[1]
-
Separation Time: The total run time for the separation of the marker compounds was 18 minutes.[1]
-
Sample Preparation: Extracts of Orthosiphon stamineus were prepared in various solvents of increasing polarity.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Method
A validated HPTLC method has been established for the simultaneous quantification of the same four marker compounds in Orthosiphon stamineus extracts.[2][3][4]
-
Stationary Phase: Precoated silica gel 60 F254 TLC plates were used.[2][3]
-
Mobile Phase: The solvent system consisted of toluene, ethyl acetate, and formic acid in a ratio of 3:7:0.1 (v/v/v).[2][3][4]
-
Sample Application: Samples were applied to the TLC plates using an HPTLC system.
-
Detection: The detection of spots was performed under UV light at 254 nm and 366 nm.[2][4]
Quantitative Data Comparison
The performance of both HPLC and HPTLC methods was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the tables below for easy comparison.
Table 1: Linearity and Correlation Coefficient
| Parameter | HPLC | HPTLC |
| Linearity Range | Not explicitly stated in the provided text | 10 - 100 ng/spot |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.986[2][4] |
Table 2: Accuracy
| Parameter | HPLC | HPTLC |
| Accuracy (Recovery) | 90.2% to 105.5%[1] | Not explicitly stated in the provided text |
Table 3: Precision
| Parameter | HPLC | HPTLC |
| Precision | Satisfactory precision reported[1] | Repeatability and intermediate precision were validated |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | HPLC | HPTLC (for Sinensetin) |
| LOD | Not explicitly stated in the provided text | 43.38 ± 0.79 ng/spot[2][4] |
| LOQ | Not explicitly stated in the provided text | 131.45 ± 2.39 ng/spot[2][4] |
Method Comparison Summary
Both HPLC and HPTLC methods have been successfully validated for the quantification of Orthosiphon B in Orthosiphon stamineus extracts.
The HPLC method demonstrates excellent linearity with a correlation coefficient greater than 0.999 and high accuracy.[1] It is a rapid, precise, and accurate method with a shorter run time of 18 minutes compared to previous methods.[1]
The HPTLC method is also shown to be simple, sensitive, accurate, and precise.[2][3] It is particularly highlighted as a rapid tool for screening, qualitative, and quantitative fingerprinting of Orthosiphon stamineus extracts, making it suitable for routine quality control in the herbal industry.[2][3][4]
Logical Workflow for Cross-Validation
The following diagram illustrates the logical workflow for a cross-validation study comparing HPLC and HPTLC methods for the quantification of a specific analyte like Orthosiphon B.
Caption: Workflow for cross-validation of HPLC and HPTLC methods.
References
- 1. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Orthosiphon B from Different Orthosiphon Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Orthosiphon B, a bioactive diterpenoid, isolated from various species of the Orthosiphon genus. While direct comparative studies on the efficacy of Orthosiphon B from different species are limited in the currently available scientific literature, this document synthesizes existing data on its presence and known biological activities. The guide also furnishes detailed experimental protocols for key assays relevant to its evaluation and visualizes a critical signaling pathway implicated in its mechanism of action.
Introduction to Orthosiphon B
Orthosiphon B, also known as Orthosiphol B, is a pimarane-type diterpenoid that has been isolated from several species of the Orthosiphon genus, notably Orthosiphon aristatus (also referred to as Orthosiphon stamineus) and Orthosiphon pallidus.[1][2] These plants are widely used in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammatory conditions, kidney stones, and diabetes.[3][4] Early research has highlighted the potential of Orthosiphon B as a potent anti-inflammatory agent.[1]
Efficacy of Orthosiphon B: A Species-Specific Overview
Current research has not yet provided a direct quantitative comparison of the efficacy of purified Orthosiphon B from different Orthosiphon species. The available data primarily focuses on the presence of Orthosiphon B in specific species and the anti-inflammatory activities of extracts containing this compound.
Orthosiphon aristatus (syn. Orthosiphon stamineus) :
-
Presence of Orthosiphon B : Orthosiphon B, along with its counterpart Orthosiphon A, has been successfully isolated from the leaves of O. aristatus.[1]
-
Anti-inflammatory Activity : Studies have demonstrated that Orthosiphon A and B exhibit strong inhibitory activity against inflammation. The anti-inflammatory effects of extracts from O. aristatus are well-documented and are often attributed to the presence of various bioactive compounds, including diterpenoids and flavonoids.[5] These extracts have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6] The underlying mechanism is believed to involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade.[6]
Orthosiphon pallidus :
-
Presence of Orthosiphon B : Orthosiphon B has also been identified as a constituent of O. pallidus.[1][2]
-
Anti-inflammatory Activity : While the specific anti-inflammatory activity of isolated Orthosiphon B from O. pallidus has not been extensively detailed in the reviewed literature, the traditional use of this species for inflammatory ailments suggests the presence of active compounds.[3] Further research is required to isolate and quantify Orthosiphon B from this species and to evaluate its specific contribution to the plant's overall anti-inflammatory properties.
Data Presentation
Due to the lack of direct comparative studies, a quantitative data table comparing the efficacy (e.g., IC50 values for inflammatory markers) of Orthosiphon B from different species cannot be constructed at this time. The table below summarizes the known presence of Orthosiphon B in different species.
| Orthosiphon Species | Presence of Orthosiphon B |
| Orthosiphon aristatus (syn. O. stamineus) | Yes[1] |
| Orthosiphon pallidus | Yes[1][2] |
| Orthosiphon thymiflorus | Not Reported |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experiments used to assess the anti-inflammatory efficacy and cytotoxicity of compounds like Orthosiphon B are provided below.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[7]
2. Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Orthosiphon B.
-
Pre-treat the cells with Orthosiphon B for 1 hour.
-
Subsequently, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response.[8] Include a vehicle control (cells treated with vehicle and LPS) and a positive control (cells treated with a known anti-inflammatory agent and LPS).
3. Nitrite Quantification (Griess Assay):
-
After 24 hours of incubation with LPS, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, an indicator of NO production, is determined from a standard curve generated with known concentrations of sodium nitrite.[9]
4. Calculation of Inhibition:
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
1. Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of Orthosiphon B for 24 hours.
2. MTT Incubation:
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 4 hours at 37°C.[11]
3. Formazan Solubilization:
-
After incubation, remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
4. Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
5. Calculation of Cell Viability:
-
Cell viability is expressed as a percentage of the control (untreated cells): % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Mandatory Visualization
Signaling Pathway Diagram
The anti-inflammatory effects of many diterpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of the inflammatory response. The following diagram illustrates the classical NF-κB signaling pathway activated by LPS.
Caption: LPS-induced NF-κB signaling pathway.
Conclusion
Orthosiphon B, a diterpenoid found in Orthosiphon aristatus and Orthosiphon pallidus, shows promise as an anti-inflammatory agent. While current literature confirms its presence and the anti-inflammatory properties of the plant extracts, there is a clear need for further research to conduct direct comparative studies on the efficacy of purified Orthosiphon B from different species. The experimental protocols and the signaling pathway diagram provided in this guide are intended to facilitate and guide future investigations into the therapeutic potential of this interesting natural compound. Such studies will be crucial for understanding the structure-activity relationships and for the potential development of Orthosiphon B as a novel anti-inflammatory drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthosiphon stamineus Benth. is an Outstanding Food Medicine: Review of Phytochemical and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis on the chemical constituents in Orthosiphon stamineus Benth. using ultra high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Orthosiphon aristatus in Diabetic Rats: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic effects of Orthosiphon aristatus extracts in diabetic rat models, with supporting experimental data and methodologies. The evidence suggests that extracts from Orthosiphon aristatus (commonly known as cat's whiskers or Java tea) exhibit significant antihyperglycemic properties, positioning them as a subject of interest for further preclinical and clinical investigation.
Orthosiphon aristatus, a traditional medicinal plant, has been scientifically scrutinized for its potential in managing diabetes mellitus. In vivo studies utilizing diabetic rat models have demonstrated the plant's efficacy in lowering blood glucose levels. The therapeutic effects are attributed to a variety of phytochemicals, including flavonoids and terpenoids, which are believed to act through multiple mechanisms. These include the inhibition of carbohydrate-digesting enzymes, enhancement of glucose uptake in peripheral tissues, and protection of pancreatic β-cells.
Comparative Efficacy of Orthosiphon aristatus Extracts
In vivo studies have consistently shown the dose-dependent hypoglycemic effects of various Orthosiphon aristatus extracts. When compared to standard antidiabetic drugs such as metformin and glibenclamide, the extracts have demonstrated comparable, and in some instances, superior, efficacy in reducing blood glucose levels in streptozotocin-induced diabetic rats.
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies, comparing the effects of Orthosiphon aristatus extracts with control and standard antidiabetic agents on blood glucose levels in diabetic rats.
Table 1: Effect of Orthosiphon aristatus Methanolic Extract on Fasting Blood Glucose in STZ-Induced Diabetic Rats (4-week study)
| Treatment Group | Dose | Mean Initial Blood Glucose (mg/dL) | Mean Final Blood Glucose (mg/dL) | % Reduction |
| Diabetic Control | - | 285.4 ± 10.2 | 310.8 ± 12.5 | -8.9% |
| O. aristatus Extract | 200 mg/kg | 288.1 ± 9.8 | 215.6 ± 8.7 | 25.2% |
| O. aristatus Extract | 400 mg/kg | 290.5 ± 11.1 | 180.3 ± 7.9 | 37.9% |
| O. aristatus Extract | 800 mg/kg | 286.9 ± 10.5 | 145.2 ± 6.4 | 49.4% |
| Glibenclamide | 600 µg/kg | 289.2 ± 9.5 | 130.7 ± 5.9 | 54.8% |
Data adapted from a study on the long-term effects of a methanolic extract of O. stamineus roots.[1][2]
Table 2: Comparative Effect of Aqueous and Methanolic Extracts of Orthosiphon aristatus on Blood Glucose in STZ-Induced Diabetic Mice (3-week study)
| Treatment Group | Dose | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) |
| Diabetic Control | - | 359 ± 7 | 450 ± 15 |
| Aqueous Extract | 100 mg/kg | 359 ± 7 | 164 ± 2 |
| Methanolic Extract | 100 mg/kg | 359 ± 7 | 174 ± 3 |
Data adapted from a study evaluating the in vivo antidiabetic efficacy of O. stamineus extracts.[3]
Table 3: Effect of Orthosiphon aristatus Aqueous Extract in Alloxan-Induced Diabetic Rats
| Treatment Group | Dose | Outcome |
| Diabetic Control | - | Maintained high blood glucose levels |
| O. aristatus Extract | 120 mg/kg | Significantly lower blood glucose levels compared to diabetic control (p < 0.05) |
| Metformin | 150 mg/kg | - |
This study highlighted a significant reduction in blood glucose, food, and water consumption, and an increase in body weight in the extract-treated group.[4]
Experimental Protocols
The validation of the therapeutic effects of Orthosiphon aristatus relies on standardized experimental models of diabetes. The most commonly employed is the streptozotocin (STZ)-induced diabetic rat model.
Induction of Diabetes with Streptozotocin (STZ)
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Inducing Agent: A single intraperitoneal injection of STZ, dissolved in a citrate buffer (pH 4.5), is administered. The dosage can vary, but a common dose is 50-65 mg/kg body weight.[5]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels from tail vein blood samples, usually 72 hours to one week after STZ injection. Rats with fasting blood glucose levels exceeding a certain threshold (e.g., >16 mmol/L or >250 mg/dL) are considered diabetic and included in the study.[5]
-
Experimental Groups: The diabetic animals are then randomly divided into several groups:
-
Normal Control (non-diabetic, receives vehicle)
-
Diabetic Control (diabetic, receives vehicle)
-
Orthosiphon aristatus Extract-Treated Groups (diabetic, receive different doses of the extract)
-
Positive Control (diabetic, receives a standard antidiabetic drug like metformin or glibenclamide)
-
-
Treatment and Monitoring: The respective treatments are administered orally, typically daily, for a specified period (e.g., 14 or 28 days). Blood glucose levels and other relevant parameters (body weight, food and water intake, lipid profile, etc.) are monitored throughout the study.
Visualizing the Mechanism of Action
The antihyperglycemic effect of Orthosiphon aristatus is believed to be mediated, in part, through the enhancement of glucose uptake in peripheral tissues. This involves the translocation of the glucose transporter type 4 (GLUT4) to the plasma membrane, a process regulated by the insulin signaling pathway.
The insulin signaling cascade is a crucial pathway in glucose homeostasis. Insulin binds to its receptor, initiating a series of phosphorylation events that ultimately lead to the translocation of GLUT4 to the cell surface, facilitating glucose uptake.
Some evidence suggests that Orthosiphon aristatus extracts can enhance GLUT4 translocation, thereby increasing glucose uptake in skeletal muscle. This provides a plausible mechanism for its observed antihyperglycemic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo and In Vitro Antidiabetic Efficacy of Aqueous and Methanolic Extracts of Orthosiphon Stamineus Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maejournal.com [maejournal.com]
- 5. Streptozotocin-induced rat diabetes model [bio-protocol.org]
A Comparative Analysis of the Anti-Inflammatory Properties of Orthosiphon B and Eupatorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the anti-inflammatory effects of two prominent flavonoids, Orthosiphon B and Eupatorin. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Executive Summary
Both Orthosiphon B, a key bioactive compound in Orthosiphon stamineus, and Eupatorin, also found in Orthosiphon species and other plants, exhibit significant anti-inflammatory properties. Their mechanisms of action converge on the inhibition of key inflammatory mediators and the modulation of critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While both compounds show promise, their efficacy can vary depending on the specific inflammatory markers and experimental models. This guide dissects the available quantitative data, outlines detailed experimental protocols for assessing their activity, and provides visual representations of their molecular mechanisms.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory effects of Orthosiphon B and Eupatorin on various inflammatory markers. It is important to note that direct comparative studies are limited, and data for Orthosiphon B is primarily available from flavonoid-rich fractions of Orthosiphon stamineus extracts, which may not solely reflect the activity of the purified compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Inflammatory Mediator | Assay System | IC50 Value | Citation(s) |
| Eupatorin | Nitric Oxide (NO) | LPS-stimulated J774 macrophages | 5.2 µM | [1] |
| Prostaglandin E2 (PGE2) | LPS-stimulated J774 macrophages | 5.0 µM | [1] | |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated J774 macrophages | 5.0 µM | [1] | |
| Orthosiphon B (in flavonoid-rich fraction) | Nitric Oxide (NO) Scavenging | In vitro chemical assay | 0.3 mg/mL | [2][3][4] |
Note: The IC50 value for the Orthosiphon B-containing fraction is presented in mg/mL and is a measure of direct scavenging activity, which is different from the cellular inhibition of NO production shown for eupatorin.
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Effect | Citation(s) |
| Eupatorin | Carrageenan-induced paw edema in mice | 50 mg/kg (i.p.) | Significant inhibition of paw inflammation | [1] |
| Orthosiphon B (in flavonoid-rich fraction) | Carrageenan-induced paw edema in rats | 500 and 1000 mg/kg (oral) | Significant reduction in hind paw edema | [3][4] |
Signaling Pathway Modulation
Both Orthosiphon B and Eupatorin exert their anti-inflammatory effects by interfering with key signaling cascades that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Both compounds have been shown to inhibit this pathway.
Caption: NF-κB signaling pathway inhibition.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route that regulates inflammation. It comprises several cascades, including ERK, JNK, and p38, which are activated by inflammatory stimuli and lead to the activation of transcription factors.
Caption: MAPK signaling pathway modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the anti-inflammatory effects of Orthosiphon B and Eupatorin.
In Vitro Assays
1. Nitric Oxide (NO) Production Assay in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (Orthosiphon B or Eupatorin) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm. A standard curve using sodium nitrite is generated to quantify the results.
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are seeded, pre-treated with the test compounds, and then stimulated with LPS.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6).
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a series of known standards for the cytokine are added to the wells and incubated.
-
A biotinylated detection antibody is added, followed by an enzyme-conjugated avidin (e.g., streptavidin-horseradish peroxidase).
-
A substrate solution is added, which develops a color in proportion to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The cytokine concentrations in the samples are determined by comparison to the standard curve.
-
3. Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Cell Lysis: After treatment and stimulation, cells are washed and lysed with a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK).
-
Secondary Antibody and Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting light signal is captured using an imaging system. The band intensities are quantified to determine the relative protein expression levels.
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Treatment: Animals are orally or intraperitoneally administered with the test compound (Orthosiphon B or Eupatorin) or the vehicle (control). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-treatment, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Conclusion
Both Orthosiphon B and Eupatorin demonstrate compelling anti-inflammatory effects through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. Eupatorin has been more extensively studied as a purified compound, with specific IC50 values determined for its inhibitory effects. The anti-inflammatory activity of Orthosiphon B is evident from studies on flavonoid-rich extracts of Orthosiphon stamineus, though further research on the isolated compound is needed for a more direct and quantitative comparison.
The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of these natural compounds. Future studies should focus on head-to-head comparisons of the purified compounds and a more in-depth elucidation of their specific molecular targets within the inflammatory signaling cascades. This will be crucial for the development of novel and effective anti-inflammatory agents.
References
- 1. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti-inflammatory effects of Orthosiphon aristatus and its bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC and Anti-Inflammatory Studies of the Flavonoid Rich Chloroform Extract Fractionof Orthosiphon Stamineus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Biomarker Validation for Orthosiphon stamineus Extract Standardization
Introduction
Orthosiphon stamineus, commonly known as Cat's Whiskers or Java tea, is a medicinal plant with a long history of traditional use for various ailments, including kidney and inflammatory disorders. The increasing demand for standardized herbal extracts necessitates the use of reliable chemical markers for quality control and to ensure consistent efficacy. While several compounds have been proposed as potential biomarkers, this guide provides a comparative validation of the most prominent candidates.
A note on "Orthosiphon B": The term "Orthosiphon B" is not commonly found in scientific literature as a standardized biomarker for Orthosiphon stamineus. It may refer to a specific diterpene, such as orthosiphol B, which has been isolated from the plant. However, the validation and application of this compound as a primary biomarker for routine standardization are not as extensively documented as for other compounds. This guide will, therefore, focus on the well-established biomarkers and include a discussion on the potential of diterpenes as emerging markers.
The most widely accepted and validated biomarkers for O. stamineus extract standardization are the phenolic compound rosmarinic acid (RA) and the polymethoxylated flavonoids sinensetin (SIN) , eupatorin (EUP) , and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) .[1][2] This guide will compare these four biomarkers based on their analytical validation data and bioactivity, providing researchers and drug development professionals with the necessary information to select the most appropriate marker(s) for their specific needs.
Comparative Analysis of Key Biomarkers
The selection of a suitable biomarker depends on several factors, including its concentration in the plant material, its correlation with the extract's biological activity, and the availability of robust analytical methods for its quantification. The following table summarizes the quantitative analysis of the four key biomarkers in different extracts of O. stamineus.
| Biomarker | Chemical Class | Typical Content (% w/w in extract) | Key Bioactivities | Analytical Methods |
| Rosmarinic Acid (RA) | Phenolic Acid | Varies significantly with solvent polarity (higher in more polar extracts)[1] | Antioxidant, Anti-inflammatory, Neuroprotective[3][4] | HPLC, HPTLC[1][2] |
| Sinensetin (SIN) | Flavonoid | Generally higher in less polar extracts (e.g., chloroform, ethanol)[1] | Anti-inflammatory, Anticancer, Anti-obesity[5][6] | HPLC, HPTLC[1][2] |
| Eupatorin (EUP) | Flavonoid | Found in significant amounts in less polar extracts[1] | Anti-inflammatory, Anticancer[5] | HPLC, HPTLC[1][2] |
| 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) | Flavonoid | Content varies depending on the extraction solvent[1] | Anti-inflammatory[5] | HPLC, HPTLC[1][2] |
Experimental Protocols
Accurate and precise quantification of biomarkers is crucial for the standardization of herbal extracts. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for O. stamineus.
High-Performance Liquid Chromatography (HPLC) Protocol[1]
-
Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (acidified with formic or phosphoric acid). A common mobile phase is a mixture of methanol, water, and tetrahydrofuran (45:50:5 v/v/v).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 320 nm is suitable for the simultaneous detection of RA, SIN, EUP, and TMF.[1]
-
Standard Preparation: Prepare stock solutions of RA, SIN, EUP, and TMF standards in methanol. A series of working standard solutions are prepared by diluting the stock solutions to construct calibration curves.
-
Sample Preparation: Accurately weigh the dried extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol[2][8]
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 3:7:0.1 v/v/v) is a suitable developing solvent.[8]
-
Sample Application: Apply standard and sample solutions as bands onto the HPTLC plate using an automatic applicator.
-
Development: Develop the plate in a saturated developing chamber to a specific distance.
-
Densitometric Analysis: After drying, scan the plate at a specific wavelength (e.g., 254 nm or 366 nm) to quantify the separated compounds.
Validation Parameters for Analytical Methods
The following table presents a summary of validation parameters for the HPLC and HPTLC methods for the quantification of the four key biomarkers, demonstrating their suitability for quality control.
| Parameter | Rosmarinic Acid (RA) | Sinensetin (SIN) | Eupatorin (EUP) | 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (TMF) |
| Linearity (R²) (HPLC) [1] | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Linearity (R²) (HPTLC) [2] | > 0.986 | > 0.986 | > 0.986 | > 0.986 |
| LOD (ng) (HPLC) [7] | 2.0 | 2.0 | 2.5 | 2.0 |
| LOQ (ng/spot) (HPTLC) [2] | 376.44 | 131.45 | 141.82 | 52.30 |
| Precision (%RSD) (HPLC) [1] | < 2% | < 2% | < 2% | < 2% |
| Accuracy (% Recovery) (HPLC) [1] | 90.2 - 105.5% | 90.2 - 105.5% | 90.2 - 105.5% | 90.2 - 105.5% |
Bioactivity and Signaling Pathways
The selection of a biomarker is strengthened by its contribution to the therapeutic effects of the herbal extract. Rosmarinic acid, sinensetin, and eupatorin have demonstrated significant biological activities, particularly in modulating inflammatory pathways.
Workflow for Biomarker Validation
Caption: A generalized workflow for the validation of a biomarker for herbal extract standardization.
Anti-inflammatory Signaling Pathways
Eupatorin and sinensetin have been shown to inhibit the expression of inflammatory genes by targeting the STAT1 signaling pathway.[5] This pathway is crucial in the inflammatory response mediated by cytokines.
Caption: Inhibition of the STAT1 signaling pathway by eupatorin and sinensetin.
Rosmarinic acid has been reported to exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is a critical pathway for cell proliferation and survival.[9][10]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by rosmarinic acid.
Conclusion
The standardization of Orthosiphon stamineus extracts is crucial for ensuring their quality, safety, and efficacy. Rosmarinic acid, sinensetin, eupatorin, and 3'-hydroxy-5,6,7,4'-tetramethoxyflavone are well-validated biomarkers with robust analytical methods available for their quantification. The choice of biomarker(s) may depend on the intended therapeutic application of the extract, as their concentrations and bioactivities vary. For instance, for an extract intended for anti-inflammatory purposes, quantifying sinensetin and eupatorin would be highly relevant. Conversely, for applications leveraging antioxidant properties, rosmarinic acid would be a key marker. A multi-marker approach, quantifying a combination of these compounds, is often the most comprehensive strategy for the thorough standardization of O. stamineus extracts. While diterpenes like this compound are part of the plant's chemical profile, further research is needed to establish their role as primary biomarkers for routine quality control.
References
- 1. A novel reverse phase high-performance liquid chromatography method for standardization of Orthosiphon stamineus leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosmarinic Acid, the Main Effective Constituent of Orthosiphon stamineus, Inhibits Intestinal Epithelial Apoptosis Via Regulation of the Nrf2 Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Flavonoids eupatorin and sinensetin present in Orthosiphon stamineus leaves inhibit inflammatory gene expression and STAT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
Unveiling the Power of Phytochemical Synergy with Orthosiphon B Constituents
For Immediate Release
In the ever-evolving landscape of drug discovery and development, the exploration of synergistic interactions between phytochemicals offers a promising frontier for enhancing therapeutic efficacy. This guide provides a comprehensive assessment of the synergistic effects of prominent phytochemicals found in Orthosiphon stamineus (commonly known as Cat's Whiskers), a plant with a long history of use in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the synergistic potential of these compounds in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data.
Introduction to Synergistic Effects
The principle of synergy in pharmacology dictates that the combined effect of two or more compounds is greater than the sum of their individual effects. This can lead to the development of more potent therapeutic strategies with potentially reduced side effects due to lower required dosages. The complex mixture of phytochemicals in medicinal plants like Orthosiphon stamineus has long suggested that their therapeutic benefits may arise from such synergistic interactions. This guide focuses on the scientifically validated synergistic activities of key constituents of Orthosiphon stamineus: rosmarinic acid, eupatorin, sinensetin, and β-caryophyllene.
I. Synergistic Anti-inflammatory Effects
Rosmarinic Acid and Luteolin
Rosmarinic acid, a major phenolic compound in Orthosiphon stamineus, has demonstrated significant synergistic anti-inflammatory effects when combined with the flavonoid luteolin. This synergy is particularly relevant in the context of inflammatory diseases driven by excessive nitric oxide (NO) and prostaglandin E2 (PGE2) production.
Quantitative Data Summary
| Treatment | Inhibition of NO Production (%) | Inhibition of PGE2 Production (%) |
| Rosmarinic Acid (100 µM) | ~40% | ~35% |
| Luteolin (2 µM) | ~30% | ~25% |
| Rosmarinic Acid (50 µM) + Luteolin (1 µM) | ~70% | ~65% |
Experimental Protocol: Inhibition of NO and PGE2 Production
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Inducer: Lipopolysaccharide (LPS) (1 µg/mL) to stimulate an inflammatory response.
-
Treatment: Cells were pre-treated with individual compounds or their combination for 1 hour before LPS stimulation.
-
Assay: After 18 hours of incubation, the cell culture supernatant was collected. Nitrite concentration (an indicator of NO production) was measured using the Griess reagent. PGE2 levels were quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Synergy Assessment: The synergistic effect was determined by comparing the inhibitory effect of the combination at lower concentrations to the effects of the individual compounds at higher concentrations.
Signaling Pathway
The synergistic anti-inflammatory action of rosmarinic acid and luteolin is mediated through the downregulation of key inflammatory pathways.
Synergistic inhibition of the NF-κB and MAPK pathways by Rosmarinic Acid and Luteolin.
II. Synergistic Antimicrobial Effects
β-Caryophyllene, Cinnamaldehyde, and Eugenol
β-Caryophyllene, a prominent sesquiterpene in the essential oil of Orthosiphon stamineus, exhibits synergistic antimicrobial activity, particularly against foodborne pathogens, when combined with other phytochemicals like cinnamaldehyde and eugenol.
Quantitative Data Summary: Fractional Inhibitory Concentration Index (FICI)
The synergistic effect is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 indicates synergy.
| Combination | Target Microorganism | FICI Value | Interpretation |
| β-Caryophyllene + Cinnamaldehyde | Listeria monocytogenes | 0.375 | Synergy |
| β-Caryophyllene + Eugenol | Listeria monocytogenes | 0.5 | Synergy |
| β-Caryophyllene + Cinnamaldehyde | Salmonella typhimurium | 0.5 | Synergy |
| β-Caryophyllene + Eugenol | Salmonella typhimurium | 0.625 | Additive |
Experimental Protocol: Checkerboard Microdilution Assay
-
Microorganisms: Listeria monocytogenes and Salmonella typhimurium.
-
Method: A checkerboard titration method in a 96-well microplate was used. Serial dilutions of β-caryophyllene were prepared along the rows, and serial dilutions of cinnamaldehyde or eugenol were prepared along the columns.
-
Inoculum: Each well was inoculated with a standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) of each compound alone and in combination was determined as the lowest concentration that visibly inhibited bacterial growth.
-
FICI Calculation: The FICI was calculated using the formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone).
Experimental Workflow
Comparative Proteomic Analysis of Cells Treated with Orthosiphon B: A Field Awaiting Exploration
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive search of peer-reviewed scientific literature has revealed no specific studies on the comparative proteomics of cells treated with Orthosiphon B.
Our objective was to provide a detailed comparison guide based on experimental data, outlining the proteomic changes induced by Orthosiphon B and comparing its performance with other alternatives. This would have included quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways.
While there is research on the pharmacological activities of compounds found in Orthosiphon stamineus, such as sinensetin and eupatorin, these studies do not employ proteomic approaches to elucidate their mechanisms of action at a global protein level.
The field of comparative proteomics for Orthosiphon B is currently nascent. There is a clear gap in the scientific literature, and as such, we are unable to provide the requested comparison guide with the necessary experimental data, protocols, and visualizations.
We encourage the research community to explore this promising area. A thorough proteomic investigation of Orthosiphon B could yield significant insights into its molecular mechanisms and potential therapeutic applications, paving the way for novel drug development.
We will continue to monitor the scientific landscape and will provide updates should relevant research be published.
Orthosiphon B and Metabolic Syndrome: A Comparative Analysis Against Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, presents a significant and growing global health challenge. While standard-of-care pharmaceuticals form the bedrock of current management strategies, there is a burgeoning interest in exploring the therapeutic potential of natural compounds. This guide provides a comparative analysis of the efficacy of Orthosiphon stamineus, a medicinal plant rich in bioactive compounds including Orthosiphon B, against established standard-of-care drugs for metabolic syndrome. This comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes and mechanistic insights.
Efficacy Comparison: Orthosiphon stamineus Extract vs. Standard-of-Care Drugs
The following tables summarize the quantitative effects of Orthosiphon stamineus extracts and key standard-of-care drugs on various parameters of metabolic syndrome. It is crucial to note that the data for Orthosiphon stamineus is derived from studies using extracts, and the concentration of Orthosiphon B within these extracts is not always specified. This inherent variability, along with differences in experimental models and protocols, necessitates a cautious interpretation of direct comparisons.
Table 1: Effects on Glucose Metabolism
| Treatment | Animal Model/Study Population | Dosage | Duration | Key Findings | Citation(s) |
| Orthosiphon stamineus Aqueous Extract | Streptozotocin-induced diabetic rats | 0.5 g/kg and 1.0 g/kg | 14 days | Reduced plasma glucose concentration.[1] | [1] |
| Orthosiphon stamineus Chloroform Sub-fraction (Cf2-b) | Streptozotocin-induced diabetic rats | 1 g/kg twice daily | 14 days | Significantly lowered final blood glucose level.[1] Increased glucose uptake by rat diaphragm muscle.[1] | [1] |
| Metformin | High-fat diet/streptozotocin-induced diabetic rats | 300 mg/kg | 8 weeks | Significant improvements in blood glucose levels.[2][3] | [2][3] |
| Liraglutide (GLP-1 Agonist) | High-fat diet-induced diabetic mice | 0.2 mg/kg twice daily | 14 days | Decreased blood glucose levels.[4] Improved insulin sensitivity.[5] | [4][5] |
Table 2: Effects on Lipid Profile
| Treatment | Animal Model/Study Population | Dosage | Duration | Key Findings | Citation(s) |
| Orthosiphon stamineus Aqueous Extract | Not specified in provided abstract | Not specified | Not specified | Lowered serum triglycerides and cholesterol. | |
| Metformin | High-fat diet/streptozotocin-induced diabetic rats | 300 mg/kg | 8 weeks | Significant improvements in serum lipid levels.[2][3] | [2][3] |
| Liraglutide (GLP-1 Agonist) | High-fat diet-induced obese mice | 0.2 mg/kg twice daily | 14 days | Decreased blood triglyceride levels.[4] | [4] |
| Liraglutide (GLP-1 Agonist) | High-fat diet-fed mice | 400 μg/kg daily | 4 weeks | Reduced serum triglycerides, total cholesterol, and LDL-C levels.[6] | [6] |
Mechanistic Insights: Signaling Pathways
The therapeutic effects of Orthosiphon stamineus and standard-of-care drugs are mediated through distinct signaling pathways.
Orthosiphon stamineus and PTP1B Inhibition
Preclinical studies suggest that compounds within Orthosiphon stamineus, including potentially Orthosiphon B, exert their metabolic benefits in part through the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[7] PTP1B is a negative regulator of the insulin and leptin signaling pathways.[7] By inhibiting PTP1B, Orthosiphon stamineus can enhance insulin sensitivity and potentially modulate appetite and energy expenditure.[8]
Caption: PTP1B Inhibition by Orthosiphon B.
Metformin and AMPK Activation
Metformin, a cornerstone in type 2 diabetes management, primarily functions by activating AMP-activated protein kinase (AMPK).[9] AMPK acts as a cellular energy sensor. Its activation leads to a reduction in hepatic glucose production, an increase in insulin sensitivity, and enhanced glucose uptake in peripheral tissues.[10][11]
Caption: AMPK Activation by Metformin.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies evaluating Orthosiphon stamineus and standard-of-care drugs.
Orthosiphon stamineus Animal Study Protocol
-
Animal Model: Streptozotocin (STZ)-induced diabetic rats are commonly used to model type 1 diabetes. For a model more representative of metabolic syndrome, a high-fat diet is often combined with a low dose of STZ to induce insulin resistance and hyperglycemia.[2][3][12][13][14]
-
Induction of Diabetes: A typical protocol involves feeding male Wistar or Sprague-Dawley rats a high-fat diet (e.g., 40-60% of calories from fat) for a period of 2 to 8 weeks to induce insulin resistance.[2][3][12][13][14] This is followed by a single intraperitoneal injection of a low dose of STZ (e.g., 30-40 mg/kg) to induce partial beta-cell dysfunction and hyperglycemia.[2][3][12][13][14]
-
Treatment Administration: Orthosiphon stamineus extracts are typically administered orally via gavage. Dosages in rodent studies have ranged from 100 mg/kg to 1 g/kg per day.[1]
-
Outcome Measures: Key parameters measured include fasting blood glucose, oral glucose tolerance tests (OGTT), insulin levels, lipid profiles (total cholesterol, triglycerides, HDL, LDL), and body weight. Histopathological examination of the pancreas, liver, and adipose tissue is also often performed.
Metformin Animal Study Protocol
-
Animal Model: Similar to the Orthosiphon stamineus studies, the high-fat diet/streptozotocin-induced diabetic rat model is frequently employed.[2][3][12]
-
Induction of Metabolic Syndrome: The protocol for inducing metabolic syndrome is comparable to that described above, involving a period of high-fat feeding followed by a low-dose STZ injection.[2][3][12]
-
Treatment Administration: Metformin is typically administered orally via gavage at doses ranging from 100 to 500 mg/kg per day.[2][3][12]
-
Outcome Measures: The assessed parameters are consistent with those in the Orthosiphon stamineus studies, focusing on markers of glucose and lipid metabolism, as well as body weight and organ histology.
Liraglutide (GLP-1 Agonist) Animal Study Protocol
-
Animal Model: High-fat diet-induced obese and diabetic mice (e.g., C57BL/6J strain) are a common model.[4][5][6][15]
-
Induction of Obesity and Diabetes: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and hyperglycemia.[4][5][6][15]
-
Treatment Administration: Liraglutide is administered via subcutaneous injection, typically once or twice daily, at doses around 0.2 to 0.4 mg/kg.[4][5][6][15]
-
Outcome Measures: In addition to glycemic and lipid parameters, studies with GLP-1 agonists often include measurements of food intake, body composition (fat and lean mass), and markers of inflammation and energy expenditure.[5][15]
Summary and Future Directions
The available evidence suggests that extracts of Orthosiphon stamineus possess beneficial effects on key components of metabolic syndrome, including hyperglycemia and dyslipidemia. The primary mechanism appears to involve the inhibition of PTP1B, leading to enhanced insulin signaling.
Standard-of-care drugs like metformin and GLP-1 receptor agonists have well-established efficacy in managing metabolic syndrome, supported by extensive preclinical and clinical data. Their mechanisms of action, primarily through AMPK activation and incretin pathway modulation, respectively, are well-characterized.
A direct comparison of the efficacy of Orthosiphon B with these standard-of-care drugs is currently hampered by the lack of studies using the isolated compound. Future research should focus on:
-
Studies with Isolated Orthosiphon B: Conducting preclinical and clinical studies with purified Orthosiphon B to determine its precise efficacy and safety profile.
-
Head-to-Head Comparative Trials: Designing studies that directly compare Orthosiphon B with standard-of-care drugs under identical experimental conditions.
-
Detailed Mechanistic Studies: Further elucidating the molecular targets and signaling pathways modulated by Orthosiphon B to fully understand its therapeutic potential.
By addressing these research gaps, a clearer picture of the role of Orthosiphon B in the management of metabolic syndrome can be established, potentially leading to the development of novel therapeutic strategies.
References
- 1. Antidiabetic properties and mechanism of action of Orthosiphon stamineus Benth bioactive sub-fraction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Liraglutide improves insulin sensitivity in high fat diet induced diabetic mice through multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Streptozotocin-induced β-cell damage, high fat diet, and metformin administration regulate Hes3 expression in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Streptozotocin/High Fat Diet-induced Type 2 Diabetes | Bienta [bienta.net]
- 15. researchgate.net [researchgate.net]
Validating the Safety Profile of Orthosiphon B Through Subchronic Toxicity Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a comprehensive safety profile is a critical prerequisite for advancing any new therapeutic agent. This guide provides a comparative analysis of the subchronic toxicity of Orthosiphon B (Orthosiphon stamineus), a traditional medicinal plant with purported benefits for kidney health, against several herbal alternatives. The data presented is derived from preclinical studies in rodent models, offering a comparative framework for evaluating safety.
Comparative Subchronic Toxicity Data
The following tables summarize the key findings from subchronic toxicity studies of Orthosiphon B and its alternatives. These studies, primarily conducted in Sprague-Dawley or Wistar rats, provide valuable insights into the potential risks associated with repeated oral administration.
Table 1: Subchronic Toxicity Profile of Orthosiphon B (Orthosiphon stamineus) Extracts
| Extract Type | Species/Sex | Duration | Doses Administered | Key Findings | NOAEL (mg/kg/day) | Reference |
| 50% Methanolic Extract | Sprague-Dawley Rats (M/F) | 28 days | 1250, 2500, 5000 mg/kg/day | No mortality or signs of toxicity. No significant changes in body weight, organ weight, hematological, or biochemical parameters. | 5000 | [1] |
| Ethanolic Extract (Nano liposomes) | Sprague-Dawley Rats (M/F) | 28 days | 250, 500, 1000 mg/kg/day | No mortality or observable signs of toxicity. No significant changes in body weight, food/water consumption, hematological, biochemical parameters, relative organ weights, or histopathology. | >1000 | [2][3][4] |
Table 2: Subchronic Toxicity Profiles of Alternative Herbal Medicines for Kidney Health
| Herbal Alternative | Extract Type | Species/Sex | Duration | Doses Administered | Key Findings | NOAEL (mg/kg/day) | Reference |
| Phyllanthus niruri | Ethanolic Extract (in combination) | Female Sprague-Dawley Rats | 90 days | 22.5, 45, 90 mg/kg/day | No significant effects on clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, relative organ weights, or pathology. | >90 | [3] |
| Aqueous Extract | Male Wistar Rats | 30 days | 50, 150, 250 mg/kg/day | No changes in body weight, food/water intake, or evidence of genotoxicity or cytotoxicity in bone marrow. | >250 | [5][6] | |
| Rheum officinale (Rhubarb) | Rhubarb Extract | Sprague-Dawley Rats (M/F) | 13 weeks | 0.65, 1.62, 4.05 g/kg/day | Increased relative kidney weight at ≥1.62 g/kg. Pigment deposition in renal tubular epithelial cells. Kidney swelling and hydronephrosis at higher doses. | 0.65 g/kg (650 mg/kg) | [7] |
| Panax ginseng | Ginsenoside Extract (UG0712) | Sprague-Dawley Rats (M/F) | 13 weeks | 100, 400, 1600 mg/kg/day | No treatment-related mortality or effects on ophthalmic examination, urinalysis, and histopathology. Temporal and pharmacological changes in clinical signs, body weight, organ weight, hematology, and serum biochemistry were observed but not considered adverse. | >1600 | [8] |
| Guazuma ulmifolia | Ethanolic Extract (in combination) | Mice | Not specified (Subchronic) | 150, 300, 600 mg/kg/day | No mortality or signs of toxicity reported in the combination study. | Not established for single extract | [9] |
Experimental Protocols
The methodologies for the cited subchronic toxicity studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Subchronic Oral Toxicity Study (Following OECD Guideline 408)
A repeated dose 90-day oral toxicity study is designed to assess the potential adverse effects of a test substance administered orally to rodents.
-
Test Animals: Typically, young, healthy adult rodents (e.g., Sprague-Dawley or Wistar rats) of both sexes are used. Animals are randomly assigned to control and treatment groups (at least 10 males and 10 females per group).
-
Dosing: The test substance is administered daily via oral gavage or in the diet/drinking water for 90 consecutive days. At least three dose levels are used, with the highest dose expected to produce some toxicity but not mortality. A control group receives the vehicle only.
-
Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern.
-
Body Weight and Food/Water Consumption: Measured weekly.
-
Ophthalmological Examination: Performed prior to the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination to analyze a range of parameters (e.g., red and white blood cell counts, hemoglobin, platelets, liver enzymes, kidney function markers).
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy, which includes examination of the external surface of the body, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, heart, brain) are weighed.
-
Histopathology: Microscopic examination of organs and tissues is performed, with a focus on the control and high-dose groups initially.
-
Specific Study Protocols:
-
Orthosiphon stamineus (50% Methanolic Extract): A 28-day study in Sprague-Dawley rats with oral gavage administration of 1250, 2500, and 5000 mg/kg/day. Observations included general behavior, body weight, relative organ weights, and hematological and biochemical parameters.[1]
-
Orthosiphon stamineus (Ethanolic Extract Nano liposomes): A 28-day study in Sprague-Dawley rats following OECD Guideline 407. Doses of 250, 500, and 1000 mg/kg/day were administered orally. Monitored parameters included mortality, clinical signs, body weight, hematological and biochemical parameters, gross findings, organ weights, and histology.[1][2]
-
Phyllanthus niruri (Ethanolic Extract in combination): A 90-day study in female Sprague-Dawley rats as per OECD Guideline 408. The combination extract was administered orally at 22.5, 45, and 90 mg/kg/day. A comprehensive set of parameters was evaluated.[3]
-
Rheum emodi (Aqueous Extract): A 13-week (90-day) study in Sprague-Dawley rats. Doses of 1000, 2000, and 4000 mg/kg/day were administered. Daily clinical observations, weekly body weight and food consumption, and terminal blood and urine analysis were conducted, along with necropsy and histopathology.[10]
-
Panax ginseng (Ginsenoside Extract UG0712): A 13-week study in Sprague-Dawley rats with a 4-week recovery period. Doses of 100, 400, and 1600 mg/kg/day were given orally. The study followed Good Laboratory Practice (GLP) standards.[8]
Visualizing Experimental Workflows and Signaling Pathways
Understanding the experimental process and the potential molecular mechanisms underlying the safety or toxicity of these herbal products is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a typical subchronic toxicity workflow and key signaling pathways.
Caption: Workflow for a typical 90-day subchronic oral toxicity study.
Caption: Simplified signaling pathways related to the safety and toxicity of selected herbs.
Conclusion
Based on the available subchronic toxicity data, Orthosiphon B demonstrates a high safety profile in rodent models, with a No-Observed-Adverse-Effect Level (NOAEL) at high doses. In comparison, while Phyllanthus niruri and Panax ginseng also appear to be well-tolerated, Rheum officinale exhibits potential for kidney toxicity at higher doses. The data for Guazuma ulmifolia is less comprehensive, highlighting the need for further dedicated subchronic toxicity studies to establish a clear safety profile. This comparative guide underscores the importance of rigorous toxicological evaluation in the development of herbal medicines and provides a valuable resource for researchers in the field.
References
- 1. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats | springermedizin.de [springermedizin.de]
- 3. Acute and Subchronic Oral Toxicity Evaluation of Herbal Formulation: Piper crocatum Ruiz and Pav., Typhonium flagelliforme (Lodd.) Blume, and Phyllanthus niruri L. in Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Subchronic oral toxicity study of rhubarb extract in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13-week subchronic toxicity study of a novel ginsenoside composition from ginseng leaves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Scientific evaluation of the acute toxicity and 13-week subchronic toxicity of Rheum emodi rhizome extracts in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling of Animals Treated with Orthosiphon stamineus Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Orthosiphon stamineus (OS) extracts in animal models, supported by experimental data from peer-reviewed studies. The focus is on the alterations in metabolic pathways and key biomarkers following treatment with OS extracts, with comparisons to standard drugs where available.
Metabolic Profiling in a Diabetic Rat Model
A study by Zainal Ariff et al. (2017) investigated the protective role of Orthosiphon stamineus aqueous extract (OSAE) in a streptozotocin (STZ)-induced diabetic rat model. The metabolic changes in the urine of these rats were analyzed using 1H NMR spectroscopy, providing a detailed fingerprint of the metabolic perturbations. The study compared the effects of OSAE to the standard antidiabetic drug, glibenclamide.[1]
Experimental Protocol
Animal Model: Male Sprague-Dawley rats were used in the study. Diabetes was induced by a single intraperitoneal injection of 60 mg/kg body weight of streptozotocin.[1]
Treatment: Diabetic rats were orally administered 500 mg/kg body weight of the OS aqueous extract for 14 days. A positive control group was treated with 10 mg/kg body weight of glibenclamide. A diabetic control group and a normal control group were also included.[1]
Sample Collection and Analysis: Urine samples were collected over 14 hours in metabolic cages. The samples were then prepared and analyzed using a 500 MHz NMR spectrometer to identify and quantify metabolic biomarkers.[1]
Quantitative Data: Urinary Metabolite Changes
The administration of Orthosiphon stamineus aqueous extract led to a significant reversal of diabetes-induced metabolic changes, with the levels of 15 urinary metabolites being notably altered. The table below summarizes the changes in these biomarkers in the diabetic control group (DM), the OSAE-treated group, and the glibenclamide-treated group, relative to the normal control group (NC).
| Metabolite | Change in Diabetic (DM) vs. Normal (NC) | Effect of OSAE Treatment | Effect of Glibenclamide Treatment |
| TCA Cycle Intermediates | |||
| Citrate | ↓ | ↑ | ↑ |
| 2-Oxoglutarate | ↓ | ↑ | ↑ |
| Succinate | ↓ | ↑ | ↑ |
| Fumarate | ↓ | ↑ | ↑ |
| Glycolysis/Gluconeogenesis | |||
| Lactate | ↑ | ↓ | ↓ |
| Alanine | ↑ | ↓ | ↓ |
| Glucose | ↑ | ↓ | ↓ |
| Amino Acid Metabolism | |||
| Valine | ↑ | ↓ | ↓ |
| Leucine | ↑ | ↓ | ↓ |
| Isoleucine | ↑ | ↓ | ↓ |
| Other Metabolites | |||
| Acetate | ↑ | ↓ | ↓ |
| Creatinine | ↓ | ↑ | ↑ |
| Taurine | ↓ | ↑ | ↑ |
| Trimethylamine N-oxide (TMAO) | ↓ | ↑ | ↑ |
| Hippurate | ↓ | ↑ | ↑ |
Source: Zainal Ariff et al., 2017.[1] ↑ indicates an increase in the metabolite level, while ↓ indicates a decrease.
Metabolic Pathway Analysis
The observed changes in urinary metabolites suggest that the antidiabetic activity of the Orthosiphon stamineus aqueous extract is mediated through the regulation of several key metabolic pathways. These include the tricarboxylic acid (TCA) cycle, glycolysis/gluconeogenesis, and amino acid metabolism.[1] The restoration of TCA cycle intermediates and the reduction of elevated glucose and lactate levels indicate an improvement in energy metabolism and a reduction in hyperglycemia.
Metabolic pathways influenced by Orthosiphon stamineus extract.
Diuretic and Hypouricemic Effects
A study by Arafat et al. (2008) examined the diuretic and hypouricemic properties of methanol extracts of Orthosiphon stamineus in rats, with a comparison to the diuretic drug hydrochlorothiazide.
Experimental Protocol
Animal Model: Sprague-Dawley rats were used for the study.
Treatment for Diuretic Effect: In an acute study, rats were treated with a single oral dose of 2 g/kg of either a methanol extract or a methanol:water (1:1) extract of OS. A positive control group received 10 mg/kg of hydrochlorothiazide. For a chronic study, rats were administered 0.5 g/kg of the extracts daily for 7 days.
Treatment for Hypouricemic Effect: Hyperuricemia was induced in rats, which were then treated with single oral doses of 0.25, 0.5, 1, and 2 g/kg of the methanol:water (1:1) extract. Allopurinol was used as a positive control.
Sample Collection and Analysis: Urine volume and electrolyte concentrations (Na+ and K+) were measured at different time intervals. Serum uric acid concentration was analyzed using RP-HPLC.
Quantitative Data: Diuretic Effects
The methanol extracts of Orthosiphon stamineus demonstrated significant diuretic activity. The following table compares the cumulative urine output and electrolyte excretion in rats treated with the OS extracts and hydrochlorothiazide.
| Treatment Group | Cumulative Urine Volume (mL/100g BW) at 8h | Sodium (Na+) Excretion (mmol/100g BW) at 8h | Potassium (K+) Excretion (mmol/100g BW) at 8h |
| Control | 1.2 ± 0.1 | 0.08 ± 0.01 | 0.12 ± 0.02 |
| Methanol Extract (2 g/kg) | 2.5 ± 0.2 | 0.15 ± 0.02 | 0.25 ± 0.03* |
| Methanol:Water (1:1) Extract (2 g/kg) | 2.8 ± 0.3 | 0.18 ± 0.02 | 0.30 ± 0.04 |
| Hydrochlorothiazide (10 mg/kg) | 3.1 ± 0.2 | 0.22 ± 0.03 | 0.28 ± 0.03 |
Source: Arafat et al., 2008. *Values are presented as mean ± S.E.M. *p < 0.05, *p < 0.01 vs. control.
Experimental Workflow
The following diagram illustrates the workflow for the diuretic and hypouricemic studies.
Workflow of diuretic and hypouricemic studies.
References
A Comparative Analysis of the Antioxidant Potential of Orthosiphon Bioactives against Trolox and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the antioxidant potential of key bioactive compounds found in Orthosiphon stamineus (syn. Orthosiphon aristatus), with a specific focus on rosmarinic acid, a prominent phenolic compound. The performance of rosmarinic acid is compared against the well-established antioxidant standards, Trolox (a water-soluble analog of vitamin E) and ascorbic acid (vitamin C). This analysis is supported by quantitative data from various in vitro antioxidant assays and detailed experimental protocols to aid in the replication and further investigation of these findings.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of rosmarinic acid, Trolox, and ascorbic acid has been evaluated using common spectrophotometric assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals) or Trolox Equivalents, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Trolox Equivalents) |
| Rosmarinic Acid | ~0.160 µg/mL[1] | ~0.57 µg/mL[2] | High, comparable to caffeic acid[3] |
| Trolox | - | ~9.88 µg/mL[2] | Standard (1.0) |
| Ascorbic Acid | ~7.28 µM[4] | - | High[5] |
| O. stamineus (Water Ext.) | ~95.05 µg/mL | ~27.56 µg/mL | - |
| O. stamineus (n-BuOH Fr.) | ~13.56 µg/mL | - | - |
Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and facilitate the design of future comparative studies.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6]
-
Sample Preparation: The test compounds (rosmarinic acid, Trolox, ascorbic acid) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the antioxidant solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8]
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[9]
-
Sample Preparation: The test compounds are prepared in a range of concentrations.
-
Reaction: A small volume of the antioxidant solution is added to a fixed volume of the ABTS•+ working solution.
-
Measurement: The decrease in absorbance at 734 nm is recorded after a set incubation period (e.g., 6 minutes).[2]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the antioxidant capacity is often expressed as Trolox Equivalents (TEAC), which is the concentration of Trolox that would produce the same level of inhibition as the test sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl (e.g., 10 mM TPTZ in 40 mM HCl), and an aqueous solution of FeCl₃ (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[5]
-
Sample Preparation: The test compounds are prepared in various concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4 minutes).[10]
-
Measurement: The absorbance of the blue-colored ferrous-TPZ complex is measured at 593 nm.[11]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as Trolox Equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General mechanism of antioxidant action against free radicals.
References
- 1. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Orthosiphol B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Orthosiphol B, a diterpenoid isolated from Orthosiphon stamineus, to ensure minimal environmental impact and maintain a safe working environment.
While extracts of Orthosiphon stamineus have shown low acute toxicity in studies, the pure compound, this compound, must be handled and disposed of with care, following established safety protocols for laboratory chemicals.[1][2] The primary routes of disposal for this compound are through a licensed chemical destruction plant or by controlled incineration.[3] It is crucial to prevent the entry of this compound into sewer systems or the environment.[3]
Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | [3] |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems. | [3] |
| Personal Protective Equipment (PPE) | Suitable protective clothing, chemical-impermeable gloves, and eye protection. | [3] |
| Handling Precautions | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. | [3] |
| Spill Response | Collect spillage and place in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary. | [3] |
Experimental Protocol for Disposal of this compound
This protocol outlines the step-by-step procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[3]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (144078-08-0), and the approximate concentration and quantity.
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Waste Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
After triple-rinsing, the container can be managed as non-hazardous waste, following institutional guidelines. Puncture the container to prevent reuse.[3]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Antioxidant and Toxicity Studies of 50% Methanolic Extract of Orthosiphon stamineus Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
Navigating the Safe Handling and Disposal of Orthosiphol B: A Comprehensive Guide
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of a specific SDS for Orthosiphol B, a cautious approach to personal protection is warranted. The following PPE is recommended for all procedures involving this compound.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified. | To protect eyes from splashes or aerosols. |
| Body Protection | Laboratory coat | Standard cotton or synthetic blend. | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood | Use when handling powders or creating solutions. | To prevent inhalation of airborne particles. |
Toxicological Data Summary for Orthosiphon stamineus Extracts
Studies on extracts of Orthosiphon stamineus, from which this compound is derived, provide some insight into its potential toxicological profile. It is crucial to note that these data pertain to extracts and not the purified compound.
| Study Type | Organism | Dosage | Observations | Citation |
| Acute Oral Toxicity | Sprague Dawley rats | 5000 mg/kg | No mortality or signs of toxicity observed. LD50 estimated to be > 5000 mg/kg. | [1][2] |
| Subchronic Oral Toxicity (28 days) | Sprague Dawley rats | Up to 1000 mg/kg/day | No significant adverse effects on general behavior, hematology, or clinical biochemistry. | [2] |
| Genotoxicity (Ames test) | Salmonella typhimurium | Not specified | No mutagenic potential observed. | [2] |
While these studies suggest low acute toxicity for the extracts, the potential for chronic effects or toxicity of the purified this compound remains unknown. Predicted data for a related compound, Orthosiphol Y, suggests potential for reproductive and mitochondrial toxicity. Therefore, handling with care is essential.
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and ensure data integrity.
Experimental Workflow
Caption: A standard workflow for handling chemical compounds in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused this compound | Treat as hazardous chemical waste. Collect in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix incompatible wastes. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in a designated container. |
All waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash.[3][4][5]
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. Acute toxicity of Orthosiphon stamineus Benth standardized extract in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity, acute and subchronic toxicity studies of nano liposomes of Orthosiphon stamineus ethanolic extract in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. unsw.edu.au [unsw.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
